6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
6,8-dichloro-4-oxochromene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2O3/c11-6-1-7-9(14)5(3-13)4-15-10(7)8(12)2-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCCHRKNCOFDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=CO2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334858 | |
| Record name | 6,8-Dichloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64481-10-3 | |
| Record name | 6,8-Dichloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64481-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dichloro-3-formylchromone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60334858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,8-Dichlorochromone-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document details the chemical reactions, experimental procedures, and quantitative data associated with its synthesis, presented in a format tailored for scientific professionals.
Introduction
This compound belongs to the chromone family, a class of oxygen-containing heterocyclic compounds. Chromone derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The title compound, with its specific dichlorination pattern and reactive aldehyde group, serves as a key intermediate for the synthesis of more complex molecules. This guide outlines the established two-step synthetic route to this important building block.
Overview of the Synthesis Pathway
The synthesis of this compound is primarily achieved through a two-step process commencing with the preparation of a substituted acetophenone, followed by a formylation and cyclization reaction.
The initial step involves the synthesis of the key intermediate, 2'-Hydroxy-3',5'-dichloroacetophenone. This is typically accomplished via a Fries rearrangement of 2,4-dichlorophenyl acetate. The subsequent and final step is the Vilsmeier-Haack reaction, which formylates the intermediate at the activated position and facilitates the cyclization to form the chromone ring system.[1]
Experimental Protocols
Step 1: Synthesis of 2'-Hydroxy-3',5'-dichloroacetophenone via Fries Rearrangement
Materials:
-
2,4-Dichlorophenyl acetate
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous nitrobenzene or other suitable solvent
-
Hydrochloric acid (HCl), dilute solution
-
Dichloromethane or other suitable extraction solvent
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in an inert solvent such as nitrobenzene, 2,4-dichlorophenyl acetate is added portion-wise at a controlled temperature, typically between 25-30 °C.
-
The reaction mixture is then heated to a temperature range of 120-140 °C and maintained for several hours to facilitate the rearrangement. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is stirred to decompose the aluminum chloride complex.
-
The product is extracted with an organic solvent such as dichloromethane.
-
The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 2'-Hydroxy-3',5'-dichloroacetophenone.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds.[1] The following protocol is adapted from procedures for similar 3-formylchromone syntheses.
Materials:
-
2'-Hydroxy-3',5'-dichloroacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Water
Procedure:
-
In a reaction vessel, N,N-dimethylformamide (DMF) is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent. The temperature should be maintained below 5 °C during the addition.
-
To this freshly prepared Vilsmeier reagent, a solution of 2'-Hydroxy-3',5'-dichloroacetophenone in a minimal amount of DMF is added slowly.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours (e.g., 12-16 hours). The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid product is collected by filtration, washed thoroughly with water, and dried under vacuum to afford this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol.
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Properties of 2'-Hydroxy-3',5'-dichloroacetophenone
| Property | Value |
| Molecular Formula | C₈H₆Cl₂O₂[5] |
| Molecular Weight | 205.04 g/mol [6] |
| Melting Point | 94-97 °C[6] |
| Boiling Point | 132-134 °C at 18 mmHg[6] |
| Appearance | White crystalline solid[7] |
Table 2: Properties and Expected Yield of this compound
| Property | Value |
| Molecular Formula | C₁₀H₄Cl₂O₃ |
| Molecular Weight | 243.05 g/mol |
| Appearance | Solid |
| Expected Yield | Good (based on similar reactions, yields of 70-80% can be anticipated)[8] |
Characterization
The structure of the final product, this compound, has been unequivocally confirmed by single-crystal X-ray diffraction. Detailed crystallographic data can be found in the literature. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would further corroborate the structure. The precursor, 2'-Hydroxy-3',5'-dichloroacetophenone, can be characterized by its melting point and spectroscopic data, with its IR spectrum available in the NIST database.[5]
Visualization of the Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthesis of this compound.
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. ajchem-a.com [ajchem-a.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. 3,5-Dichloro-2-hydroxyacetophenone [webbook.nist.gov]
- 6. 3 ,5 -Dichloro-2 -hydroxyacetophenone 99 3321-92-4 [sigmaaldrich.com]
- 7. chembk.com [chembk.com]
- 8. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Chlorinated 3-Formylchromones: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of chlorinated 3-formylchromones, a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. This document details their synthesis, spectral characteristics, solubility, lipophilicity, and reactivity, supported by experimental protocols and data presented in a clear, comparative format.
Core Physicochemical Properties
Chlorinated 3-formylchromones are crystalline solids with characteristic melting points and spectral properties. The introduction of chlorine atoms to the benzopyran ring influences their electronic nature, which in turn affects their physicochemical behavior and biological activity.
Quantitative Data Summary
The following tables summarize key quantitative data for two prominent examples: 6-chloro-3-formylchromone and 6,8-dichloro-3-formylchromone.
| Property | 6-Chloro-3-formylchromone | 6,8-Dichloro-3-formylchromone |
| Molecular Formula | C₁₀H₅ClO₃ | C₁₀H₄Cl₂O₃ |
| Molecular Weight | 208.60 g/mol | 243.05 g/mol |
| Melting Point | 166-168 °C[1][2] | 170.4-172.5 °C[3] |
| Appearance | Wheat-colored shining powder[1] | Light yellow powder[3] |
| Solubility | Soluble in Chloroform[1][3] | Soluble in Chloroform[3] |
Table 1: General Physicochemical Properties.
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural elucidation and characterization of chlorinated 3-formylchromones.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectra of chlorinated 3-formylchromones are characterized by strong absorption bands corresponding to the carbonyl groups of the aldehyde and the γ-pyrone ring.
| Spectral Data | 6-Chloro-3-formylchromone | 6,8-Dichloro-3-formylchromone (Predicted) |
| ¹H NMR (ppm) | Available through PubChem (CID 463777)[5] | Aldehydic proton (singlet, ~9.5-10.5 ppm), Aromatic protons (multiplets, ~7.5-8.5 ppm) |
| ¹³C NMR (ppm) | Available through PubChem (CID 463777)[5] | Carbonyl carbons (~170-190 ppm), Aromatic and vinylic carbons (~110-160 ppm) |
| IR (cm⁻¹) | C=O (aldehyde and γ-pyrone), C=C (aromatic), C-O (ether), C-Cl | C=O (aldehyde and γ-pyrone), C=C (aromatic), C-O (ether), C-Cl |
Table 2: Spectroscopic Data Summary.
Crystallographic Data
The three-dimensional arrangement of atoms in the solid state is determined by X-ray crystallography. The crystal structure of 6-chloro-3-formylchromone has been determined and is available in the Cambridge Structural Database (CSD).
| Compound | CCDC Deposition Number | Empirical Formula | Space Group |
| 6-Chloro-3-formylchromone | 994454[5] | C₁₀H₅ClO₃ | P2₁/c |
Table 3: Crystallographic Data for 6-Chloro-3-formylchromone.
Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of chlorinated 3-formylchromones.
Synthesis: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used and efficient method for the synthesis of 3-formylchromones from the corresponding 2-hydroxyacetophenones.[6][7]
Protocol:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF) in an ice-water bath with continuous stirring.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5 °C. After the addition is complete, stir the mixture at approximately 50 °C for 1 hour to ensure the complete formation of the Vilsmeier reagent (a chloroiminium salt).[6]
-
Reaction with Substrate: Dissolve the appropriately substituted 2-hydroxyacetophenone (e.g., 5-chloro-2-hydroxyacetophenone for the synthesis of 6-chloro-3-formylchromone) in a minimal amount of DMF.
-
Addition: Add the dissolved 2-hydroxyacetophenone dropwise to the Vilsmeier reagent with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at room temperature overnight.
-
Work-up: Decompose the reaction mixture by pouring it into ice-cold water.
-
Isolation and Purification: Collect the resulting solid precipitate by filtration, wash it with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chlorinated 3-formylchromone.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 6-CHLORO-3-FORMYLCHROMONE | 42248-31-7 | INDOFINE Chemical Company [indofinechemical.com]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. 6-Chloro-3-formylchromone | 42248-31-7 | Benchchem [benchchem.com]
- 5. 6-Chloro-3-formylchromone | C10H5ClO3 | CID 463777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciforum.net [sciforum.net]
Spectroscopic and Biological Insights into 6,8-Dichloro-3-formylchromone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, experimental protocols, and biological significance of 6,8-Dichloro-3-formylchromone. This compound, a halogenated derivative of the chromone scaffold, is of interest to the scientific community for its potential therapeutic applications. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug discovery.
Physicochemical Properties
6,8-Dichloro-3-formylchromone is a crystalline powder, typically light yellow in appearance.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 64481-10-3 | [1][2] |
| Molecular Formula | C₁₀H₄Cl₂O₃ | [1][2] |
| Molecular Weight | 243.04 g/mol | [1] |
| Melting Point | 169-174 °C | [1] |
| Appearance | Light yellow crystalline powder | [1] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the formyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the carbonyl group.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~10.2 | s | H-1' (formyl) |
| ~8.5 | s | H-2 |
| ~8.0 | d, J ≈ 2.5 Hz | H-5 |
| ~7.8 | d, J ≈ 2.5 Hz | H-7 |
¹³C NMR (Carbon NMR) Data (Predicted)
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbons and the carbons attached to the chlorine atoms are expected to have distinct chemical shifts.
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C-1' (formyl) |
| ~175 | C-4 |
| ~158 | C-8a |
| ~155 | C-2 |
| ~135 | C-7 |
| ~130 | C-5 |
| ~128 | C-6 |
| ~125 | C-8 |
| ~120 | C-4a |
| ~118 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key absorption bands are expected for the carbonyl groups (ketone and aldehyde) and the carbon-carbon double bonds of the aromatic and pyrone rings.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1700-1680 | Strong | C=O stretching (aldehyde) |
| ~1660-1640 | Strong | C=O stretching (ketone) |
| ~1610-1580 | Medium | C=C stretching (aromatic) |
| ~1250-1200 | Strong | C-O-C stretching (ether) |
| ~850-750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum should confirm the molecular formula.
| m/z | Relative Intensity (%) | Assignment |
| 242/244/246 | 100/65/10 | [M]⁺ (isotopic pattern for 2 Cl) |
| 214/216/218 | Variable | [M-CO]⁺ |
| 185/187 | Variable | [M-CO-CHO]⁺ |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for chromone derivatives. Specific parameters may need to be optimized based on the instrumentation and the specific sample.
Synthesis of 6,8-Dichloro-3-formylchromone
A common method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction of the corresponding 2'-hydroxyacetophenone.[3]
-
Starting Material: 2'-Hydroxy-3',5'-dichloroacetophenone.
-
Reagents: Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
-
Procedure: The 2'-hydroxyacetophenone is treated with a pre-formed Vilsmeier reagent (from POCl₃ and DMF) at a controlled temperature.
-
Work-up: The reaction mixture is then hydrolyzed with water, and the solid product is collected by filtration, washed, and purified, typically by recrystallization from a suitable solvent like ethanol.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required. Typical parameters include a spectral width of ~220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
IR Spectroscopy
-
Sample Preparation (KBr Pellet): A few milligrams of the solid sample are finely ground with anhydrous potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet is then placed in the sample holder, and the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI), is used.
-
Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For high-resolution mass spectrometry (HRMS), an instrument such as a time-of-flight (TOF) or Orbitrap analyzer is used to determine the exact mass and confirm the elemental composition.
Biological Activity and Signaling Pathways
6,8-Dichloro-3-formylchromone has been investigated for its biological activities, notably as an inhibitor of the enzyme urease and for its activity against the bacterium Helicobacter pylori. The following diagram illustrates a typical workflow for screening and identifying the biological effects of this compound.
Caption: Workflow for the biological evaluation of 6,8-Dichloro-3-formylchromone.
Conclusion
6,8-Dichloro-3-formylchromone is a synthetically accessible compound with demonstrated biological activities that warrant further investigation. This guide provides a foundational understanding of its chemical and spectroscopic properties, along with standardized protocols for its analysis. The presented information is intended to facilitate future research into the therapeutic potential of this and related chromone derivatives. It is important to note that the spectroscopic data provided herein is predictive and requires experimental verification for definitive structural elucidation and characterization.
References
Dichlorinated Chromone Derivatives: A Technical Guide to Unlocking Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichlorinated chromone derivatives have emerged as a compelling class of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth analysis of their prospective applications, focusing on antifungal, anticancer, and neuroprotective activities. Through a comprehensive review of available scientific literature, this document outlines the key therapeutic targets, summarizes quantitative biological activity, and provides detailed experimental methodologies. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action. This guide is intended to serve as a foundational resource for researchers and drug development professionals dedicated to advancing novel therapeutics.
Introduction
Chromones, constituting a benzopyran-4-one core, are recognized as privileged structures in medicinal chemistry due to their diverse pharmacological activities. The introduction of chlorine atoms onto the chromone scaffold can significantly modulate their physicochemical properties and biological activities, often enhancing their potency and target specificity. This guide specifically focuses on dichlorinated chromone derivatives, exploring their potential as antifungal, anticancer, and neuroprotective agents.
Antifungal Activity of Dichlorinated Chromone Derivatives
A notable example of a dichlorinated chromone derivative with potent antifungal activity is 6,8-dichloro-3-iodochromone. This compound has demonstrated significant efficacy against the plant pathogenic fungus Sclerotium rolfsii.
Quantitative Antifungal Activity
The antifungal potency of 6,8-dichloro-3-iodochromone against Sclerotium rolfsii is summarized below.
| Compound | Target Organism | ED50 (mg L-1) | Citation |
| 6,8-Dichloro-3-iodochromone | Sclerotium rolfsii | 8.43 | [1][2] |
Experimental Protocol: Antifungal Assay
The antifungal activity of 6,8-dichloro-3-iodochromone was determined using the poisoned food technique.
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of 6,8-dichloro-3-iodochromone in a suitable solvent (e.g., DMSO)
-
Mycelial discs of Sclerotium rolfsii (5 mm diameter) from a 7-day old culture
-
Petri plates (90 mm)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the molten PDA to approximately 45-50 °C.
-
Add the required volume of the stock solution of 6,8-dichloro-3-iodochromone to the molten PDA to achieve the desired final concentrations. A control plate should be prepared with the solvent alone.
-
Pour the amended and control PDA into sterile Petri plates and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial disc of Sclerotium rolfsii.
-
Incubate the plates at 25 ± 2 °C.
-
Measure the radial growth of the fungal colony in millimeters after a specified incubation period, typically when the fungus in the control plate has reached the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula: % Inhibition = ((dc - dt) / dc) * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
The ED50 value is determined by probit analysis of the concentration-response data.
Proposed Antifungal Mechanism of Action
While the precise mechanism of action for 6,8-dichloro-3-iodochromone is not fully elucidated, chromone derivatives have been reported to exert their antifungal effects through various mechanisms. These include the disruption of the fungal cell membrane, inhibition of key enzymes involved in fungal metabolism, and interference with biofilm formation. For instance, some chromones target the fungal plasma membrane, leading to increased permeability and cell death.[3] Others have been shown to downregulate genes essential for hyphal formation and biofilm development, which are critical virulence factors for pathogenic fungi.[4][5]
Potential Anticancer and Neuroprotective Targets
While specific data on the anticancer and neuroprotective activities of dichlorinated chromone derivatives are limited, the broader class of chromones has shown promise in these areas. Dichlorination is a common strategy to enhance the activity of bioactive molecules, suggesting that dichlorinated chromones are promising candidates for further investigation.
Anticancer Potential
Chromone derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. Some chromone-triazole hybrids have demonstrated potent cytotoxicity against breast and prostate cancer cell lines, with IC50 values in the sub-micromolar range.[6] The proposed mechanism for some of these compounds involves the induction of DNA damage.[6]
Neuroprotective Potential
In the context of neurodegenerative diseases, chromone derivatives have been explored for their neuroprotective effects. The inhibition of monoamine oxidase-B (MAO-B) is a key target in the treatment of Parkinson's disease, and certain 3-styrylchromone derivatives have shown potent and selective MAO-B inhibition with IC50 values in the nanomolar range.[7] Additionally, some chromone derivatives have demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death.[8]
Synthesis of Dichlorinated Chromone Derivatives
The synthesis of dichlorinated chromone derivatives can be achieved through various synthetic routes. A common approach for the synthesis of 6,8-dichloro-3-iodochromone is a two-step process.
General Synthetic Workflow
Caption: General synthetic workflow for 6,8-dichloro-3-iodochromone.
Experimental Protocol: Synthesis of 6,8-Dichloro-3-iodochromone
Step 1: Synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)-3-(dimethylamino)prop-2-en-1-one (Enaminone)
-
To a solution of 3,5-dichloro-2-hydroxyacetophenone in an appropriate solvent, add N,N-dimethylformamide dimethylacetal (DMF-DMA).
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enaminone intermediate.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of 6,8-dichloro-3-iodochromone
-
Dissolve the enaminone intermediate in a suitable solvent.
-
Add a solution of iodine in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete, as indicated by TLC.
-
Quench the reaction with a solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield 6,8-dichloro-3-iodochromone.[2]
Signaling Pathways and Logical Relationships
The potential therapeutic effects of dichlorinated chromone derivatives can be understood by examining their interaction with key signaling pathways.
Proposed Antifungal Signaling Pathway
References
- 1. frontiersin.org [frontiersin.org]
- 2. Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal and antibiofilm activities of chromones against nine Candida species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selective Induction of DNA Damage and Cell Cycle Arrest Mediated by Chromone-Triazole Dyads Derivatives: Effects on Breast and Prostate Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Chromone-Based Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms of action for chromone-based compounds in various biological systems. Chromones, a class of benzopyran-4-one derivatives, are widely recognized for their diverse pharmacological activities, making them a focal point in medicinal chemistry and drug discovery.[1][2][3][4] This document details their molecular targets, summarizes quantitative inhibitory data, provides explicit experimental protocols, and visualizes key signaling pathways and workflows to facilitate a deeper understanding for research and development professionals.
Core Mechanisms of Action
Chromone derivatives exert their biological effects through a variety of mechanisms, primarily centered around enzyme inhibition, antioxidant activity, and modulation of cellular signaling pathways. Their versatile scaffold allows for structural modifications that can be tailored to specific biological targets.[5]
1.1. Enzyme Inhibition
A primary mechanism by which chromones elicit their pharmacological effects is through the inhibition of key enzymes involved in various disease pathologies.
-
Monoamine Oxidase (MAO) Inhibition: Chromone derivatives have been extensively studied as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.[6][7] Inhibition of MAO-B is a key therapeutic strategy in the management of neurodegenerative disorders like Parkinson's disease.[1] Certain chromone analogs have demonstrated potent and reversible MAO-B inhibition with IC50 values in the nanomolar range.[1][4]
-
Cyclooxygenase (COX) Inhibition: As anti-inflammatory agents, chromones can inhibit COX enzymes, particularly the inducible isoform COX-2, which is responsible for the production of pro-inflammatory prostaglandins.[8][9][10] This targeted inhibition is a desirable trait for anti-inflammatory drugs, as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
-
Sirtuin (SIRT) Inhibition: Some chromone and chroman-4-one derivatives have been identified as selective inhibitors of SIRT2, a class III histone deacetylase.[11][12][13] SIRT2 is implicated in aging-related diseases, including neurodegeneration, making its inhibitors promising therapeutic candidates.
-
Protein Kinase Inhibition: The chromone scaffold has been utilized to develop potent inhibitors of various protein kinases, such as Protein Kinase CK2.[14] Since protein kinases are crucial regulators of cell signaling and are often dysregulated in cancer, these inhibitors hold significant potential as anticancer agents.
1.2. Antioxidant Activity
Many chromone derivatives exhibit significant antioxidant properties, which contribute to their protective effects in biological systems. This activity is primarily attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this capacity.[15] The antioxidant potential of chromones is largely influenced by the substitution pattern on the chromone ring, with hydroxyl groups playing a key role in hydrogen atom donation to neutralize free radicals.[15]
1.3. Modulation of Signaling Pathways
Chromones can modulate intracellular signaling cascades, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target.
-
NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, immune responses, and cell survival.[16][17] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[17] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins.[17] This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Certain 2-styrylchromones have been shown to inhibit NF-κB activation by preventing the degradation of IκBα and reducing the nuclear levels of the p65 subunit of NF-κB.[16]
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of various chromone derivatives against different enzyme targets.
Table 1: Monoamine Oxidase (MAO) Inhibition
| Compound Class | Target | IC50 Value | Reference |
| 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | MAO-B | 2.8 nM | [1][4] |
| 6-[(3-bromobenzyl)oxy]chromone-3-carbaldehyde | MAO-B | 3.7 nM | [1][4] |
| Chromone 3-carboxylic acid | MAO-B | 0.048 µM | [2][4] |
| 5,7-dihydroxy chromone | MAO-B | 2.50 µM | [6] |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-B | 3.23 µM | [7] |
| 5-hydroxy-2-methyl-chroman-4-one (HMC) | MAO-A | 13.97 µM | [7] |
| Chromone 3-phenylcarboxamide derivative | MAO-B | 0.063 µM | [2] |
| Chromane-2,4-dione derivative | MAO-B | 0.638 µM | [2] |
Table 2: Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 Value | Reference |
| Chromone Derivative Q7-9 | COX-2 | 0.121 ± 0.010 µM | [8] |
| Chromone Derivative Q7-26 | COX-2 | 0.137 ± 0.004 µM | [8] |
| Chromone Derivative Q7-25 | COX-2 | 0.228 ± 0.021 µM | [8] |
Table 3: Sirtuin 2 (SIRT2) Inhibition
| Compound | Target | IC50 Value | Reference |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 | 1.5 µM | [11][18] |
| (-)-enantiomer of a chroman-4-one derivative | SIRT2 | 1.5 µM | [12] |
| (+)-enantiomer of a chroman-4-one derivative | SIRT2 | 4.5 µM | [12] |
| Chromone analogue of the above derivative | SIRT2 | 5.5 µM | [12] |
Table 4: Protein Kinase Inhibition
| Compound | Target | IC50 Value | Reference |
| Chromone-2-aminothiazole derivative 5i | Protein Kinase CK2 | 0.08 µM | [14] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of chromone-based compounds.
3.1. Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available fluorometric MAO inhibitor screening kits.[19]
-
Principle: This assay measures the hydrogen peroxide (H2O2) produced from the MAO-catalyzed oxidation of a substrate. The H2O2 is then detected using a fluorescent probe.
-
Materials and Reagents:
-
Recombinant human MAO-A or MAO-B enzyme
-
MAO Assay Buffer
-
MAO Substrate (e.g., p-tyramine, benzylamine)
-
Fluorescent Probe (e.g., Amplex Red)
-
Horseradish Peroxidase (HRP)
-
Test chromone compound
-
Positive control inhibitor (e.g., Selegiline for MAO-B, Clorgyline for MAO-A)
-
96-well black microplate
-
-
Procedure:
-
Prepare serial dilutions of the test chromone compound in MAO Assay Buffer.
-
In a 96-well black microplate, add the MAO enzyme to each well, followed by the test compound dilutions or controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Prepare a substrate solution containing the MAO substrate, fluorescent probe, and HRP in MAO Assay Buffer.
-
Initiate the reaction by adding the substrate solution to each well.
-
Immediately measure the fluorescence intensity in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for at least 30-60 minutes at 37°C.[19]
-
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
3.2. Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol is based on a colorimetric COX inhibitor screening assay.[20][21]
-
Principle: This assay measures the peroxidase activity of COX. The appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) is monitored colorimetrically.
-
Materials and Reagents:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Assay Buffer
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric Substrate (TMPD)
-
Test chromone compound
-
Positive control inhibitor (e.g., Celecoxib for COX-2)
-
96-well plate
-
-
Procedure:
-
Prepare serial dilutions of the test chromone compound.
-
To the wells of a 96-well plate, add Assay Buffer, Heme, and the COX enzyme.
-
Add the test compound dilutions or controls to the respective wells.
-
Pre-incubate the plate for a specified time (e.g., 10 minutes) at 25°C.
-
Add the Colorimetric Substrate solution to all wells.
-
Initiate the reaction by adding Arachidonic Acid to all wells.
-
Shake the plate for a few seconds and incubate for exactly two minutes at 25°C.[21]
-
Read the absorbance at 590 nm.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value from a dose-response curve.
-
3.3. DPPH Radical Scavenging Assay
This protocol outlines a standard method for assessing antioxidant activity.[15][22]
-
Principle: The antioxidant capacity is measured by the ability of the test compound to reduce the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[15]
-
Materials and Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
Test chromone compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
-
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Keep the solution in the dark.[23]
-
Prepare serial dilutions of the test chromone compound.
-
In a 96-well plate, mix the DPPH solution with varying concentrations of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.[15][23]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[15]
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.[15]
-
Visualization of Pathways and Workflows
4.1. Signaling Pathway: Chromone Inhibition of NF-κB
The following diagram illustrates the inhibitory effect of certain chromone derivatives on the canonical NF-κB signaling pathway.
Caption: Inhibition of the NF-κB signaling pathway by chromone derivatives.
4.2. Experimental Workflow: From Compound to Mechanism
The diagram below outlines a typical experimental workflow for investigating the mechanism of action of chromone-based compounds.
Caption: General experimental workflow for mechanism of action studies.
This guide provides a foundational understanding of the mechanisms through which chromone-based compounds exert their biological effects. The provided data, protocols, and visualizations are intended to serve as a valuable resource for the design and execution of further research in this promising area of drug discovery.
References
- 1. Selected chromone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chromone-based monoamine oxidase B inhibitor with potential iron-chelating activity for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Molecular Basis of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
An In-depth Technical Guide on Halogen Bonding in Dichlorinated 3-Formylchromone Crystal Structures
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of halogen bonding in the crystal structures of dichlorinated 3-formylchromones. It delves into the synthesis of these compounds, the experimental methods for their crystallographic analysis, and a detailed examination of the intermolecular interactions, with a focus on halogen bonds. This document is intended to be a valuable resource for researchers in the fields of crystal engineering, medicinal chemistry, and materials science.
Introduction to Halogen Bonding in Drug Design and Crystal Engineering
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. This interaction, analogous to the more familiar hydrogen bond, is directional and has emerged as a powerful tool in rational drug design and crystal engineering. The ability of halogen atoms to form specific and strong interactions allows for the fine-tuning of the physicochemical properties of molecules, including their packing in the solid state, solubility, and binding affinity to biological targets. Dichlorinated 3-formylchromones are of particular interest due to the presence of multiple potential halogen bond donors (the chlorine atoms) and acceptors (the carbonyl and ether oxygens), making them excellent candidates for studying and utilizing these interactions.
Synthesis of Dichlorinated 3-Formylchromones
The primary synthetic route to dichlorinated 3-formylchromones is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group onto an activated aromatic ring, in this case, a dichlorinated 2-hydroxyacetophenone, which then cyclizes to form the chromone ring system.
General Experimental Protocol for Vilsmeier-Haack Reaction
The following is a generalized procedure for the synthesis of dichlorinated 3-formylchromones, such as 6,8-dichloro-3-formylchromone.
Materials:
-
Dichlorinated 2-hydroxyacetophenone (e.g., 2',4'-dichloro-2-hydroxyacetophenone)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol (for crystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice-water bath.
-
To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Dissolve the dichlorinated 2-hydroxyacetophenone in a minimal amount of DMF.
-
Add the solution of the dichlorinated 2-hydroxyacetophenone dropwise to the Vilsmeier reagent, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.
-
The solid product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure dichlorinated 3-formylchromone.
Diagram of the Vilsmeier-Haack Reaction Workflow
Caption: Workflow for the synthesis of dichlorinated 3-formylchromones.
Crystal Structure Determination
The three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a representative protocol for the determination of the crystal structure of a dichlorinated 3-formylchromone derivative.
Crystal Growth:
-
Dissolve the synthesized dichlorinated 3-formylchromone in a suitable solvent (e.g., ethyl acetate, chloroform, or a solvent mixture) to prepare a saturated or near-saturated solution.
-
Employ a slow evaporation technique by leaving the solution in a loosely covered vial at room temperature.
-
Alternatively, use a solvent-antisolvent vapor diffusion method. Place the solution in a small vial and place this vial inside a larger sealed container with an antisolvent (a solvent in which the compound is poorly soluble). The slow diffusion of the antisolvent vapor into the solution will induce crystallization.
-
Harvest a single crystal of suitable size and quality for X-ray diffraction analysis.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a diffractometer.
-
Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using monochromatic X-ray radiation (e.g., Mo Kα or Cu Kα).
-
Process the collected data, including integration of reflection intensities and absorption corrections.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares on F².
-
Locate hydrogen atoms in the difference Fourier map and refine them using appropriate constraints.
Diagram of the Crystallographic Workflow
Caption: Workflow for single-crystal X-ray diffraction analysis.
Data Presentation: Crystal Structure and Halogen Bonding Parameters
While the crystal structure of 6,8-dichloro-3-formylchromone is not publicly available, the crystal structures of the closely related 6-chloro-3-formylchromone and 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde provide valuable insights into the expected halogen bonding patterns.[1][3]
Crystallographic Data
The following table summarizes the crystallographic data for 6-chloro-3-formylchromone and 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde.[1][3]
| Parameter | 6-chloro-3-formylchromone[3] | 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde[1] |
| Chemical Formula | C₁₀H₅ClO₃ | C₁₀H₄Cl₂O₃ |
| Formula Weight ( g/mol ) | 208.60 | 243.05 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.5838 (16) | 3.7695 (13) |
| b (Å) | 6.9579 (17) | 6.1465 (16) |
| c (Å) | 10.265 (3) | 39.431 (13) |
| α (°) | 71.22 (3) | 90 |
| β (°) | 85.64 (2) | 90.72 (3) |
| γ (°) | 69.29 (3) | 90 |
| Volume (ų) | 416.0 (2) | 913.5 (5) |
| Z | 2 | 4 |
| Temperature (K) | 100 | Not reported |
| Radiation | Mo Kα | Mo Kα |
Halogen Bond Parameters
In the crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, a notable halogen-halogen interaction is observed.[1]
| Interaction Type | Donor Atom | Acceptor Atom | Distance (Å) | Angle (°) [C-Cl···Cl] |
| Halogen-Halogen | Cl (at C6) | Cl (at C7) | 3.4785 (16) | 160.23 (7) |
Analysis of Intermolecular Interactions
In the crystal structure of 6-chloro-3-formylchromone, no classical halogen bonds are observed.[3] However, in the dichlorinated analogue, 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde, a distinct Cl···Cl interaction is present.[1] This suggests that the presence and positioning of multiple chlorine atoms can significantly influence the supramolecular assembly.
The Cl···Cl distance of 3.4785 (16) Å is shorter than the sum of the van der Waals radii of two chlorine atoms (approximately 3.5 Å), and the C-Cl···Cl angle of 160.23 (7)° is indicative of a directional halogen-halogen interaction.[1]
For a hypothetical 6,8-dichloro-3-formylchromone, one might anticipate the formation of halogen bonds between the chlorine atoms and the carbonyl or formyl oxygen atoms of neighboring molecules. The presence of two chlorine atoms could lead to a more complex and potentially more stable network of intermolecular interactions compared to the monochlorinated analogue.
Diagram of Potential Halogen Bonding Interactions
Caption: Potential halogen bonding in dichlorinated 3-formylchromones.
Conclusion
This technical guide has provided a detailed overview of the synthesis, crystallographic analysis, and potential halogen bonding interactions in dichlorinated 3-formylchromones. While a crystal structure for the specific 6,8-dichloro isomer is not yet publicly available, analysis of closely related monochlorinated and other dichlorinated analogues provides a strong foundation for understanding the principles that govern their solid-state structures. The methodologies and data presented herein serve as a valuable resource for researchers aiming to exploit halogen bonding in the design of novel pharmaceutical compounds and functional materials. Further experimental and computational studies on a wider range of dichlorinated 3-formylchromones are warranted to fully elucidate the nuances of their crystal engineering.
References
A Technical Guide to the Solubility of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
Quantitative Solubility Data
A thorough literature search did not yield specific quantitative solubility data for 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde. The compound is commercially available as a solid.[1][2] The table below is provided to guide researchers in selecting a range of common laboratory solvents for solubility determination, categorized by polarity.
| Solvent Name | Solvent Type | Formula | Quantitative Solubility ( g/100 mL at 25°C) |
| Water | Polar Protic | H₂O | Data Not Available |
| Methanol | Polar Protic | CH₃OH | Data Not Available |
| Ethanol | Polar Protic | C₂H₅OH | Data Not Available |
| 2-Propanol (Isopropanol) | Polar Protic | C₃H₈O | Data Not Available |
| Acetone | Polar Aprotic | C₃H₆O | Data Not Available |
| Acetonitrile | Polar Aprotic | C₂H₃N | Data Not Available |
| Dimethylformamide (DMF) | Polar Aprotic | C₃H₇NO | Data Not Available |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | C₂H₆OS | Data Not Available |
| Dichloromethane (DCM) | Polar Aprotic | CH₂Cl₂ | Data Not Available |
| Tetrahydrofuran (THF) | Polar Aprotic | C₄H₈O | Data Not Available |
| Ethyl Acetate | Polar Aprotic | C₄H₈O₂ | Data Not Available |
| Toluene | Nonpolar | C₇H₈ | Data Not Available |
| Hexane | Nonpolar | C₆H₁₄ | Data Not Available |
Experimental Protocol for Solubility Determination
The following protocol outlines a standard "shake-flask" method, which is a reliable technique for determining the thermodynamic solubility of a compound.[3]
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (see table above)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath (e.g., 25°C) on an orbital shaker.
-
Agitate the mixtures for a sufficient period (typically 24-48 hours) to allow them to reach equilibrium.[4]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of this compound in the respective solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve.
-
Analyze the filtered supernatant from the saturated solution using the same analytical method.
-
Determine the concentration of the compound in the supernatant by interpolating from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.
-
3. Data Reporting:
- Solubility should be reported in standard units such as mg/mL or g/100mL, along with the temperature at which the measurement was performed.
Mandatory Visualization
The following diagram illustrates the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
In-Depth Technical Guide to 6,8-Dichloro-3-formylchromone (CAS Number: 64481-10-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Dichloro-3-formylchromone, identified by the CAS number 64481-10-3, is a halogenated chromone derivative. The chromone scaffold is a well-established privileged structure in medicinal chemistry, with various derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known properties, structure, synthesis, and biological activities of 6,8-Dichloro-3-formylchromone, with a focus on data relevant to research and drug development.
Chemical Structure and Properties
6,8-Dichloro-3-formylchromone is characterized by a benzopyran-4-one core structure with chlorine atoms substituted at the 6 and 8 positions and a formyl group at the 3 position.
Structure:
Caption: Chemical structure of 6,8-Dichloro-3-formylchromone.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 64481-10-3 | [4][6][7][8][9] |
| Molecular Formula | C₁₀H₄Cl₂O₃ | [4][6][7][8][9] |
| Molecular Weight | 243.04 g/mol | [4][6][7][8][9] |
| Appearance | Light yellow crystalline powder | [4][6] |
| Melting Point | 169-174 °C | [4][6] |
| Synonyms | 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde, 6,8-Dichlorochromone-3-carboxaldehyde | [4][6] |
| InChI Key | IHCCHRKNCOFDAJ-UHFFFAOYSA-N | N/A |
| SMILES | O=C1C(C=O)=COC2=C1C=C(Cl)C=C2Cl | N/A |
Synthesis
The most common and efficient method for the synthesis of 3-formylchromones, including 6,8-Dichloro-3-formylchromone, is the Vilsmeier-Haack reaction.[3][5][10][11] This reaction involves the formylation of an electron-rich aromatic precursor, in this case, a substituted 2-hydroxyacetophenone, using a Vilsmeier reagent.
Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Formylchromones
This protocol is a general procedure and may require optimization for the specific synthesis of 6,8-Dichloro-3-formylchromone.
Materials:
-
Substituted 2-hydroxyacetophenone (e.g., 2-hydroxy-3,5-dichloroacetophenone)
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Ethanol (for recrystallization)
Procedure:
-
Vilsmeier Reagent Formation: In a fume hood, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Maintain the temperature below 5°C. After the addition is complete, allow the mixture to stir for a designated period to ensure the complete formation of the Vilsmeier reagent.[10]
-
Reaction with Acetophenone: To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone. The reaction mixture is typically stirred at room temperature overnight.[10]
-
Work-up: Carefully pour the reaction mixture into crushed ice with vigorous stirring to decompose the reaction complex.[10]
-
Isolation and Purification: The solid product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to yield the pure 3-formylchromone derivative.[10]
Caption: Vilsmeier-Haack reaction workflow for the synthesis of 6,8-Dichloro-3-formylchromone.
Analytical Data
Predicted NMR Spectroscopic Data:
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ||
| Aldehydic proton (-CHO) | 9.5 - 10.5 | Singlet |
| H-2 | 8.0 - 9.0 | Singlet |
| Aromatic protons (H-5, H-7) | 7.0 - 8.0 | Doublets or singlets depending on coupling |
| ¹³C NMR | ||
| Carbonyl carbon (C-4) | 170 - 180 | |
| Aldehydic carbon (-CHO) | 185 - 195 | |
| C-2 | 150 - 160 | |
| C-3 | 110 - 120 | |
| Aromatic carbons | 115 - 140 |
Mass Spectrometry:
The electron ionization (EI) mass spectrum of 3-formylchromone shows a prominent molecular ion peak. Fragmentation patterns of chromones typically involve cleavages of the pyrone ring. For 6,8-Dichloro-3-formylchromone, characteristic isotopic patterns for two chlorine atoms would be expected for the molecular ion and chlorine-containing fragments.
Biological Activity
Research has indicated that 6,8-Dichloro-3-formylchromone possesses notable biological activities, particularly as an anti-Helicobacter pylori agent and a urease inhibitor.
Anti-Helicobacter pylori Activity:
-
Studies have shown that 6,8-Dichloro-3-formylchromone (referred to as FC10 in some literature) exhibits anti-H. pylori activity comparable to the standard drug metronidazole.[13][20]
Experimental Protocol: Anti-Helicobacter pylori Activity Assay (General)
A common method to assess anti-H. pylori activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Helicobacter pylori strain (e.g., ATCC 43504)
-
Brucella broth supplemented with fetal bovine serum
-
96-well microtiter plates
-
Test compound (6,8-Dichloro-3-formylchromone)
-
Control antibiotic (e.g., metronidazole)
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of H. pylori in Brucella broth.
-
Serial Dilution: Serially dilute the test compound and control antibiotic in the broth in a 96-well plate.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates under microaerophilic conditions at 37°C for 72 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) against H. pylori.
Urease Inhibition:
-
6,8-Dichloro-3-formylchromone has been identified as a potent inhibitor of jack bean urease.[13][20] Urease is a key virulence factor for H. pylori, allowing it to survive in the acidic environment of the stomach.
Experimental Protocol: Urease Inhibition Assay (General)
The inhibitory activity against urease is often determined by measuring the amount of ammonia produced from the hydrolysis of urea.
Materials:
-
Jack bean urease
-
Urea solution
-
Phosphate buffer
-
Test compound (6,8-Dichloro-3-formylchromone)
-
Reagents for ammonia quantification (e.g., phenol-hypochlorite method)
Procedure:
-
Pre-incubation: Pre-incubate the enzyme (jack bean urease) with various concentrations of the test compound in phosphate buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the urea solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Termination: Stop the reaction (e.g., by adding a strong acid).
-
Ammonia Quantification: Determine the amount of ammonia produced using a suitable colorimetric method, such as the Berthelot (phenol-hypochlorite) method. The absorbance is measured spectrophotometrically.
-
IC₅₀ Calculation: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.
Caption: Experimental workflow for the urease inhibition assay.
Cytotoxicity:
-
While specific cytotoxicity data for 6,8-Dichloro-3-formylchromone is limited, related 3-formylchromone derivatives have been shown to exhibit tumor cell-specific cytotoxicity against various human cancer cell lines.[13][20][21][22][23]
Experimental Protocol: Cytotoxicity Assay (MTT Assay - General)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines
-
Normal human cell lines (for selectivity assessment)
-
Cell culture medium and supplements
-
96-well plates
-
Test compound (6,8-Dichloro-3-formylchromone)
-
MTT reagent
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC₅₀) is calculated.
Signaling Pathways and Mechanism of Action
Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by 6,8-Dichloro-3-formylchromone. The mechanism of urease inhibition by chromone derivatives is an area of active research, but a definitive pathway for this specific compound has not been elucidated. The general mechanism of action for many chromone-based compounds involves interaction with various enzymes and signaling proteins, but further investigation is required to determine the specific molecular targets of 6,8-Dichloro-3-formylchromone.
Conclusion
6,8-Dichloro-3-formylchromone is a synthetic chromone derivative with demonstrated potential as an anti-Helicobacter pylori agent and a potent urease inhibitor. Its synthesis is readily achievable through the Vilsmeier-Haack reaction. While preliminary biological data is promising, further in-depth studies are required to fully elucidate its mechanism of action, specific molecular targets, and its broader pharmacological profile, including comprehensive cytotoxicity and selectivity assessments. This technical guide provides a foundational understanding of the current knowledge of this compound, highlighting its potential for further investigation in the fields of medicinal chemistry and drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. 6,8-DICHLORO-3-FORMYLCHROMONE price,buy 6,8-DICHLORO-3-FORMYLCHROMONE - chemicalbook [chemicalbook.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. chemwhat.com [chemwhat.com]
- 7. 6,8-DICHLORO-3-FORMYLCHROMONE | 64481-10-3 | INDOFINE Chemical Company [indofinechemical.com]
- 8. 6,8-Dichloro-3-formylchromone [oakwoodchemical.com]
- 9. 6,8-DICHLORO-3-FORMYLCHROMONE | 64481-10-3 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 12. web.pdx.edu [web.pdx.edu]
- 13. researchgate.net [researchgate.net]
- 14. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. scs.illinois.edu [scs.illinois.edu]
- 16. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 19. chem.washington.edu [chem.washington.edu]
- 20. files01.core.ac.uk [files01.core.ac.uk]
- 21. Growth inhibition and apoptosis induced by 6-fluoro-3-formylchromone in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scielo.br [scielo.br]
- 23. Cytotoxic activity of styrylchromones against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Supramolecular Chemistry of Chlorinated 3-Formylchromones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the supramolecular chemistry of chlorinated 3-formylchromones. It delves into their synthesis, non-covalent interactions, potential biological implications, and the experimental methodologies used to study these fascinating molecular systems.
Introduction to Chlorinated 3-Formylchromones
3-Formylchromones are a class of heterocyclic compounds characterized by a chromone core bearing a formyl group at the 3-position. The introduction of chlorine atoms onto the benzopyran ring significantly influences their electronic properties, crystal packing, and biological activity. These modifications can enhance intermolecular interactions, such as halogen bonding and π-π stacking, making them attractive building blocks for crystal engineering and the design of novel supramolecular assemblies. Their potential as cytotoxic agents and inhibitors of key signaling pathways positions them as promising scaffolds in drug discovery.
Synthesis of Chlorinated 3-Formylchromones
The primary synthetic route to chlorinated 3-formylchromones is the Vilsmeier-Haack reaction. This method involves the formylation of a corresponding chlorinated 2-hydroxyacetophenone using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which serves as both the formylating agent and the solvent.
Experimental Protocol: Synthesis of 6,8-Dichloro-3-formylchromone
This protocol is a representative example of the Vilsmeier-Haack reaction adapted for the synthesis of a dichlorinated derivative.
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool dimethylformamide (DMF, 3 equivalents) to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Acetophenone: Dissolve 2-hydroxy-3,5-dichloroacetophenone (1 equivalent) in a minimal amount of DMF and add it to the Vilsmeier reagent.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into crushed ice with vigorous stirring. The solid product will precipitate out.
-
Purification: Filter the crude product, wash thoroughly with water, and dry. Recrystallize the solid from a suitable solvent system, such as ethanol or acetic acid, to obtain the pure 6,8-dichloro-3-formylchromone.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR spectroscopy.
Supramolecular Chemistry and Non-Covalent Interactions
The supramolecular chemistry of chlorinated 3-formylchromones is largely dictated by a variety of non-covalent interactions that govern their self-assembly in the solid state. These interactions are crucial for the design of crystalline materials with desired properties.
Crystal Structure Analysis
X-ray crystallography is the definitive method for elucidating the three-dimensional arrangement of molecules in a crystal lattice and provides direct evidence of supramolecular interactions.
A search of the Cambridge Structural Database (CSD) reveals the crystal structure of 6-chloro-4-oxo-4H-chromene-3-carbaldehyde (CSD refcode: 994454). Analysis of this structure provides valuable insights into the non-covalent interactions at play.
| Compound | CSD Refcode | Key Supramolecular Interactions | Reference |
| 6-chloro-4-oxo-4H-chromene-3-carbaldehyde | 994454 | π-π stacking, C-H···O hydrogen bonds | Ishikawa, Y. et al., Acta Cryst. E70, o637 (2014) |
Key Non-Covalent Interactions
-
Halogen Bonding: The chlorine substituent can act as a halogen bond donor, interacting with Lewis basic sites such as the carbonyl oxygen or formyl oxygen of a neighboring molecule. This directional interaction plays a significant role in dictating the crystal packing.
-
π-π Stacking: The aromatic nature of the chromone ring system facilitates π-π stacking interactions, where the electron-rich and electron-poor regions of adjacent molecules align. These interactions are evident in the crystal structure of 6-chloro-3-formylchromone.
-
Hydrogen Bonding: Although lacking classical hydrogen bond donors, chlorinated 3-formylchromones can participate in weaker C-H···O hydrogen bonds, where activated C-H bonds (e.g., from the formyl group or the aromatic ring) interact with the carbonyl oxygen atoms.
-
Dipole-Dipole Interactions: The polarized carbonyl and C-Cl bonds contribute to the overall molecular dipole moment, leading to dipole-dipole interactions that influence the molecular arrangement in the crystal.
Biological Significance and Potential Applications
While research into the specific biological roles of supramolecular assemblies of chlorinated 3-formylchromones is ongoing, studies on individual molecules have highlighted their potential in drug development.
Cytotoxicity and Anti-cancer Activity
Several chlorinated 3-formylchromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. For instance, 6,8-dichloro-3-formylchromone has been reported to exhibit notable anti-proliferative activity.
Inhibition of Signaling Pathways
The parent compound, 3-formylchromone, has been shown to counteract the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway . The STAT3 pathway is often constitutively activated in many cancers and plays a crucial role in tumor cell proliferation, survival, and metastasis. While the precise mechanism for chlorinated derivatives has yet to be fully elucidated, it is plausible that they may exhibit similar or enhanced inhibitory effects.
Experimental Methodologies for Supramolecular Analysis
A variety of analytical techniques are employed to study the supramolecular chemistry of chlorinated 3-formylchromones.
X-ray Crystallography
Objective: To determine the three-dimensional structure of the crystalline solid and identify non-covalent interactions.
Protocol Outline:
-
Crystal Growth: Grow single crystals of the chlorinated 3-formylchromone derivative suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a selected crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and reflection intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.
-
Analysis: Analyze the final structure to determine bond lengths, bond angles, and intermolecular distances and geometries to characterize the supramolecular interactions.
UV-Vis Titration
Objective: To determine the binding constant (Ka) and stoichiometry of a host-guest complex in solution.
Protocol Outline:
-
Preparation of Solutions: Prepare stock solutions of the host (e.g., a macrocycle) and the guest (chlorinated 3-formylchromone) in a suitable solvent.
-
Titration: Place a solution of the host at a constant concentration in a cuvette. Record the initial UV-Vis spectrum. Sequentially add small aliquots of the guest solution to the cuvette, recording the spectrum after each addition and ensuring thermal equilibrium.
-
Data Analysis: Plot the change in absorbance at a specific wavelength against the guest concentration. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1, 1:2) using non-linear regression analysis to calculate the binding constant.
NMR Spectroscopy
Objective: To probe host-guest interactions in solution and determine association constants.
Protocol Outline:
-
Sample Preparation: Prepare a series of NMR tubes containing a constant concentration of the host and varying concentrations of the guest (or vice versa).
-
Data Acquisition: Acquire ¹H NMR spectra for each sample.
-
Data Analysis: Monitor the chemical shift changes of specific protons on the host or guest molecule as a function of the titrant concentration. Plot the change in chemical shift (Δδ) against the guest-to-host molar ratio. Fit the data to a suitable binding model to determine the association constant and the chemical shift of the fully complexed species.
Mass Spectrometry
Objective: To confirm the stoichiometry of supramolecular assemblies in the gas phase.
Protocol Outline:
-
Sample Preparation: Prepare a solution containing the host and guest molecules in a volatile solvent.
-
Analysis: Introduce the sample into the mass spectrometer using a soft ionization technique such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
Data Interpretation: Analyze the resulting mass spectrum to identify peaks corresponding to the non-covalently bound host-guest complex. The mass-to-charge ratio (m/z) of these peaks will confirm the stoichiometry of the assembly.
Conclusion and Future Directions
Chlorinated 3-formylchromones are versatile building blocks for the construction of complex supramolecular architectures. Their rich non-covalent chemistry, driven by halogen bonding, π-π stacking, and hydrogen bonding, offers significant opportunities in crystal engineering and materials science. Furthermore, their demonstrated biological activities warrant further investigation, particularly in the context of targeted drug design.
Future research should focus on:
-
The synthesis and crystallographic characterization of a wider range of chlorinated 3-formylchromone derivatives to establish clear structure-property relationships.
-
Quantitative studies of their host-guest chemistry in solution to determine binding affinities and selectivities.
-
In-depth biological evaluations to elucidate the mechanisms of action of their supramolecular assemblies and to explore their therapeutic potential.
By leveraging a multidisciplinary approach that combines organic synthesis, supramolecular chemistry, and molecular biology, the full potential of chlorinated 3-formylchromones can be unlocked.
The Synthesis and Biological Significance of 3-Formylchromones: A Technical Guide
An in-depth exploration of the discovery, synthesis, and therapeutic potential of 3-formylchromone derivatives for researchers, scientists, and drug development professionals.
Introduction
Chromones, constituting a significant class of oxygen-containing heterocyclic compounds, have long been a focal point of chemical and pharmaceutical research due to their wide array of biological activities. Among the various substituted chromones, 3-formylchromone and its derivatives have emerged as particularly valuable synthons and bioactive molecules. Their unique structural features, characterized by an electrophilic aldehyde group at the C-3 position of the chromone scaffold, render them highly versatile building blocks for the synthesis of a diverse range of heterocyclic systems. This technical guide provides a comprehensive overview of the discovery and historical development of 3-formylchromone derivatives, their synthetic methodologies, and their burgeoning role in drug discovery, with a particular focus on their anticancer and antibacterial properties.
Discovery and Historical Perspective
The journey of 3-formylchromones began with the broader exploration of chromone chemistry. While the chromone scaffold was known for some time, the specific introduction of a formyl group at the 3-position and the systematic investigation of its reactivity and biological potential gained significant traction in the 1970s. The seminal work of Nohara, Umetani, and Sanno was instrumental in establishing the Vilsmeier-Haack reaction as a cornerstone for the efficient, one-step synthesis of 3-formylchromones from readily available 2-hydroxyacetophenones.[1][2][3] This breakthrough opened the door for extensive research into the chemical transformations and pharmacological applications of this class of compounds.
Synthetic Methodologies
The synthesis of 3-formylchromones is predominantly achieved through the Vilsmeier-Haack reaction. However, a comprehensive understanding of the synthesis of the core chromone structure is essential. Classical methods such as the Baker-Venkataraman rearrangement and the Kostanecki-Robinson reaction are foundational in chromone synthesis.
The Vilsmeier-Haack Reaction for 3-Formylation
The Vilsmeier-Haack reaction stands as the most efficient and widely adopted method for the direct synthesis of 3-formylchromones from 2-hydroxyacetophenones.[3][4] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Synthesis of Substituted 3-Formylchromones [5][6]
-
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (6.0 mL) in an ice-water bath with continuous stirring.
-
Slowly add phosphorus oxychloride (2.0 mL, 0.025 mol) dropwise to the cooled DMF, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure the complete formation of the Vilsmeier reagent.
-
Reaction with 2-Hydroxyacetophenone: To the freshly prepared Vilsmeier reagent, add the substituted 2-hydroxyacetophenone (0.01 mol) dissolved in a minimal amount of DMF, portion-wise with vigorous stirring.
-
After the addition, allow the reaction mixture to stir at room temperature overnight. The mixture will typically solidify into a thick mass.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice (approximately 200 g) with vigorous stirring to decompose the reaction complex.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure substituted 3-formylchromone.
References
- 1. Frontiers | Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. sciforum.net [sciforum.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols: Vilsmeier-Haack Reaction for the Synthesis of 3-Formylchromones from 2'-Hydroxyacetophenones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] A significant application of this reaction is the one-step synthesis of 3-formylchromones (4-oxo-4H-1-benzopyran-3-carboxaldehydes) from readily available 2'-hydroxyacetophenones.[1] 3-Formylchromones are valuable synthetic intermediates, serving as precursors to a wide array of heterocyclic compounds and demonstrating a range of biological activities, including anti-inflammatory and antimicrobial properties, making them of great interest to medicinal chemists.[1][2]
This method offers several advantages, including high efficiency, excellent yields (often in the 80-90% range), and applicability to a diverse range of substituted 2'-hydroxyacetophenones.[1] The reaction proceeds via the in-situ formation of the Vilsmeier reagent, an electrophilic chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][3] This reagent then effects a double formylation of the 2'-hydroxyacetophenone, followed by an intramolecular cyclization and dehydration to yield the final 3-formylchromone product.[1]
Data Presentation
The Vilsmeier-Haack reaction has been successfully employed to synthesize a variety of substituted 3-formylchromones from the corresponding 2'-hydroxyacetophenones. The following table summarizes the yields and melting points for a range of synthesized compounds.
| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) | Melting Point (°C) |
| 1 | H | H | Cl | H | 6-Chloro-3-formylchromone | 71 | 168 |
| 2 | H | H | Br | H | 6-Bromo-3-formylchromone | 70 | 172 |
| 3 | H | H | I | H | 6-Iodo-3-formylchromone | 65 | 180 |
| 4 | H | H | CH₃ | H | 6-Methyl-3-formylchromone | 75 | 174 |
| 5 | H | H | OCH₃ | H | 6-Methoxy-3-formylchromone | 72 | 160 |
| 6 | H | NO₂ | Cl | H | 6-Chloro-8-nitro-3-formylchromone | 67 | 108 |
| 7 | H | NO₂ | Br | H | 6-Bromo-8-nitro-3-formylchromone | 65 | 115 |
| 8 | H | NO₂ | I | H | 6-Iodo-8-nitro-3-formylchromone | 62 | 112 |
| 9 | H | NO₂ | CH₃ | H | 6-Methyl-8-nitro-3-formylchromone | 70 | 124 |
| 10 | H | NO₂ | OCH₃ | H | 6-Methoxy-8-nitro-3-formylchromone | 68 | 120 |
| 11 | Cl | H | Cl | H | 6,8-Dichloro-3-formylchromone | 69 | 194 |
| 12 | Br | H | Br | H | 6,8-Dibromo-3-formylchromone | 64 | 205 |
| 13 | I | H | I | H | 6,8-Diiodo-3-formylchromone | 60 | 216 |
| 14 | CH₃ | H | CH₃ | H | 6,8-Dimethyl-3-formylchromone | 78 | 188 |
| 15 | OH | Br | H | H | 7-Hydroxy-8-bromo-3-formylchromone | 74 | 210 |
Data sourced from Nandgaonkar, R.G., and Ingle, V.N. (2005). Synthesis of Substituted 3-Formyl Chromones. Asian Journal of Chemistry, 17(3), 2016-2018.[4]
Experimental Protocols
General Protocol for the Synthesis of 3-Formylchromones
This protocol describes a general procedure for the Vilsmeier-Haack reaction of substituted 2'-hydroxyacetophenones to yield 3-formylchromones.
Materials:
-
Substituted 2'-hydroxyacetophenone (0.01 mol)
-
N,N-Dimethylformamide (DMF) (6.0 mL)
-
Phosphorus oxychloride (POCl₃) (2.0 mL, 0.025 mol)
-
Ice-cold water
-
Ethanol (for recrystallization)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a magnetic stirrer, cool N,N-dimethylformamide (6.0 mL) in an ice bath.
-
Substrate Addition: To the cooled DMF, add the substituted 2'-hydroxyacetophenone (0.01 mol) with vigorous stirring.[4]
-
Phosphorus Oxychloride Addition: Slowly add phosphorus oxychloride (2.0 mL, 0.025 mol) dropwise to the mixture, maintaining the temperature below 5 °C.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick, pink-colored mass.[4]
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.[1]
-
Isolation: A solid precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[1]
-
Purification: Dry the crude product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure 3-formylchromone.[1][4]
-
Characterization: Characterize the final product using appropriate analytical techniques such as melting point determination, IR, and NMR spectroscopy.[1]
Example Protocol: Synthesis of 6-Chloro-8-nitro-3-formylchromone
This protocol provides a specific example for the synthesis of 6-chloro-8-nitro-3-formylchromone from 2'-hydroxy-5'-chloro-3'-nitroacetophenone.
Procedure:
-
Cool dimethylformamide (6.0 mL) in an ice-water bath.
-
Add 2'-hydroxy-5'-chloro-3'-nitroacetophenone (2.15 g, 0.01 mol) to the cooled DMF with vigorous stirring.[4]
-
Slowly add phosphorus oxychloride (2.0 mL, 0.025 mol) to the mixture.[4]
-
The resulting thick pink mass is kept overnight at room temperature.[4]
-
The reaction mixture is then decomposed by pouring it into cold water.[4]
-
The solid obtained is filtered, washed with water, and crystallized from ethanol to yield 6-chloro-8-nitro-3-formylchromone. Yield: 71%, m.p. 108°C.[4]
Visualizations
Reaction Mechanism
The Vilsmeier-Haack reaction for the synthesis of 3-formylchromones proceeds through the formation of the Vilsmeier reagent, followed by electrophilic attack on the 2'-hydroxyacetophenone, cyclization, and subsequent elimination.
References
Application Notes and Protocols: 6,8-Dichloro-3-formylchromone as a Versatile Precursor for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6,8-dichloro-3-formylchromone as a precursor for the synthesis of diverse heterocyclic compounds with potential therapeutic applications. Detailed experimental protocols for the synthesis of pyrazole, pyrimidine, and isoxazole derivatives are provided, along with methods for evaluating their biological activity.
Introduction
6,8-Dichloro-3-formylchromone is a highly reactive and versatile building block in heterocyclic synthesis. The presence of the electrophilic formyl group at the C-3 position, coupled with the electron-withdrawing chloro substituents on the benzene ring, makes the chromone scaffold susceptible to a variety of nucleophilic attacks. This reactivity allows for the construction of a wide range of fused and appended heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the synthesis of key heterocyclic scaffolds—pyrazoles, pyrimidines, and isoxazoles—starting from 6,8-dichloro-3-formylchromone and details their potential biological implications.
Synthesis of Heterocyclic Derivatives
The general synthetic strategy involves the condensation of 6,8-dichloro-3-formylchromone with various binucleophiles, leading to the formation of different heterocyclic rings.
Workflow for Heterocyclic Synthesis from 6,8-Dichloro-3-formylchromone
Caption: Synthetic routes from 6,8-dichloro-3-formylchromone.
Synthesis of Pyrazole Derivatives
The reaction of 3-formylchromones with hydrazine hydrate is a well-established method for the synthesis of pyrazole derivatives. The reaction proceeds through a condensation-cyclization sequence.
Experimental Protocol: Synthesis of 2-(6,8-Dichloro-4-oxo-4H-chromen-3-yl)-1H-pyrazole
-
Materials:
-
6,8-Dichloro-3-formylchromone
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve 6,8-dichloro-3-formylchromone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
-
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Reference |
| 2-(6,8-Dichloro-4-oxo-4H-chromen-3-yl)-1H-pyrazole | C₁₂H₆Cl₂N₂O₂ | 75-85 | 170-172 | Data to be determined experimentally | [1] |
Synthesis of Pyrimidine Derivatives
Pyrimidine scaffolds can be synthesized by reacting 3-formylchromones with guanidine hydrochloride. This reaction typically involves a cyclocondensation mechanism.[2][3]
Experimental Protocol: Synthesis of 4-(6,8-Dichloro-4-oxo-4H-chromen-3-yl)pyrimidin-2-amine
-
Materials:
-
6,8-Dichloro-3-formylchromone
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
-
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add guanidine hydrochloride (1.1 eq) to the sodium ethoxide solution and stir for 20 minutes at room temperature.
-
Add a solution of 6,8-dichloro-3-formylchromone (1.0 eq) in anhydrous ethanol.
-
Reflux the reaction mixture for 8-10 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., HCl).
-
The precipitated product is filtered, washed with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent.
-
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Reference |
| 4-(6,8-Dichloro-4-oxo-4H-chromen-3-yl)pyrimidin-2-amine | C₁₃H₇Cl₂N₃O₂ | 65-75 | >250 | Data to be determined experimentally | [4] |
Synthesis of Isoxazole Derivatives
Isoxazoles can be prepared from 3-formylchromones by reaction with hydroxylamine hydrochloride. The reaction proceeds via an oxime intermediate followed by cyclization.[5][6]
Experimental Protocol: Synthesis of 4-(6,8-Dichloro-4-oxo-4H-chromen-3-yl)isoxazole
-
Materials:
-
6,8-Dichloro-3-formylchromone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
-
Procedure:
-
Dissolve 6,8-dichloro-3-formylchromone (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated solid is filtered, washed with water, and dried.
-
Recrystallize the crude product from a suitable solvent to obtain the pure isoxazole derivative.
-
| Compound | Molecular Formula | Yield (%) | Melting Point (°C) | Spectroscopic Data (¹H NMR, ¹³C NMR, MS) | Reference |
| 4-(6,8-Dichloro-4-oxo-4H-chromen-3-yl)isoxazole | C₁₂H₅Cl₂NO₃ | 70-80 | 210-212 | Data to be determined experimentally | [7] |
Biological Applications and Evaluation Protocols
Heterocyclic compounds derived from chromones are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.
Cytotoxicity and Anticancer Activity
Many pyrazole and pyrimidine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HepG2)
-
Complete cell culture medium
-
Synthesized heterocyclic compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and incubate for another 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7][8][9][10][11]
-
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Representative Pyrazole Derivative | MCF-7 | 5-20 | [12][13] |
| Representative Pyrimidine Derivative | HepG2 | 10-30 | [14] |
Apoptosis Signaling Pathway
Chromone-derived pyrazoles have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[15][16][17] This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[8][15]
Caption: Intrinsic apoptosis pathway induced by pyrazole derivatives.
Antimicrobial Activity
Pyrimidine derivatives synthesized from 3-formylchromones have shown promising activity against various bacterial and fungal strains.[2][18]
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized heterocyclic compounds
-
96-well microtiter plates
-
Microplate reader or visual inspection
-
-
Procedure:
-
Prepare serial dilutions of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[18][19]
-
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Representative Pyrimidine Derivative | S. aureus | 16-64 | [19] |
| Representative Pyrimidine Derivative | E. coli | 32-128 | [19] |
| Representative Pyrimidine Derivative | C. albicans | 8-32 | [18] |
NF-κB Signaling Pathway Inhibition
The anti-inflammatory activity of some chromone derivatives is attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa B) signaling pathway.[10][20] This pathway is crucial in regulating the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
6,8-Dichloro-3-formylchromone serves as a valuable and versatile precursor for the synthesis of a variety of biologically active heterocyclic compounds. The straightforward and efficient synthetic protocols for preparing pyrazole, pyrimidine, and isoxazole derivatives make this starting material highly attractive for applications in medicinal chemistry and drug discovery. The resulting heterocyclic compounds exhibit promising cytotoxic and antimicrobial activities, warranting further investigation and development as potential therapeutic agents. The provided protocols offer a solid foundation for researchers to explore the rich chemistry and biological potential of these chromone-derived heterocycles.
References
- 1. rsc.org [rsc.org]
- 2. Unusual transformation of substituted-3-formylchromones to pyrimidine analogues: synthesis and antimicrobial activities of 5-(o-hydroxyaroyl)pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Condensation reactions of guanidines with bis-electrophiles: Formation of highly nitrogenous heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 6. sciensage.info [sciensage.info]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Synthesis of novel dihydropyridine, dihydropyrimidine, dithioacetal and chalcone derivatives from formylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of NF-kB activation and cytokines production in THP-1 monocytes by 2-styrylchromones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. researchgate.net [researchgate.net]
- 15. A novel pyrazolone-based derivative induces apoptosis in human esophageal cells via reactive oxygen species (ROS) generation and caspase-dependent mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Design, Synthesis and Biological Evaluation of Novel Pleuromutilin Derivatives Containing 6-Chloro-1-R-1H-pyrazolo[3,4-d]pyrimidine-4-amino Side Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Synthesis of Alkaline Phosphatase Inhibitors from 3-Formylchromones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alkaline phosphatases (ALPs) are a group of enzymes that play a crucial role in various physiological processes, including bone mineralization, cellular signaling, and phosphate homeostasis. Dysregulation of ALP activity has been implicated in a range of diseases, such as Paget's disease, certain types of cancer, and inflammatory conditions. Consequently, the development of potent and selective ALP inhibitors is a significant area of interest in drug discovery. Chromones, a class of heterocyclic compounds, have emerged as a promising scaffold for the design of various enzyme inhibitors. This document provides detailed application notes and protocols for the synthesis of alkaline phosphatase inhibitors derived from 3-formylchromones, versatile building blocks that allow for diverse chemical modifications.
Synthesis of 3-Formylchromone Precursors
The primary route for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction, which involves the formylation of 2'-hydroxyacetophenones.
Protocol 1: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction
This protocol describes the synthesis of the parent 3-formylchromone from 2'-hydroxyacetophenone.
Materials:
-
2'-Hydroxyacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice-cold water
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, cool dimethylformamide (DMF) in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the low temperature.
-
To this Vilsmeier reagent, add 2'-hydroxyacetophenone dropwise.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically overnight), during which a thick, often colored, mass may form.
-
Carefully pour the reaction mixture into ice-cold water to decompose the complex.
-
A solid product will precipitate. Collect the solid by filtration and wash it thoroughly with water.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure 3-formylchromone.
Quantitative Data for Synthesis of 3-Formylchromone:
| Compound | Starting Material | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| 3-Formylchromone | 2'-Hydroxyacetophenone | DMF, POCl₃ | Overnight | ~70-90% | 173-175 |
Synthesis of Alkaline Phosphatase Inhibitors from 3-Formylchromones
The aldehyde functionality at the 3-position of the chromone ring is a versatile handle for the synthesis of a variety of heterocyclic derivatives. Condensation reactions, such as the Knoevenagel condensation and Schiff base formation, are commonly employed to build upon the 3-formylchromone scaffold.
Protocol 2: Synthesis of Chromone-based Heterocycles via Knoevenagel Condensation
This protocol outlines a general procedure for the Knoevenagel condensation of 3-formylchromone with active methylene compounds.
Materials:
-
3-Formylchromone
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)
-
Base catalyst (e.g., piperidine, pyridine)
-
Solvent (e.g., ethanol, acetic acid)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-formylchromone and the active methylene compound in a suitable solvent in a round-bottom flask.
-
Add a catalytic amount of a base (e.g., a few drops of piperidine).
-
Reflux the reaction mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Collect the solid product by filtration and wash with a cold solvent.
-
Purify the product by recrystallization from an appropriate solvent.
Protocol 3: Synthesis of Chromone-based Schiff Bases
This protocol describes the synthesis of Schiff base derivatives from 3-formylchromone and various primary amines.
Materials:
-
3-Formylchromone
-
Substituted primary amine
-
Solvent (e.g., ethanol, methanol)
-
Acid catalyst (e.g., glacial acetic acid, a few drops)
-
Standard laboratory glassware
Procedure:
-
Dissolve 3-formylchromone in a suitable solvent in a round-bottom flask.
-
Add an equimolar amount of the substituted primary amine to the solution.
-
Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).
-
Stir the reaction mixture at room temperature or reflux for a specified time, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The Schiff base product often precipitates from the solution.
-
Collect the solid by filtration and wash with a cold solvent.
-
Recrystallize the product from a suitable solvent to obtain the pure Schiff base.
Alkaline Phosphatase Inhibition Assay
The inhibitory potential of the synthesized compounds against alkaline phosphatase is determined using an in vitro enzyme assay.
Protocol 4: In Vitro Alkaline Phosphatase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the synthesized compounds against ALP.
Materials:
-
Alkaline phosphatase (e.g., from bovine intestinal mucosa)
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Tris-HCl buffer (pH 9.0)
-
Synthesized inhibitor compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the inhibitor compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the Tris-HCl buffer, the inhibitor solution at various concentrations, and the alkaline phosphatase enzyme solution.
-
Pre-incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the pNPP substrate solution to each well.
-
Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm) at regular time intervals using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) by plotting the percentage of inhibition against the inhibitor concentration.
Quantitative Data on Alkaline Phosphatase Inhibition
The following table summarizes the alkaline phosphatase inhibitory activity of representative chromone derivatives synthesized from 3-formylchromones.
| Compound Type | Derivative | Target Enzyme | IC₅₀ (µM) |
| Chromone Sulfonamides | Various substituted sulfonamides | Intestinal ALP (IALP) | As low as 0.01 ± 0.001 |
| Chromone-based Quinolones | Various substituted quinolones | Tissue-Nonspecific ALP (TNAP) | 1.34 ± 0.11 to 44.80 ± 2.34 |
| Chromone-based Quinolones | Various substituted quinolones | Intestinal ALP (IAP) | 1.06 ± 0.32 to 192.10 ± 3.78 |
| 3-Formylchromone Schiff Bases | Various substituted Schiff bases | Thymidine Phosphorylase* | 19.77 ± 3.25 to 480.21 ± 2.34 |
*Note: While the primary focus is on alkaline phosphatase, the inhibitory activity of 3-formylchromone derivatives against other enzymes like thymidine phosphorylase has also been reported, showcasing the broad biological potential of this scaffold.[1]
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for alkaline phosphatase inhibitors.
Alkaline Phosphatase Inhibition and Signaling
Caption: Inhibition of ALP signaling by 3-formylchromone derivatives.
References
Application Notes and Protocols for the Synthesis of Schiff Bases from 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Schiff bases derived from chromone scaffolds are a significant class of compounds in medicinal chemistry and drug development. The presence of the chromone nucleus, a privileged structure in many biologically active molecules, coupled with the versatile azomethine (-C=N-) linkage of the Schiff base, gives rise to compounds with a wide spectrum of pharmacological activities.[1]
The starting material, 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, incorporates two chlorine atoms on the benzene ring, which can significantly influence the lipophilicity, electronic properties, and metabolic stability of the resulting Schiff base derivatives. These modifications can enhance the biological efficacy of the compounds. Schiff bases are known to exhibit a range of activities, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and antiviral properties.[1][2] The synthesis of a library of novel Schiff bases from this chlorinated chromone carbaldehyde offers a promising avenue for the discovery of new therapeutic agents. The imine linkage is often crucial for their biological activity.[3]
These compounds also serve as versatile ligands in coordination chemistry, capable of forming stable complexes with various metal ions. These metal complexes themselves are an area of active research, as they often exhibit enhanced biological activity compared to the free Schiff base ligands.[4]
General Experimental Protocol
This protocol describes a general method for the synthesis of Schiff bases via the condensation reaction between this compound and various primary amines.
Materials:
-
This compound
-
Various primary amines (e.g., substituted anilines, aliphatic amines)
-
Absolute Ethanol (or Methanol)
-
Glacial Acetic Acid (catalyst)
-
Dichloromethane (for extraction, optional)
-
Anhydrous Sodium Sulfate (for drying, optional)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and flask
-
Beakers and Erlenmeyer flasks
-
Glass stirring rod
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Dissolution of Aldehyde: In a round-bottom flask, dissolve this compound (1.0 eq.) in a minimal amount of absolute ethanol with stirring.
-
Dissolution of Amine: In a separate beaker, dissolve the primary amine (1.0-1.1 eq.) in absolute ethanol.
-
Reaction Setup: Add the amine solution dropwise to the aldehyde solution at room temperature with continuous stirring.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.[5]
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (typically 70-80°C for ethanol) for a period of 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[6]
-
Precipitation and Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If precipitation is slow, the flask can be cooled in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product in a vacuum oven or desiccator.
-
Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.
-
Characterization: Characterize the final product by determining its melting point, and by using spectroscopic methods such as FT-IR and NMR.
Data Presentation
The following tables summarize representative quantitative data for Schiff bases synthesized from this compound and various primary amines.
Note: The data presented below is representative and based on typical values for analogous Schiff base syntheses. Actual results may vary depending on the specific primary amine used and the precise reaction conditions.
Table 1: Reaction Conditions and Yields
| Primary Amine | Molar Ratio (Aldehyde:Amine) | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Aniline | 1:1 | 3-4 | 85-95 | 180-185 |
| 4-Chloroaniline | 1:1 | 2-3 | 90-98 | 195-200 |
| 4-Methoxyaniline | 1:1 | 3-5 | 80-90 | 175-180 |
| 4-Nitroaniline | 1:1 | 2-4 | 88-96 | 210-215 |
| Benzylamine | 1:1 | 4-6 | 75-85 | 160-165 |
Table 2: Spectroscopic Characterization Data
| Schiff Base Derivative of: | FT-IR ν(C=N) (cm⁻¹) | ¹H NMR δ (ppm), Azomethine Proton (-CH=N-) |
| Aniline | 1610-1630 | 8.5 - 8.9 |
| 4-Chloroaniline | 1615-1635 | 8.6 - 9.0 |
| 4-Methoxyaniline | 1605-1625 | 8.4 - 8.8 |
| 4-Nitroaniline | 1620-1640 | 8.8 - 9.2 |
| Benzylamine | 1630-1650 | 8.2 - 8.6 |
General Spectroscopic Notes:
-
FT-IR: The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (C=N) stretching vibration, typically in the range of 1600-1650 cm⁻¹. The disappearance of the characteristic C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also indicates product formation.[7]
-
¹H NMR: The key signal confirming the synthesis of the Schiff base is the singlet corresponding to the azomethine proton (-CH=N-). This peak typically appears in the downfield region of the spectrum, often between δ 8.0 and 9.5 ppm.[2][8] Aromatic protons will appear as multiplets in their expected regions.
Visualizations
Caption: Experimental Workflow for Schiff Base Synthesis.
Caption: General Reaction for Schiff Base Synthesis.
References
- 1. Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview - Jorge - Current Medicinal Chemistry [rjsocmed.com]
- 2. jetir.org [jetir.org]
- 3. ajol.info [ajol.info]
- 4. ijmrsti.com [ijmrsti.com]
- 5. ijacskros.com [ijacskros.com]
- 6. dspace.univ-setif.dz:8888 [dspace.univ-setif.dz:8888]
- 7. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 8. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
Application Notes and Protocols: 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde is a halogenated chromone derivative with a reactive carbaldehyde group, positioning it as a promising candidate for biological screening and drug discovery. The chromone scaffold is a well-established pharmacophore present in numerous biologically active compounds. The dichloro-substitution pattern on the benzene ring can significantly influence its physicochemical properties and biological activity, often enhancing its interaction with enzyme active sites. This document provides detailed application notes and standardized protocols for evaluating the inhibitory potential of this compound against several key enzyme targets. While the 6,8-dibromo analog has shown urease inhibitory activity, the specific inhibitory profile of the 6,8-dichloro derivative warrants experimental confirmation.[1][2] The following protocols are based on established methodologies for chromone derivatives and related compounds.
Potential Enzyme Targets and Therapeutic Areas
Based on the known biological activities of structurally related chromone derivatives, this compound is a candidate for screening against the following enzyme classes:
-
Urease: Inhibition of urease is a key strategy in the treatment of infections caused by urease-producing bacteria, such as Helicobacter pylori, which is implicated in peptic ulcers and gastritis.
-
Monoamine Oxidase B (MAO-B): Selective MAO-B inhibitors are used in the treatment of Parkinson's disease to prevent the degradation of dopamine in the brain.[3]
-
α-Glucosidase: Inhibition of this enzyme slows down carbohydrate digestion and glucose absorption, representing a therapeutic approach for managing type 2 diabetes.[4]
-
Topoisomerases: These enzymes are crucial for DNA replication and are well-established targets for anticancer drugs.[5][6]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound against various enzyme targets. Note: These values are illustrative and must be determined experimentally.
| Enzyme Target | Compound | IC50 (µM) | Ki (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |
| Urease (Jack Bean) | This compound | To be determined | To be determined | To be determined | Thiourea | 21.37 ± 1.76 |
| MAO-B (human) | This compound | To be determined | To be determined | To be determined | Safinamide | ~0.01 |
| α-Glucosidase (S. cerevisiae) | This compound | To be determined | To be determined | To be determined | Acarbose | ~1300 |
| Topoisomerase IIα (human) | This compound | To be determined | - | To be determined | Etoposide | ~1-5 |
Experimental Protocols
Urease Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for urease inhibitors.[7][8]
Principle: Urease catalyzes the hydrolysis of urea to ammonia and carbon dioxide. The release of ammonia increases the pH of the reaction mixture, which can be monitored using a pH indicator, such as phenol red. The rate of color change is proportional to the enzyme activity.
Materials:
-
Jack Bean Urease
-
Urea
-
Phosphate buffer (pH 6.8)
-
Phenol red indicator
-
This compound (dissolved in DMSO)
-
Thiourea (positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a 100 mM urea solution in phosphate buffer.
-
Prepare a solution of Jack Bean Urease in phosphate buffer. The exact concentration should be optimized to yield a linear reaction rate for at least 15 minutes.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions in DMSO.
-
Prepare a stock solution of thiourea in DMSO for the positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 2 µL of the test compound solution (or DMSO for control).
-
Add 50 µL of 100 mM urea solution and 50 µL of the urease enzyme solution to each well.
-
Include wells for a positive control (thiourea) and a negative control (DMSO).
-
Incubate the plate at 37°C for 30 minutes.
-
After incubation, add a detection reagent if necessary (e.g., a reagent that reacts with ammonia to produce a colored product).
-
Measure the absorbance at a specific wavelength (e.g., 625 nm for the Berthelot method) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Caption: Workflow for the Urease Inhibition Assay.
Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)
This protocol is based on standard methods for MAO-B inhibitors.[3][9]
Principle: MAO-B catalyzes the oxidative deamination of monoamines. This assay uses a non-fluorescent substrate that is converted into a highly fluorescent product by MAO-B. The rate of fluorescence increase is proportional to the enzyme activity.
Materials:
-
Recombinant human MAO-B
-
MAO-B substrate (e.g., kynuramine or a commercial fluorometric substrate)
-
Phosphate buffer (pH 7.4)
-
This compound (dissolved in DMSO)
-
Safinamide or Pargyline (positive control)
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of MAO-B in phosphate buffer.
-
Prepare the MAO-B substrate solution in phosphate buffer.
-
Prepare a stock solution of the test compound and positive control in DMSO and perform serial dilutions.
-
-
Assay Procedure:
-
To the wells of a 96-well black microplate, add 2 µL of the test compound solution (or DMSO for control).
-
Add 50 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 50 µL of the MAO-B substrate solution.
-
Immediately measure the fluorescence in kinetic mode for 30 minutes at an appropriate excitation and emission wavelength (e.g., Ex/Em = 320/405 nm for kynuramine).
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Determine the IC50 value as described for the urease assay.
-
Caption: Workflow for the MAO-B Inhibition Assay.
α-Glucosidase Inhibition Assay (Spectrophotometric)
This protocol is adapted from established methods for α-glucosidase inhibitors.[4][10][11]
Principle: α-Glucosidase catalyzes the hydrolysis of p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol is monitored by measuring the absorbance at 405 nm.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
This compound (dissolved in DMSO)
-
Acarbose (positive control)
-
Sodium carbonate (Na2CO3)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of Reagents:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare a 1 mM pNPG solution in phosphate buffer.
-
Prepare a stock solution of the test compound and acarbose in DMSO and perform serial dilutions.
-
Prepare a 0.2 M sodium carbonate solution.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the test compound solution (or DMSO for control).
-
Add 20 µL of the α-glucosidase solution and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 60 µL of 0.2 M sodium carbonate solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
Determine the IC50 value as previously described.
-
Caption: Workflow for the α-Glucosidase Inhibition Assay.
Topoisomerase IIα Decatenation Assay (Gel-Based)
This protocol is based on standard methods for topoisomerase II inhibitors.[6][12][13]
Principle: Topoisomerase IIα can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA circles. In the presence of an inhibitor, this process is blocked, and the kDNA remains as a high molecular weight complex that cannot enter an agarose gel. Decatenated DNA appears as smaller, faster-migrating circular DNA.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay buffer (containing ATP and MgCl2)
-
This compound (dissolved in DMSO)
-
Etoposide (positive control)
-
Loading dye
-
Agarose gel
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and imaging system
Protocol:
-
Preparation of Reagents:
-
Prepare the Topoisomerase IIα assay buffer.
-
Prepare a stock solution of the test compound and etoposide in DMSO and perform serial dilutions.
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine the assay buffer, kDNA, and the test compound at various concentrations.
-
Add Topoisomerase IIα to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop buffer/loading dye containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., SDS).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the catenated and decatenated DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Analyze the gel image. The disappearance of the high molecular weight kDNA band and the appearance of decatenated DNA bands indicate enzyme activity.
-
Inhibition is observed as the persistence of the kDNA band at the top of the gel.
-
The concentration of the inhibitor that prevents the decatenation of kDNA is determined.
-
Caption: Workflow for the Topoisomerase IIα Decatenation Assay.
Signaling Pathway Visualization
The inhibition of these enzymes can impact various signaling pathways. For instance, MAO-B inhibition directly affects dopamine metabolism, which is central to the pathophysiology of Parkinson's disease.
Caption: Simplified Dopamine Metabolism Pathway and the Site of MAO-B Inhibition.
Conclusion
This compound represents a versatile scaffold for the development of novel enzyme inhibitors. The provided protocols offer a starting point for researchers to investigate its biological activity against a range of therapeutically relevant enzyme targets. Rigorous experimental validation is essential to determine the specific inhibitory profile and potential therapeutic applications of this compound.
References
- 1. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 3-Formylchromone based topoisomerase IIα inhibitors: discovery of potent leads - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic transformation of 6-Fluoroimidazo[1,2-a]Pyridine-3-carbaldehyde into 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives: In vitro urease inhibition and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Urease Inhibition, Antioxidant, Antibacterial, and Molecular Docking Studies of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Topoisomerase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthetic route involves a three-step process commencing with the acylation of 2,3-dichlorophenol, followed by a Fries rearrangement to form the key intermediate, 3',4'-Dichloro-2'-hydroxyacetophenone. The final product is obtained through a Vilsmeier-Haack reaction.
Data Presentation
A summary of the key quantitative data for the synthesized compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Product Name | This compound | |
| CAS Number | 64481-10-3 | |
| Molecular Formula | C₁₀H₄Cl₂O₃ | |
| Molecular Weight | 243.05 g/mol | |
| Melting Point | 169-174 °C | |
| ¹H NMR (CDCl₃, 400 MHz) | δ = 7.82 (d, 1H, J = 8.8 Hz), 8.08 (d, 1H, J = 8.8 Hz), 9.05 (s, 1H), 10.10 (s, 1H) | |
| Yield (Vilsmeier-Haack) | 64% |
Experimental Protocols
This section outlines the detailed methodologies for the three key stages of the synthesis.
Step 1: Synthesis of 2,3-Dichlorophenyl acetate (Acylation)
This procedure describes the esterification of 2,3-dichlorophenol with acetyl chloride.
Materials:
-
2,3-Dichlorophenol
-
Acetyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve 2,3-dichlorophenol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath and add anhydrous pyridine (1.1 eq) dropwise with stirring.
-
Slowly add acetyl chloride (1.1 eq) to the reaction mixture via a dropping funnel over 15-20 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield 2,3-dichlorophenyl acetate as a crude product, which can be used in the next step without further purification.
Step 2: Synthesis of 3',4'-Dichloro-2'-hydroxyacetophenone (Fries Rearrangement)
This protocol details the Lewis acid-catalyzed rearrangement of 2,3-dichlorophenyl acetate. The Fries rearrangement is ortho and para selective, and temperature control is crucial to favor the desired ortho-acylated product[1][2].
Materials:
-
2,3-Dichlorophenyl acetate
-
Aluminum chloride (AlCl₃, anhydrous)
-
Nitrobenzene (anhydrous)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
-
Beaker
-
Separatory funnel
Procedure:
-
In a dry round-bottom flask, add anhydrous aluminum chloride (2.5 eq).
-
Carefully add 2,3-dichlorophenyl acetate (1.0 eq) to the flask.
-
Heat the mixture to 120-140 °C with stirring for 2-3 hours. Higher temperatures generally favor the formation of the ortho-isomer[2].
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain pure 3',4'-Dichloro-2'-hydroxyacetophenone.
Step 3: Synthesis of this compound (Vilsmeier-Haack Reaction)
This final step involves the formylation and cyclization of the hydroxyacetophenone intermediate to yield the target chromone.
Materials:
-
3',4'-Dichloro-2'-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, dissolve 3',4'-Dichloro-2'-hydroxyacetophenone (1.0 eq, 5.9 mmol) in anhydrous N,N-dimethylformamide (20 ml).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (2.0 eq, 11.7 mmol) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 14 hours.
-
Upon completion of the reaction, carefully pour the mixture into 100 ml of ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid thoroughly with deionized water.
-
Dry the product in vacuo to obtain this compound. The reported yield for this step is 64%.
Visualizations
The following diagrams illustrate the key processes in the synthesis of this compound.
References
Application Notes and Protocols for the Derivatization of the Aldehyde Group in 3-Formylchromones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the aldehyde group of 3-formylchromones, a versatile scaffold in medicinal chemistry. The derivatization of this functional group allows for the synthesis of a diverse range of heterocyclic compounds with various biological activities. The following sections detail key derivatization reactions, including Knoevenagel condensation, Wittig reaction, and Schiff base formation, complete with experimental protocols, quantitative data, and workflow diagrams.
Knoevenagel Condensation of 3-Formylchromones with Active Methylene Compounds
The Knoevenagel condensation is a widely used method for carbon-carbon bond formation, reacting an active methylene compound with the aldehyde group of 3-formylchromone to yield α,β-unsaturated derivatives.[1][2] This reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[3] The resulting products serve as precursors for various heterocyclic systems.[1]
Experimental Protocol: General Procedure for Knoevenagel Condensation
A solution of the appropriate 3-formylchromone (1 mmol) and an active methylene compound (1.1 mmol) in ethanol (10 mL) is treated with a catalytic amount of piperidine (2-3 drops). The mixture is then refluxed for a specified period, typically ranging from 2 to 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid product is collected by filtration, washed with cold ethanol, and purified by recrystallization from a suitable solvent to yield the pure α,β-unsaturated product.[3]
Quantitative Data for Knoevenagel Condensation of 3-Formylchromones
| 3-Formylchromone Derivative | Active Methylene Compound | Product Yield (%) | Reference |
| Unsubstituted | Malononitrile | 85 | [3] |
| Unsubstituted | Ethyl cyanoacetate | 78 | [3] |
| 6-Nitro | Malononitrile | 92 | [3] |
| 6-Nitro | Ethyl cyanoacetate | 88 | [3] |
| 6-Methoxy | Malononitrile | 75 | [3] |
| 6-Methoxy | Ethyl cyanoacetate | 71 | [3] |
Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel Condensation of 3-Formylchromones.
Wittig Reaction of 3-Formylchromones
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[4] In the context of 3-formylchromones, this reaction is employed to introduce a styryl group at the 3-position, yielding 3-styrylchromones.[3] The reaction involves a phosphorus ylide, which is typically generated in situ from a phosphonium salt and a strong base.[5]
Experimental Protocol: General Procedure for Wittig Reaction
To a stirred suspension of the appropriate phosphonium salt (1.2 mmol) in anhydrous tetrahydrofuran (15 mL) at 0 °C under an inert atmosphere, a strong base such as n-butyllithium or sodium hydride is added. The mixture is stirred for 30 minutes to generate the phosphorus ylide. A solution of the 3-formylchromone (1 mmol) in anhydrous THF (5 mL) is then added dropwise. The reaction is allowed to warm to room temperature and is stirred for an additional 2-4 hours, with monitoring by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 3-styrylchromone derivative.[3][6]
Quantitative Data for Wittig Reaction of 3-Formylchromones
| 3-Formylchromone Derivative | Phosphorus Ylide | Product Yield (%) | Predominant Isomer | Reference |
| Unsubstituted | Benzylidenetriphenylphosphorane | 75 | Z | [3] |
| 6-Nitro | Benzylidenetriphenylphosphorane | 82 | Z | [3] |
| 6-Methoxy | Benzylidenetriphenylphosphorane | 68 | Z | [3] |
Wittig Reaction Workflow
Caption: Workflow for the Wittig Reaction of 3-Formylchromones.
Synthesis of Schiff Bases from 3-Formylchromones
The condensation of 3-formylchromones with primary amines or hydrazides leads to the formation of Schiff bases, which are compounds containing a C=N double bond.[7] These derivatives are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[8][9]
Experimental Protocol: Synthesis of a 3-Formylchromone Schiff Base
A mixture of 3-formylchromone (25.0 mmol, 4.354g) and benzohydrazide (25.0 mmol, 3.404g) is prepared by dissolving the compounds in 50 mL of ethanol. A few drops of glacial acetic acid are added to the solution to catalyze the condensation reaction. The reaction mixture is stirred continuously and refluxed for 6 hours to ensure complete reaction. After completion, the resulting mixture is cooled in ice-cold water. The precipitated solid is then collected by filtration, washed with cold ethanol, and dried to yield the pure Schiff base.[7]
Quantitative Data for Antimicrobial Activity of 3-Formylchromone Schiff Bases
The following table summarizes the antimicrobial activity of selected Schiff base derivatives of 3-formylchromone. The data is presented as the zone of inhibition in millimeters.
| Compound | S. aureus (mm) | E. coli (mm) | C. albicans (mm) | Reference |
| Schiff Base Ligand | 12 | 10 | 11 | [7] |
| Ni(II) Complex | 18 | 15 | 17 | [7] |
| Cu(II) Complex | 20 | 18 | 19 | [7] |
| Zn(II) Complex | 15 | 13 | 14 | [7] |
| Ampicillin (Standard) | 25 | 22 | - | [9] |
| Fluconazole (Standard) | - | - | 24 | [10] |
Schiff Base Formation Workflow
Caption: Workflow for the Synthesis of Schiff Bases from 3-Formylchromones.
Cytotoxicity of 3-Formylchromone Derivatives
The derivatization of the 3-formylchromone scaffold has led to the development of compounds with significant cytotoxic activity against various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) values for selected derivatives.
Quantitative Data for Cytotoxicity of 3-Formylchromone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Hydrazone of 3-formylchromone (8a) | HL-60 | 1.5 ± 0.2 | [11] |
| Hydrazone of 3-formylchromone (8a) | NALM-6 | 2.5 ± 0.3 | [11] |
| Hydrazone of 2-amino-3-formylchromone (11e) | HL-60 | 0.9 ± 0.1 | [11] |
| Hydrazone of 2-amino-3-formylchromone (11e) | NALM-6 | 1.2 ± 0.2 | [11] |
| 6-aminoflavone derivative (9f) | MCF-7 | 9.35 | [12] |
| 6-aminoflavone derivative (9g) | MCF-7 | 9.58 | [12] |
| Chromone derivative (6e) | MCF-7 | 2.97 | [12] |
| Chromone derivative (6e) | DU 145 | 3.11 | [12] |
References
- 1. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scienceworldjournal.org [scienceworldjournal.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Green Synthesis of Chromene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the green synthesis of chromene derivatives, a critical scaffold in medicinal chemistry. Chromene derivatives exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Traditional synthesis methods often rely on hazardous reagents and volatile organic solvents, posing environmental concerns.[2][3] Green chemistry approaches offer sustainable, cost-effective, and efficient alternatives by utilizing non-toxic catalysts, eco-friendly solvents, and energy-efficient techniques like microwave and ultrasound irradiation.[1][2][4] These methods not only minimize environmental impact but also often result in higher yields, shorter reaction times, and easier purification processes.[3][4]
Application Notes: Principles of Green Synthesis Methods
The green synthesis of chromenes typically involves a one-pot, multicomponent reaction (MCR), a highly efficient strategy that combines at least three reactants in a single step, enhancing atom economy and reducing waste.[1][5] The core of these syntheses often involves the condensation of an aldehyde, an active methylene compound (like malononitrile), and a phenol derivative (such as resorcinol, naphthol, or dimedone).[1]
Several green chemistry principles are applied to optimize these syntheses:
-
Green Solvents: Water and ethanol are preferred solvents, replacing hazardous volatile organic compounds (VOCs).[1][6][7] Many protocols are also developed under solvent-free conditions, further reducing waste.[1][8][9]
-
Energy Efficiency: Microwave irradiation and ultrasound assistance provide energy directly to the reacting molecules, leading to significantly reduced reaction times and increased yields compared to conventional heating.[4][9][10]
-
Benign Catalysts: A major focus is the replacement of toxic metal-based catalysts with environmentally friendly alternatives. These include naturally derived catalysts from agricultural waste (e.g., snail shells, chicken eggshells, lemon ash), biocatalysts, and reusable magnetic nanoparticles.[1][7][11]
-
Mechanochemistry: This solvent-free technique utilizes mechanical force, such as ball milling, to initiate chemical reactions, offering a highly sustainable and efficient pathway.[4][12]
-
Photocatalysis: Using visible light as an energy source provides a mild and green method for promoting chromene synthesis, often with high efficiency and selectivity.[5][13][14]
The adoption of these green methods provides significant advantages in scalability, cost-effectiveness, and ease of purification, making them highly attractive for industrial and pharmaceutical applications.[2][3]
Visualization of Green Synthesis Workflow
The following diagrams illustrate the general workflow and decision-making process for the green synthesis of chromene derivatives.
Caption: General workflow for the green multicomponent synthesis of chromenes.
Caption: Decision tree for selecting a green synthesis method for chromenes.
Comparative Data of Green Synthesis Methods
The following table summarizes quantitative data from various green synthesis protocols for 2-amino-4H-chromene derivatives, allowing for easy comparison of their efficiency.
| Catalyst | Energy Source | Solvent | Time | Yield (%) | Reference |
| Natural Catalysts | |||||
| Waste Snail Shells | Stirring (RT) | Water | 25-40 min | 90-98 | [7][15] |
| Chicken Eggshell Waste | Reflux | Water | 3-4 h | ~92 | [1] |
| Lemon Fruit Shell Ash | Stirring (RT) | Water | 2-3 h | ~94 | [1] |
| Nanocatalysts | |||||
| Fe₃O₄-Chitosan NPs | Ultrasound | Water | 5-15 min | 85-98 | [11] |
| t-ZrO₂ NPs | Stirring (80 °C) | Water | 10-30 min | 90-98 | [16] |
| Ilmenite (FeTiO₃) | Microwave (360W) | Solvent-free | 2-5 min | 92-98 | [9] |
| Other Methods | |||||
| Na₂CO₃ | Grinding (RT-50 °C) | Solvent-free | 20-50 min | 89-97 | [8] |
| None | Ultrasound (50 °C) | Water | 60 min | 96 | [17] |
| Histaminium Tetrachlorozincate | Green LED | Solvent-free | 3 h | ~93 | [5] |
Key Experimental Protocols
Protocol 1: Ultrasound-Assisted Synthesis using a Natural Catalyst
This protocol details the synthesis of 2-amino-4H-chromene derivatives using an orange extract as a green catalyst under solvent-free ultrasound irradiation.[18]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
Dimedone (1 mmol)
-
Orange extract catalyst (0.5 mL)
-
Ethanol (for recrystallization)
Equipment:
-
Ultrasound bath with temperature control
-
Round bottom flask (25 mL)
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a 25 mL round bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and orange extract (0.5 mL).
-
Place the flask in an ultrasound bath.
-
Irradiate the mixture at a frequency of 40 kHz at 60 °C for 5-10 minutes. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, a solid product will form.
-
Add 10 mL of cold water to the reaction mixture and stir for 5 minutes.
-
Collect the solid product by filtration using a Buchner funnel.
-
Wash the solid with distilled water (2 x 10 mL).
-
Purify the crude product by recrystallization from hot ethanol to obtain the pure 2-amino-4H-chromene derivative.
Protocol 2: Microwave-Assisted Solvent-Free Synthesis using a Magnetic Nanocatalyst
This protocol describes a rapid, solvent-free synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO₃) as a recyclable magnetic catalyst under microwave irradiation.[9]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Malononitrile (1 mmol)
-
α- or β-Naphthol (1 mmol)
-
Ilmenite (FeTiO₃) powder (0.03 g)
-
Ethyl acetate and n-hexane (for TLC and purification)
Equipment:
-
Domestic microwave oven (modified for synthesis)
-
Pyrex beaker (10 mL)
-
Magnetic stirrer
-
External magnet for catalyst recovery
Procedure:
-
In a 10 mL Pyrex beaker, mix the aromatic aldehyde (1 mmol), malononitrile (1 mmol), α- or β-naphthol (1 mmol), and ilmenite (FeTiO₃) catalyst (0.03 g).
-
Place the beaker inside a microwave oven and irradiate at 360W for 2-5 minutes. Monitor the reaction via TLC (eluent: ethyl acetate/n-hexane 1:4).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of ethyl acetate to the solid mixture and stir.
-
Separate the magnetic FeTiO₃ catalyst from the solution by placing a strong magnet on the outside of the beaker.
-
Decant the ethyl acetate solution. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.
-
Evaporate the solvent from the decanted solution under reduced pressure.
-
Purify the resulting solid product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the pure 2-amino-4H-chromene derivative.
Protocol 3: Mechanochemical Synthesis by Grinding
This protocol outlines a simple, solvent-free synthesis of 2-amino-3-cyano-7-hydroxy-4H-chromenes by grinding the reactants with a mild base catalyst.[8]
Materials:
-
Aromatic aldehyde (2 mmol)
-
Resorcinol (2 mmol)
-
Malononitrile (2 mmol)
-
Sodium Carbonate (Na₂CO₃) (0.2 mmol)
-
Ethanol (for recrystallization)
Equipment:
-
Mortar and pestle
-
Drying oven
-
Buchner funnel and filter paper
Procedure:
-
Place the aromatic aldehyde (2 mmol), resorcinol (2 mmol), malononitrile (2 mmol), and sodium carbonate (0.2 mmol) into a mortar.
-
Grind the mixture vigorously with a pestle for the time specified (typically 20-50 minutes). The reaction can be conducted at room temperature or in a drying oven at 50 °C to expedite the process.
-
Monitor the reaction completion by TLC (eluent: ethyl acetate/n-hexane 1:1).
-
Once complete, add 5 mL of hot water to the reaction mixture and stir to dissolve the catalyst.
-
Filter the solid product and wash it with water.
-
Purify the crude product by recrystallization from ethanol to obtain the final chromene derivative.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. One-pot multicomponent green LED photoinduced synthesis of chromeno[4,3-b]chromenes catalyzed by a new nanophotocatalyst histaminium tetrachlorozincate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oiccpress.com [oiccpress.com]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. Microwave-assisted multicomponent reaction for the synthesis of 2-amino-4H-chromene derivatives using ilmenite (FeTiO₃) as a magnetic catalyst under solvent-free conditions [ajgreenchem.com]
- 10. troindia.in [troindia.in]
- 11. Ultrasound assisted the green synthesis of 2-amino-4H-chromene derivatives catalyzed by Fe3O4-functionalized nanoparticles with chitosan as a novel and reusable magnetic catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 13. researchgate.net [researchgate.net]
- 14. Eco-friendly synthesis of chromeno[4,3- b ]chromenes with a new photosensitized WO 3 /ZnO@NH 2 -EY nanocatalyst - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09737C [pubs.rsc.org]
- 15. oiccpress.com [oiccpress.com]
- 16. On water synthesis of pyran–chromenes via a multicomponent reactions catalyzed by fluorescent t-ZrO2 nanoparticles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde in Material Science
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde as a versatile building block in the field of material science. While direct applications in materials are an emerging area of research, its unique chemical functionalities and supramolecular properties suggest significant potential in the design of novel organic materials, crystal engineering, and the development of functional polymers.
Application Note 1: A Versatile Precursor for Novel Organic Materials
This compound is a highly functionalized heterocyclic compound that can serve as a foundational scaffold for the synthesis of a wide array of organic materials. The presence of a reactive aldehyde group, a chromone core, and halogen substituents provides multiple avenues for chemical modification and polymerization.
Key Features:
-
Reactive Aldehyde Group: The formyl group at the 3-position is a key functional handle for various chemical transformations, including condensation reactions to form Schiff bases, Knoevenagel condensations, and Wittig reactions. These reactions allow for the facile introduction of diverse functionalities and the extension of the conjugated system, which is crucial for creating materials with tailored optical and electronic properties.
-
Chromone Core: The rigid and planar chromone skeleton can be incorporated into polymer backbones to enhance thermal stability and introduce specific photophysical properties such as fluorescence.
-
Halogen Substituents: The chlorine atoms at the 6 and 8 positions can be utilized in cross-coupling reactions (e.g., Suzuki, Stille) to further functionalize the aromatic ring, leading to the synthesis of complex molecular architectures.
Potential Applications:
-
Fluorescent Probes: Derivatives of 3-formylchromones have been explored for their fluorescent properties. By reacting the aldehyde with specific amines or other nucleophiles, fluorescent sensors for ions or small molecules can be developed.
-
Polymer Synthesis: The bifunctional nature of this compound (aldehyde and reactive aromatic ring) makes it a suitable monomer for the synthesis of specialty polymers, such as polyimines or poly(arylene vinylene)s, with potential applications in organic electronics.
-
Ligand for Metal-Organic Frameworks (MOFs): The carbonyl and aldehyde oxygen atoms can act as coordination sites for metal ions, suggesting its use as an organic linker in the design of MOFs with potential applications in gas storage, separation, and catalysis.
Application Note 2: Potential in Crystal Engineering and Supramolecular Chemistry
The solid-state structure of this compound and its analogs is characterized by specific non-covalent interactions, which can be harnessed for the rational design of crystalline materials with desired packing motifs and properties.
Key Supramolecular Interactions:
-
Halogen Bonding: Crystallographic studies have revealed the presence of halogen bonds between the chlorine atom at the 8-position and the formyl oxygen atom of a neighboring molecule.[1][2][3] This directional interaction can be a powerful tool for controlling the self-assembly of molecules in the solid state.
-
π-π Stacking: The planar chromone rings can participate in π-π stacking interactions, leading to the formation of one-dimensional stacks or other ordered arrangements in the crystal lattice.[1][4]
Potential Applications:
-
Nonlinear Optical (NLO) Materials: The controlled alignment of molecules through halogen bonding and π-π stacking can lead to non-centrosymmetric crystal structures, which is a prerequisite for second-order NLO activity.
-
Organic Semiconductors: The π-π stacking of the chromone cores can facilitate charge transport, suggesting the potential for developing organic semiconductor materials for applications in thin-film transistors and organic photovoltaics.
-
Liquid Crystals: By modifying the core structure, for example, by introducing long alkyl chains, it may be possible to design liquid crystalline materials where the halogen bonding and π-π interactions direct the mesophase organization.
Quantitative Data: Crystallographic Parameters
The following table summarizes key crystallographic data for this compound and related compounds, highlighting the structural features relevant to crystal engineering.
| Compound | Crystal System | Space Group | Halogen Bond (Cl···O) Distance (Å) | π-π Stacking Distance (Å) | Reference |
| This compound | Monoclinic | P2₁/c | Present | Not specified | [3] |
| 6,8-dibromo-4-oxo-4H-chromene-3-carbaldehyde | Monoclinic | P2₁/c | 3.118(2) | 3.850(2) | [1][4] |
| 8-chloro-4-oxo-4H-chromene-3-carbaldehyde | Orthorhombic | P2₁2₁2₁ | 3.301(2) (van der Waals contact) | Not specified | [2] |
| 8-fluoro-4-oxo-4H-chromene-3-carbaldehyde | Monoclinic | P2₁/n | Not present | 3.519(2) | [5][6] |
| 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde | Monoclinic | P2₁/c | Present | Not specified | [3] |
| 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde | Triclinic | P-1 | Not specified | 3.769(2) | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of a similar dichlorinated derivative.[3]
Materials:
-
3',5'-Dichloro-2'-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 3',5'-dichloro-2'-hydroxyacetophenone in DMF in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add POCl₃ dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours.
-
Pour the reaction mixture into a beaker containing crushed ice and water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the precipitate thoroughly with deionized water.
-
Dry the product in a vacuum oven to yield this compound.
Characterization:
The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Synthesis of Schiff Base Derivatives
This protocol describes a general method for the synthesis of Schiff base derivatives from this compound, which can be used to create novel materials.
Materials:
-
This compound
-
A primary amine (e.g., aniline or a substituted aniline)
-
Ethanol or methanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the desired primary amine to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The Schiff base product may precipitate out of the solution. If so, collect it by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure and cool the concentrated solution to induce crystallization.
-
Wash the collected solid with cold ethanol and dry it under vacuum.
Visualizations
Caption: Synthetic routes from the core compound to materials.
Caption: Key intermolecular forces for crystal design.
References
- 1. 6,8-Dibromo-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,8-Di-bromo-4-oxo-4H-chromene-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 8-Fluoro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 3-Formylchromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantification of 3-formylchromone derivatives, a class of compounds with significant biological activities, including potential as anti-diabetic and anti-cancer agents.[1] The accurate quantification of these derivatives is crucial for various stages of research and drug development, including synthesis monitoring, purity assessment, and pharmacokinetic studies.[2] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), UV-Vis Spectrophotometry, and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation and quantification of 3-formylchromone derivatives.[3] The method's high resolution and sensitivity make it suitable for analyzing complex mixtures and determining the purity of synthesized compounds.
Application Note: Quantification of 3-Formylchromone using Reverse-Phase HPLC
This protocol describes a reverse-phase HPLC method for the quantification of 3-formylchromone. The method is applicable for purity assessment and content uniformity testing.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reverse-phase column (e.g., Waters X-Bridge C18, 150 mm × 4.6 mm, 5 µm particle size) is recommended.[3]
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an acidic modifier like 0.1% formic acid or trifluoroacetic acid for better peak shape). For a gradient method, a typical starting condition is 30% acetonitrile, increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at the λmax of the specific 3-formylchromone derivative (typically determined by a UV scan). For the parent 3-formylchromone, a wavelength of 254 nm can be used.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of the 3-formylchromone derivative of known concentration in the mobile phase. A series of calibration standards should be prepared by diluting the stock solution to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing the 3-formylchromone derivative in the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Generate a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the 3-formylchromone derivative in the sample by interpolating its peak area on the calibration curve.
Data Presentation:
| Parameter | Value |
| Column | C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Linearity (R²) (Typical) | > 0.999 |
| Limit of Quantification (LOQ) (Typical) | 0.1 µg/mL |
Experimental Workflow:
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of 3-formylchromone derivatives in solution, particularly for routine analysis of pure samples or simple mixtures.[4]
Application Note: Quantification of a 3-Formylchromone Derivative by UV-Vis Spectrophotometry
This protocol outlines the steps for quantifying a 3-formylchromone derivative using its absorbance in the UV-Vis region, based on the Beer-Lambert law.[5]
Experimental Protocol:
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Solvent: A suitable solvent that dissolves the 3-formylchromone derivative and is transparent in the wavelength range of interest (e.g., ethanol, methanol, or acetonitrile).
-
Wavelength of Maximum Absorbance (λmax): Scan a solution of the 3-formylchromone derivative across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.[4]
-
Standard Preparation: Prepare a stock solution of the 3-formylchromone derivative with a precisely known concentration in the chosen solvent. Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Sample Preparation: Dissolve the sample containing the 3-formylchromone derivative in the same solvent to obtain an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0).
-
Measurement:
-
Use the solvent as a blank to zero the spectrophotometer at the determined λmax.
-
Measure the absorbance of each calibration standard at the λmax.
-
Measure the absorbance of the sample solution at the λmax.
-
-
Quantification: Construct a calibration curve by plotting the absorbance of the standards against their concentrations.[5] Determine the concentration of the 3-formylchromone derivative in the sample by using the linear regression equation of the calibration curve.
Data Presentation:
| Parameter | Value |
| Solvent | Ethanol |
| λmax | Determined Experimentally (e.g., 300 nm) |
| Calibration Range (Typical) | 1 - 20 µg/mL |
| Linearity (R²) (Typical) | > 0.998 |
| Molar Absorptivity (ε) (Typical) | Dependent on the specific derivative |
Logical Relationship for Quantification:
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is particularly valuable for quantifying low concentrations of 3-formylchromone derivatives in complex matrices, such as biological samples.[6][7]
Application Note: Quantification of a 3-Formylchromone Derivative in a Biological Matrix by LC-MS/MS
This protocol describes a method for the quantification of a 3-formylchromone derivative in plasma using LC-MS/MS with an internal standard.
Experimental Protocol:
-
Instrumentation: An HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[8]
-
LC Conditions:
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive or negative ESI, depending on the derivative's structure.
-
Multiple Reaction Monitoring (MRM): Optimize the precursor ion to product ion transitions for both the analyte and the internal standard. This involves direct infusion of the compounds into the mass spectrometer to determine the optimal collision energy and fragment ions.
-
-
Internal Standard (IS): A structurally similar compound that is not present in the sample. A stable isotope-labeled version of the analyte is ideal.
-
Standard and Sample Preparation:
-
Prepare calibration standards by spiking known amounts of the 3-formylchromone derivative and a fixed concentration of the internal standard into the blank biological matrix (e.g., plasma).
-
For sample analysis, add the internal standard to the unknown samples.
-
Perform protein precipitation by adding a threefold excess of cold acetonitrile. Vortex and centrifuge to pellet the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for injection.
-
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Determine the concentration of the analyte in the samples from this curve.
Data Presentation:
| Parameter | Value |
| Ionization Mode | ESI Positive/Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Internal Standard | Structurally similar compound |
| Sample Preparation | Protein Precipitation |
| Linearity (R²) (Typical) | > 0.995 |
| Lower Limit of Quantification (LLOQ) (Typical) | 1 ng/mL |
Signaling Pathway (Logical Flow) of LC-MS/MS Analysis:
References
- 1. Investigating the potential of 6-substituted 3-formyl chromone derivatives as anti-diabetic agents using in silico methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 3-Morpholinone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chromsoc.jp [chromsoc.jp]
- 7. Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and direct method is the Vilsmeier-Haack formylation of 2'-hydroxy-3',5'-dichloroacetophenone.[1] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the 3-position of the chromone ring which is formed during the reaction.[2][3][4]
Q2: What is the Vilsmeier reagent and how is it formed?
The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[2][4] It is generated by the reaction of a substituted amide, like DMF, with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3] The reagent is typically prepared at low temperatures (e.g., 0-5 °C) and used immediately due to its thermal instability.[5][6][7]
Q3: My crude product is a dark, tar-like residue. Can it still be purified?
Yes, the formation of dark, resinous materials is a common occurrence in Vilsmeier-Haack reactions, often due to overheating or the presence of impurities.[5][8] Purification can usually be achieved. A common approach is to first use column chromatography on silica gel to separate the target compound from baseline impurities, followed by recrystallization to obtain a pure, crystalline product.[8]
Q4: What are the main safety concerns with this synthesis?
The Vilsmeier-Haack reaction can be highly exothermic, and the Vilsmeier reagent itself is thermally unstable, which can lead to a runaway reaction if not properly controlled.[6][7][9] Strict temperature control, especially during the formation of the reagent and addition of the substrate, is crucial.[5] Additionally, POCl₃ is corrosive and reacts violently with water. The reaction should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inactive Vilsmeier Reagent: Moisture in the reagents or glassware can decompose the Vilsmeier reagent.[5] | Ensure all glassware is thoroughly dried (flame- or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperature (0-5 °C) and use it immediately.[5] |
| Incomplete Reaction: Insufficient reaction time or temperature.[5] | Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. If the reaction is sluggish, consider allowing it to stir for a longer period at room temperature or slightly increasing the temperature (e.g., to 40-50 °C), but be cautious of overheating.[5] | |
| Product Decomposition During Work-up: The product may be sensitive to the work-up conditions.[5] | Perform the aqueous work-up at a low temperature by pouring the reaction mixture onto crushed ice.[5] Neutralize the acidic solution slowly and carefully. | |
| Multiple Products Observed on TLC | Di-formylation: A common side reaction, especially with an excess of the Vilsmeier reagent.[10] | Carefully control the stoichiometry of the Vilsmeier reagent. A 1.1:1 to 1.5:1 ratio of Vilsmeier reagent to the substrate is a good starting point for optimization.[10] Consider adding the Vilsmeier reagent dropwise to a solution of the substrate to avoid localized high concentrations.[10] |
| Chlorinated Byproducts: The Vilsmeier reagent can sometimes act as a chlorinating agent, especially at higher temperatures.[10] | Maintain a low reaction temperature. If chlorination is a persistent issue, consider alternative reagents for generating the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF.[10] | |
| Decomposition: The starting material or product may be decomposing under the reaction conditions.[5] | Ensure the reaction temperature is not too high and the reaction time is not excessively long.[5] Purify the crude product using column chromatography or recrystallization.[8] | |
| Formation of a Dark, Tarry Residue | Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[5][6] | Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. Use an ice bath to manage the reaction temperature.[5] |
| Impurities: Impurities in the starting materials or solvents can lead to side reactions.[5] | Use purified, high-purity starting materials and anhydrous solvents.[5] | |
| Difficulty in Isolating the Product | Product is an Oil: The product may not crystallize easily from the work-up mixture. | If the product separates as an oil after quenching with water, try extracting the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate. The product can then be purified by column chromatography.[5] |
| Inappropriate Recrystallization Solvent: The chosen solvent may be too effective at dissolving the compound, even at low temperatures, or not effective enough.[8] | For chromone derivatives, ethanol/water or isopropanol can be good starting points for recrystallization.[5] If the product is an oil, try dissolving it in a minimal amount of a non-polar solvent and adding a more polar solvent dropwise until turbidity is observed, then allow it to crystallize. |
Quantitative Data Presentation
The yield of chromone-3-carbaldehydes can be influenced by various factors. Below is a summary of reported yields and reaction conditions for the synthesis of the target compound and its analogues.
| Starting Material | Reagents (Equivalents) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3′,4′-Dichloro-2′-hydroxyacetophenone | POCl₃ (2.0) in DMF | 0 to RT | 14 | 64 | [11] |
| 2-Hydroxy-3-chloroacetophenone | POCl₃ (2.5) in DMF | 0 to RT | 16 | 72 | [12] |
| Generic 2-hydroxyacetophenones | POCl₃ in DMF | 0-25 | 12 | 46-94 | [1] |
| Generic acetyl derivatives | POCl₃ in DMF | 50 | 1 | 80-90 | [13] |
Effect of Stoichiometry on Product Distribution (Generic Activated Aromatic Compound) [10]
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
Experimental Protocols
Detailed Protocol for the Synthesis of this compound
This protocol is a synthesized procedure based on literature reports for similar compounds.[11][12]
Materials:
-
2'-Hydroxy-3',5'-dichloroacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Deionized water
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (10 volumes relative to the acetophenone). Cool the flask to 0 °C in an ice-salt bath. Add POCl₃ (2.0-2.5 equivalents) dropwise to the stirred DMF solution via the dropping funnel, ensuring the internal temperature does not exceed 5 °C. After the addition is complete, stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Formylation Reaction: Dissolve 2'-hydroxy-3',5'-dichloroacetophenone (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., using a hexane:ethyl acetate mobile phase).
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully pour it onto a vigorously stirred mixture of crushed ice and water.
-
Product Isolation: The product should precipitate as a solid. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid thoroughly with water and then with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the product in a vacuum oven.
-
Purification (if necessary): If the product is not sufficiently pure, it can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.[5][8]
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis.
Caption: Experimental workflow for the synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mt.com [mt.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. name-reaction.com [name-reaction.com]
Technical Support Center: Purification of Crude 3-Formylchromone Products
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of crude 3-formylchromone products.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of 3-formylchromone, providing potential causes and recommended solutions.
Issue 1: Dark, Tar-Like Crude Product After Vilsmeier-Haack Reaction
| Potential Cause | Recommended Solution |
| Formation of Polymeric Byproducts: The Vilsmeier-Haack reaction conditions can sometimes lead to the formation of dark, resinous, or tar-like materials, which are common in this type of reaction.[1] | Purification is still possible. These impurities are often highly polar and can be removed. Start with column chromatography to separate the bulk of the colored impurities, which often remain at the baseline.[1] Following chromatography, recrystallization can be employed to obtain a pure, crystalline product.[1] |
| Reaction Temperature Too High: Excessive heat during the reaction can promote the formation of decomposition products and polymeric materials. | Optimize the reaction temperature. The Vilsmeier reagent is typically formed at low temperatures (below 5 °C), and the subsequent reaction with the 2'-hydroxyacetophenone should be carefully temperature-controlled. |
| Non-Anhydrous Conditions: The presence of moisture can lead to side reactions and the formation of impurities. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Low Yield of Crystalline Product After Recrystallization
| Potential Cause | Recommended Solution |
| Inappropriate Solvent Choice: The solvent may be too effective at dissolving the 3-formylchromone, even at low temperatures, preventing precipitation. | Select a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol is a commonly used and effective solvent for recrystallizing 3-formylchromones.[1] Other options to explore include ethyl acetate/hexanes or acetone/hexanes mixtures.[1] |
| Excessive Solvent Used: Using too much solvent will prevent the solution from becoming saturated upon cooling, thus inhibiting crystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| Cooling Rate is Too Rapid: Fast cooling can lead to the formation of an oil or an amorphous precipitate instead of well-defined crystals. | Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation. |
| Presence of Soluble Impurities: Certain impurities can inhibit crystal nucleation and growth. | If the product oils out, try redissolving it in a minimal amount of hot solvent and adding a seed crystal of pure 3-formylchromone to induce crystallization. If significant impurities are suspected, pre-purification by column chromatography is recommended. |
Issue 3: Challenges During Column Chromatography
| Potential Cause | Recommended Solution |
| Product Fails to Elute or Elutes Very Slowly: The chosen eluent is not polar enough to move the 3-formylchromone down the silica gel column. | Increase the polarity of the eluent. A common solvent system for compounds of this polarity is a mixture of hexanes and ethyl acetate.[1] The proportion of ethyl acetate can be gradually increased. |
| Strong Adsorption to Silica Gel: The aldehyde group of 3-formylchromone can interact strongly with the acidic silica gel, leading to poor elution and tailing. | A small amount of a slightly more polar solvent like dichloromethane can be used to dissolve the crude product before loading it onto the column.[1] If tailing is severe, consider using a less acidic stationary phase or adding a small percentage of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. |
| Co-elution of Impurities: The chosen solvent system does not provide adequate separation between the 3-formylchromone and certain byproducts. | Optimize the solvent system using thin-layer chromatography (TLC) before running the column. The ideal eluent should provide a good separation of spots on the TLC plate, with the desired product having an Rf value of approximately 0.2-0.3.[1] A gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can also improve separation.[1] |
| Column Overloading: Loading too much crude material onto the column results in poor separation. | Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight for difficult separations. |
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I might encounter when synthesizing 3-formylchromone via the Vilsmeier-Haack reaction?
A1: Besides the dark, resinous materials, common impurities include unreacted 2'-hydroxyacetophenone and potentially some partially reacted intermediates. The Vilsmeier reagent itself is hydrolyzed during workup, so remnants of DMF and phosphorus-containing byproducts might also be present and need to be removed through aqueous workup and subsequent purification steps.[2][3][4][5]
Q2: What is a good starting point for a recrystallization solvent for 3-formylchromone?
A2: Ethanol is a frequently cited and effective solvent for the recrystallization of 3-formylchromones.[1] Solvent systems such as ethyl acetate/hexanes or acetone/hexanes are also good alternatives to explore.[1]
Q3: How can I monitor the purity of my 3-formylchromone during the purification process?
A3: Thin-layer chromatography (TLC) is an excellent and rapid technique for monitoring the progress of your purification, especially for column chromatography to identify fractions containing the pure product.[1] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is recommended.[1]
Q4: Are there any stability concerns with 3-formylchromone during purification?
A4: Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid. While 3-formylchromone is generally stable, it is good practice to minimize prolonged exposure to air.[1] Additionally, some 3-formylchromone derivatives can be sensitive to high temperatures, potentially leading to decomposition.[6] It is advisable to store the purified compound in a cool, dark place, and under an inert atmosphere if possible.[1] Some derivatives have also been noted to be unstable on silica gel during column chromatography.[7]
Q5: My 3-formylchromone product appears as an oil and won't crystallize. What should I do?
A5: Oiling out can be caused by several factors, including the presence of impurities or cooling the solution too quickly. Try the following:
-
Re-heat the solution to dissolve the oil, then allow it to cool much more slowly.
-
Add a seed crystal of pure 3-formylchromone to induce crystallization.
-
Try a different recrystallization solvent or a solvent mixture.
-
If the problem persists, the crude product likely contains a high level of impurities and should be purified by column chromatography before attempting recrystallization again.
Quantitative Data
The following table summarizes typical physical properties of 3-formylchromone and a common derivative.
| Parameter | 3-Formylchromone | 3-Formyl-6-methylchromone |
| Molecular Formula | C₁₀H₆O₃ | C₁₁H₈O₃ |
| Molecular Weight | 174.15 g/mol [8][9][10] | 188.18 g/mol |
| Appearance | Crystalline Powder | Light yellow powder[1] |
| Melting Point | 151-153 °C[10] | 172-173 °C[1] |
| Purity (Typical) | 97%[9][10] | Not specified |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general procedure for the recrystallization of 3-formylchromone from ethanol.
-
Dissolution: Transfer the crude 3-formylchromone to an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring and gently heating (e.g., on a hot plate) until the solid completely dissolves.[1]
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. To encourage the formation of larger crystals, do not disturb the flask during this initial cooling period.[1]
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the yield of crystals.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold ethanol to rinse away any remaining soluble impurities.[1]
-
Drying: Dry the purified crystals, for example, in a desiccator or a vacuum oven at a moderate temperature.
Protocol 2: Purification by Column Chromatography
This is a general protocol for the purification of a moderately polar organic compound like 3-formylchromone.
-
Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point for 3-formylchromone is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.2-0.3.[1]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica gel to settle, ensuring a flat and even surface at the top.
-
Sample Loading: Dissolve the crude 3-formylchromone in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent mixture) and carefully apply it to the top of the silica gel bed.[1]
-
Elution: Begin eluting the column with the chosen solvent system. For a simple separation, an isocratic elution (constant solvent composition) may be sufficient. For more complex mixtures, a gradient elution (gradually increasing the polarity of the eluent) will likely provide better separation.[1]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure 3-formylchromone.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-formylchromone.
Visualizations
Caption: General workflow for the synthesis and purification of 3-formylchromone.
Caption: Troubleshooting logic for low recrystallization yield.
Caption: Common column chromatography problems and solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Solvent-dependent regio- and stereo-selective reactions of 3-formylchromones with 2-aminobenzothiazoles and transacetalization efficiency of the produ ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02763G [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. 3-Formylchromone | C10H6O3 | CID 87112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. 3-Formylchromone 97 17422-74-1 [sigmaaldrich.com]
Technical Support Center: Vilsmeier-Haack Formylation of Dichlorophenols
This guide provides troubleshooting advice and frequently asked questions for researchers encountering side reactions and other issues during the Vilsmeier-Haack formylation of dichlorophenols.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when performing a Vilsmeier-Haack reaction on dichlorophenols?
The primary expected product is a dichlorohydroxybenzaldehyde. The formyl group (-CHO) is introduced onto the aromatic ring, typically at the position ortho or para to the hydroxyl group (-OH), which is a strong activating and directing group.[1] The regioselectivity will depend on the specific substitution pattern of the dichlorophenol isomer used.
Q2: What are the most common side reactions observed in the Vilsmeier-Haack formylation of dichlorophenols?
Common side reactions include:
-
Isomeric Products: Formylation can occur at different positions on the ring, leading to a mixture of isomers.[1] For example, with 3,5-dimethoxyphenol, a mixture of 2-formyl and 4-formyl derivatives was observed.[2]
-
Poly-formylation: Highly activated phenols can undergo diformylation, where two aldehyde groups are added to the ring.[2]
-
Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to the introduction of an additional chlorine atom onto the aromatic ring. This is more likely at higher reaction temperatures.[3]
-
Incomplete Reaction: A significant amount of unreacted starting material may be recovered, especially with less-activated substrates.[3]
Q3: Why is my reaction yielding a chlorinated byproduct instead of the formylated product?
The Vilsmeier reagent, generated from DMF and an acid chloride like POCl₃, contains reactive chlorine species. At elevated temperatures, these species can participate in electrophilic aromatic substitution, leading to chlorination of the phenol ring.[3]
Q4: I'm observing multiple products on my TLC plate. How can I improve the regioselectivity of the reaction?
Improving regioselectivity can be challenging. Key parameters to control are:
-
Temperature: Running the reaction at the lowest effective temperature often minimizes side reactions.[3]
-
Stoichiometry: Carefully controlling the molar ratio of the Vilsmeier reagent to the dichlorophenol is crucial. A 1:1 to 1.5:1 ratio of reagent to substrate is a good starting point for optimization.[3]
-
Alternative Methods: For some substrates, other formylation methods like the Duff reaction or using dichloromethyl methyl ether with TiCl₄ might offer better regioselectivity.[2]
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Low Substrate Reactivity: The dichlorophenol may not be sufficiently activated. 2. Degraded Reagents: DMF or POCl₃ may have decomposed. 3. Suboptimal Temperature: The reaction temperature may be too low for the substrate. | 1. Increase Temperature: A moderate increase in temperature (e.g., to 40-60 °C) may be necessary.[3] 2. Use Fresh Reagents: Ensure DMF is anhydrous and POCl₃ is fresh. Decomposed DMF can contain dimethylamine, which can interfere with the reaction.[4] 3. Optimize Temperature: Systematically screen temperatures to find the optimal balance between reaction rate and side product formation.[1] |
| Formation of Chlorinated Byproducts | 1. High Reaction Temperature: Promotes chlorination side reactions.[3] 2. Excess Vilsmeier Reagent: Increases the concentration of reactive chlorine species. | 1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for reasonable conversion.[3] 2. Alternative Reagents: Consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent, which may be less prone to chlorination.[3] 3. Prompt Work-up: Quickly hydrolyze the intermediate iminium salt to minimize contact time with reactive chlorine species.[3] |
| Formation of Multiple Isomers | 1. Multiple Activated Positions: The dichlorophenol has more than one site susceptible to electrophilic attack. 2. Harsh Reaction Conditions: High temperatures can reduce selectivity. | 1. Milder Conditions: Use lower temperatures and shorter reaction times.[3] 2. Alternative Formylation Methods: Explore other formylation reactions that may offer higher regioselectivity for your specific substrate.[2] |
| Incomplete Reaction / Starting Material Recovered | 1. Insufficient Reaction Time or Temperature. 2. Poor Stoichiometry: Not enough Vilsmeier reagent was used. | 1. Increase Reaction Time/Temp: Monitor the reaction by TLC and consider extending the reaction time or moderately increasing the temperature.[1][3] 2. Adjust Stoichiometry: Use a slight excess of the Vilsmeier reagent.[1] |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation
This is a general procedure and may require optimization for specific dichlorophenol isomers.
1. Preparation of the Vilsmeier Reagent:
-
In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF solution, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.
2. Formylation Reaction:
-
Dissolve the dichlorophenol (1.0 equivalent) in a minimal amount of anhydrous solvent (e.g., dichloromethane or DMF).
-
Add the dichlorophenol solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature or heat to a predetermined temperature (e.g., 40-60 °C).
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
3. Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath.
-
Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and water.
-
Neutralize the mixture by the slow addition of a base, such as a saturated sodium bicarbonate solution or sodium acetate, until the pH is neutral.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Diagrams
Caption: General mechanism of the Vilsmeier-Haack reaction.
Caption: Potential side reaction pathways.
Caption: A troubleshooting workflow for reaction optimization.
References
Optimization of reaction conditions for synthesizing chromone derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the synthesis of chromone derivatives. Below are frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to chromone derivatives? A1: Common methods for synthesizing chromones include the Claisen condensation, Baker-Venkataraman rearrangement, Simonis reaction, and Vilsmeier-Haack reaction.[1][2][3] The choice of method often depends on the desired substitution pattern on the chromone scaffold. Microwave-assisted synthesis has also become a popular approach to reduce reaction times and improve yields.[2][4][5][6]
Q2: What are the primary challenges encountered during chromone synthesis? A2: The main challenges typically involve low reaction yields, the formation of unwanted side products, and difficulties in purifying the final compound.[1][7] For instance, in the Simonis reaction, the formation of isomeric coumarins can be a significant competing reaction.[7] Self-condensation of starting materials can also reduce the yield of the desired product.[1]
Q3: What are the essential safety precautions for chromone synthesis? A3: Standard laboratory safety practices are crucial. Many reagents used are corrosive or toxic, so working in a well-ventilated fume hood with appropriate personal protective equipment (PPE) like safety glasses, gloves, and a lab coat is necessary.[7] Reactions often require high temperatures or microwave irradiation, so proper handling of heating equipment and familiarity with the microwave reactor's safety guidelines are essential.[2][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it? A1: Low yields can result from several factors. A systematic approach is best for troubleshooting this issue.[7]
-
Suboptimal Reaction Conditions : The choice of catalyst, solvent, temperature, and reaction time is critical.[7] For instance, in microwave-assisted syntheses, adjusting the base, solvent, and temperature can significantly improve yields.[4][7]
-
Incomplete Reaction : The reaction may not be running to completion. It is recommended to monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7] If starting material is still present after the expected time, consider extending the reaction duration or increasing the temperature.[7]
-
Side Product Formation : Competing reactions can consume starting materials.[7] For example, using phosphorus pentoxide (P₂O₅) as the condensing agent in the Simonis reaction is reported to favor chromone formation over the isomeric coumarin.[7]
-
Purification Losses : Significant product loss can happen during workup and purification.[7] Re-evaluating extraction and column chromatography procedures may help minimize these losses.
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// Edges start -> check_reaction; check_reaction -> is_complete; is_complete -> check_side_products [label=" Yes "]; is_complete -> optimize_conditions [label=" No "]; optimize_conditions -> check_reaction [style=dashed]; check_side_products -> optimize_conditions [label=" Side Products\nPresent "]; check_side_products -> optimize_purification [label=" No Major\nSide Products "]; optimize_purification -> end_goal; optimize_conditions -> end_goal [style=dashed]; } } Caption: A logical workflow for troubleshooting low yields in chromone synthesis.
Q2: I am observing significant formation of a side product. How can I identify and suppress it? A2: Side product formation is a common challenge that reduces yield and complicates purification.
-
Identification : The first step is to identify the impurity. Isolate the side product using techniques like column chromatography or preparative TLC/HPLC, and then characterize its structure using spectroscopic methods (e.g., NMR, Mass Spectrometry).[7]
-
Suppression : Once identified, you can adjust the reaction conditions to disfavor its formation.
-
Temperature : Lowering the reaction temperature can sometimes enhance selectivity.[7]
-
Reagents : The choice of condensing agent or base can be critical. In base-catalyzed reactions, using a stronger, non-nucleophilic base like sodium hydride (NaH) can sometimes minimize side reactions by ensuring complete enolate formation.[1]
-
Addition Order : In reactions like the Claisen-Schmidt condensation, slowly adding the aldehyde to the ketone and base mixture can minimize the aldehyde's self-condensation.[1]
-
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of 6-bromochromone-2-carboxylic acid. [4]
| Entry | Base (equiv.) | Ethyl Oxalate (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | EtONa (1) | 2 | EtOH | 80 | 10 | 10 |
| 2 | NaOMe (1) | 2 | EtOH | 80 | 10 | 12 |
| 3 | NaOMe (2) | 2 | EtOH | 80 | 10 | 15 |
| 4 | NaOMe (2) | 3 | EtOH | 80 | 10 | 21 |
| 5 | NaOMe (2) | 3 | EtOH | 120 | 20 | 34 |
| 6 | NaOMe (3) | 3 | EtOH | 120 | 20 | 50 |
| 7 | NaOMe (3) | 3 | Dioxane | 120 | 20 | 75 |
| 8 | NaOMe (3) | 3 | Dioxane | 140 | 20 | 87 |
Data adapted from a study on the optimization of chromone-2-carboxylic acid synthesis, illustrating how systematic variation of parameters can dramatically improve product yield.[4]
Key Experimental Protocols
Protocol 1: General Microwave-Assisted Synthesis of 2-Alkyl-Substituted Chroman-4-ones [2][8]
This protocol is a generalized procedure based on base-promoted condensation.
-
Preparation : In a microwave process vial, dissolve the appropriate 2'-hydroxyacetophenone (1.0 equiv.) in ethanol (to make a 0.4 M solution).
-
Reagent Addition : Add the appropriate aliphatic aldehyde (1.1 equiv.) and a base such as diisopropylamine (DIPA) (1.1 equiv.).
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Microwave Irradiation : Seal the vial and heat the mixture using microwave irradiation at 160–170°C for 1 hour.[7][8]
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Workup : After cooling, dilute the reaction mixture with dichloromethane (CH₂Cl₂).
-
Extraction : Wash the organic layer sequentially with 10% aqueous NaOH, 1 M aqueous HCl, water, and finally brine.[8]
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Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7][8]
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkyl-substituted 4-chromanone.[7]
Protocol 2: Synthesis of 3-Formylchromone via Vilsmeier-Haack Reaction [9]
This reaction is a common method for introducing a formyl group at the C-3 position of the chromone ring.
-
Vilsmeier Reagent Preparation : In a flask equipped with a dropping funnel and stirrer, cool phosphorus oxychloride (POCl₃) in an ice bath. Add N,N-dimethylformamide (DMF) dropwise while maintaining the temperature below 10°C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Reaction with Acetophenone : Dissolve 2'-hydroxyacetophenone in DMF and add it dropwise to the prepared Vilsmeier reagent, keeping the temperature controlled.
-
Heating : After the addition is complete, heat the reaction mixture, typically at 60-80°C, for several hours. Monitor the reaction by TLC.
-
Hydrolysis : Cool the mixture and pour it carefully onto crushed ice.
-
Neutralization & Extraction : Neutralize the aqueous solution with a base (e.g., sodium hydroxide or sodium bicarbonate) until a precipitate forms. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude solid by recrystallization or column chromatography to yield 3-formylchromone.
References
- 1. benchchem.com [benchchem.com]
- 2. ijrpc.com [ijrpc.com]
- 3. ijrar.org [ijrar.org]
- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmrset.com [ijmrset.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 6,8-Dichloro-3-formylchromone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and avoiding impurities in the synthesis of 6,8-Dichloro-3-formylchromone. The following question-and-answer format directly addresses specific issues that may be encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 6,8-Dichloro-3-formylchromone?
The most prevalent and effective method for the synthesis of 6,8-Dichloro-3-formylchromone is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of a substituted 2-hydroxyacetophenone, in this case, 2',4'-dichloro-2'-hydroxyacetophenone, using a Vilsmeier reagent, which is typically prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[3][4][5]
Q2: What are the potential impurities I should be aware of during the synthesis?
The primary impurities can be categorized as follows:
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Unreacted Starting Material: Incomplete reaction can lead to the presence of 2',4'-dichloro-2'-hydroxyacetophenone in the final product.
-
Over-formylated Byproducts: While less common for this specific structure, prolonged reaction times or excess Vilsmeier reagent could potentially lead to the formation of di-formylated species.
-
Side-reaction Products: The highly reactive nature of the Vilsmeier-Haack reaction can sometimes lead to minor, unidentified side-products.
-
Residual Solvents and Reagents: Improper work-up and purification can leave traces of DMF, POCl₃ hydrolysis products, and solvents used during extraction and crystallization.
Q3: How can I monitor the progress of the reaction to minimize impurities?
Thin-layer chromatography (TLC) is an effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material (2',4'-dichloro-2'-hydroxyacetophenone), you can observe the consumption of the starting material and the formation of the product spot. The reaction should be quenched once the starting material spot is no longer visible to avoid the formation of potential byproducts from extended reaction times. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) can be employed to track the disappearance of the reactant and the appearance of the product.[6][7]
Troubleshooting Guides
Issue 1: Low Yield of 6,8-Dichloro-3-formylchromone
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the dropwise addition of POCl₃ to DMF is performed at a low temperature (0-5 °C) to allow for the complete formation of the Vilsmeier reagent.[3] Allow the reaction to stir for a sufficient amount of time after the addition of the 2',4'-dichloro-2'-hydroxyacetophenone. Monitor the reaction by TLC until the starting material is consumed. |
| Suboptimal Reaction Temperature | The Vilsmeier-Haack reaction is typically conducted at elevated temperatures (e.g., 60-80 °C) after the initial formation of the Vilsmeier reagent. Ensure the reaction mixture is heated appropriately to drive the reaction to completion. |
| Hydrolysis of Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents to prevent premature decomposition of the reagent. |
| Loss of Product during Work-up | Ensure the pH of the aqueous solution is carefully neutralized during work-up to precipitate the product fully. Use an appropriate organic solvent for extraction to ensure complete transfer of the product from the aqueous layer. |
Issue 2: Presence of Impurities in the Final Product
| Impurity | Identification | Prevention and Removal |
| Unreacted 2',4'-dichloro-2'-hydroxyacetophenone | Can be detected by TLC as a separate spot from the product. In ¹H NMR, characteristic peaks for the starting material will be present. | Prevention: Ensure the reaction goes to completion by monitoring with TLC. Use a slight excess (1.1-1.2 equivalents) of the Vilsmeier reagent. Removal: Recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) is often effective.[3] If recrystallization is insufficient, column chromatography on silica gel may be necessary. |
| Polymeric or Tar-like Substances | Formation of a dark, viscous, or solid material that is difficult to characterize. | Prevention: Maintain careful temperature control during the addition of POCl₃. Avoid excessively high reaction temperatures or prolonged reaction times. Removal: These are often insoluble in common organic solvents. A hot filtration of the crude product dissolved in a suitable solvent can remove some of these impurities. Column chromatography is typically required for complete removal. |
| Chlorinated Byproducts (on the chromone ring) | While less common, trace amounts of other chlorinated species may be formed. These can be difficult to distinguish from the product by TLC alone. Mass spectrometry can help identify these impurities. | Prevention: Use the minimum effective amount of POCl₃. Ensure a prompt and efficient aqueous work-up to hydrolyze any reactive chlorine species. |
Experimental Protocols
Synthesis of 6,8-Dichloro-3-formylchromone via Vilsmeier-Haack Reaction
This protocol is a general procedure adapted from the synthesis of similar substituted 3-formylchromones.[3]
Materials:
-
2',4'-dichloro-2'-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol or Ethyl acetate/Hexane for recrystallization
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
-
Formylation Reaction: Dissolve 2',4'-dichloro-2'-hydroxyacetophenone (1 equivalent) in anhydrous DCM and add it to the Vilsmeier reagent.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the aqueous solution with a saturated sodium bicarbonate solution until the pH is ~7.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude solid by recrystallization from ethanol or an ethyl acetate/hexane mixture to yield 6,8-Dichloro-3-formylchromone as a crystalline solid.
Visualizing the Workflow
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of 6,8-Dichloro-3-formylchromone.
Troubleshooting Logic for Impurity Removal
Caption: Decision-making workflow for the purification of 6,8-Dichloro-3-formylchromone.
References
- 1. Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-3-formylchromone | 42248-31-7 | Benchchem [benchchem.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Stability issues of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde under acidic/basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the susceptibility of the 4-oxo-4H-chromene core to degradation under both acidic and, more significantly, basic conditions. The γ-pyrone ring is prone to nucleophilic attack and subsequent ring-opening, which can lead to the formation of various degradation products.
Q2: How does pH affect the stability of the compound?
A2: Generally, chromone derivatives are more stable in acidic to neutral pH. Under strongly basic conditions, the rate of degradation is expected to increase significantly due to the increased concentration of hydroxide ions, which act as nucleophiles. In acidic conditions, while generally more stable, prolonged exposure to strong acids and high temperatures can also lead to hydrolysis.
Q3: What are the likely degradation products under basic conditions?
A3: Under basic conditions, the primary degradation pathway involves the nucleophilic attack of a hydroxide ion on the C2 position of the pyrone ring. This leads to ring-opening and the formation of a substituted 2-hydroxyacetophenone derivative. For this compound, the expected major degradation product is ω-formyl-2-hydroxy-3,5-dichloroacetophenone.
Q4: What happens to the compound under acidic conditions?
A4: Under acidic conditions, the carbonyl oxygen of the pyrone ring can be protonated, which can make the ring more susceptible to hydrolysis, although this process is generally slower than base-catalyzed degradation. The expected degradation would likely lead to the same ring-opened product as in basic conditions, though the reaction mechanism and kinetics will differ.
Q5: Are there any visual indicators of degradation?
A5: Degradation of the compound in solution may lead to a change in color or the formation of a precipitate. However, the absence of visual changes does not guarantee stability. Analytical techniques such as HPLC are necessary for definitive stability assessment.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results.
Possible Cause: Degradation of this compound during the experiment.
Troubleshooting Steps:
-
Verify Solution Freshness: Prepare fresh solutions of the compound immediately before use. Avoid using stock solutions that have been stored for extended periods, especially if not stored under optimal conditions (see Q&A on storage).
-
Control pH: Ensure the pH of your experimental medium is controlled and documented. If possible, maintain a slightly acidic to neutral pH. If basic conditions are required, minimize the exposure time of the compound to the basic medium.
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Temperature Control: Perform experiments at the lowest feasible temperature to minimize thermal degradation.
-
Analytical Confirmation: Use a stability-indicating analytical method, such as HPLC, to check the purity of your compound before and after the experiment. The appearance of new peaks or a decrease in the area of the main peak can indicate degradation.
Issue: Loss of compound during work-up or purification.
Possible Cause: Degradation on contact with basic reagents or chromatography media.
Troubleshooting Steps:
-
Avoid Strong Bases: During work-up procedures, avoid washing with strong basic solutions (e.g., concentrated NaOH). Use milder bases like sodium bicarbonate if necessary, and minimize contact time.
-
Chromatography Media: Be aware that some silica gels can be slightly acidic and some alumina can be basic. Consider using neutral-pH stationary phases for chromatography if instability is suspected.
-
Solvent Selection: Ensure that solvents used for purification are of high purity and free from acidic or basic impurities.
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound based on the general behavior of chromone derivatives. Note: This data is for illustrative purposes and should be confirmed by experimental studies.
| Condition | pH | Temperature (°C) | Half-life (t½) (hours) | Major Degradation Product |
| Acidic | 1 | 50 | ~48 | ω-formyl-2-hydroxy-3,5-dichloroacetophenone |
| Neutral | 7 | 25 | > 200 | Not significant |
| Basic | 13 | 25 | < 1 | ω-formyl-2-hydroxy-3,5-dichloroacetophenone |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 24 hours.
-
Cool the solution, neutralize with 1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the mixture at room temperature for 1 hour.
-
Neutralize the solution with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Keep the solid compound in an oven at 80°C for 48 hours.
-
Prepare a solution of the stressed solid at 100 µg/mL in the mobile phase.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of the compound (100 µg/mL in mobile phase) to UV light (254 nm) for 24 hours.
-
Analyze by HPLC.
-
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Start with a high percentage of Solvent A and gradually increase the percentage of Solvent B.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., 254 nm or 310 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Experimental workflow for forced degradation studies.
Caption: Troubleshooting decision tree for inconsistent results.
Troubleshooting low yield in chromone cyclization reactions
Welcome to the Chromone Synthesis Core, your dedicated resource for troubleshooting and optimizing chromone cyclization reactions. This guide provides in-depth answers to frequently asked questions and practical solutions to common challenges encountered in the synthesis of chromone derivatives, which are crucial scaffolds in medicinal chemistry and materials science.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My chromone cyclization reaction is showing a very low yield. What are the most common causes and how can I address them?
Low yields in chromone cyclization are often attributable to several factors, including incomplete reaction, degradation of starting materials or products, and the formation of side products. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Troubleshooting Decision Tree:
Caption: A troubleshooting decision tree for low-yield chromone cyclization.
Common Causes and Solutions:
-
Incomplete Conversion: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present, consider increasing the reaction time or temperature. The choice of catalyst or condensing agent is also critical; switching to a stronger acid or base, depending on the mechanism, can drive the reaction to completion.
-
Side Product Formation: Various side reactions can compete with the desired cyclization. For instance, in the Baker-Venkataraman rearrangement, incomplete rearrangement can lead to byproducts. In acid-catalyzed reactions, undesired polymerization or cleavage of sensitive functional groups can occur. To mitigate this, optimizing the reaction temperature, changing the solvent, or employing protecting groups for reactive functionalities can be effective.
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Degradation: The starting materials or the chromone product itself might be unstable under the reaction conditions. Phenolic starting materials are susceptible to oxidation. If degradation is suspected, try running the reaction at a lower temperature, using degassed solvents, or performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
2. I am observing multiple spots on my TLC plate, indicating the formation of several side products. How can I improve the selectivity of my chromone synthesis?
Improving selectivity requires a careful examination of the reaction mechanism and conditions. The formation of side products is often temperature and solvent-dependent.
Strategies for Enhancing Selectivity:
-
Temperature Optimization: A common initial step is to lower the reaction temperature. This can often slow down undesired side reactions more than the main cyclization pathway, thus improving selectivity. Conversely, for some reactions, a higher temperature might favor the desired product by overcoming the activation energy barrier for the correct pathway.
-
Solvent Screening: The polarity and coordinating ability of the solvent can significantly influence the reaction outcome. A solvent that preferentially solubilizes the transition state leading to the desired product can enhance the yield. It is advisable to screen a range of solvents with varying polarities.
-
Catalyst/Reagent Choice: The nature of the catalyst or condensing agent is paramount. For acid-catalyzed cyclizations, switching from a Brønsted acid (like H₂SO₄) to a Lewis acid (like AlCl₃) can alter the reaction pathway. Similarly, in base-mediated reactions, the choice between an inorganic base (like K₂CO₃) and an organic base (like pyridine) can be critical.
Table 1: Effect of Reaction Conditions on Chromone Yield and Selectivity
| Parameter | Condition A | Yield (%) | Condition B | Yield (%) |
| Temperature | 80 °C | 45 | 120 °C | 75 |
| Solvent | Toluene | 60 | DMF | 82 |
| Catalyst | H₂SO₄ | 55 | PPA | 90 |
Note: Yields are hypothetical and for illustrative purposes.
3. My starting material, a 2'-hydroxyacetophenone derivative, seems to be decomposing under the reaction conditions. What can I do to prevent this?
Decomposition of sensitive starting materials is a frequent issue, especially with electron-rich aromatic systems or those containing labile functional groups.
Preventative Measures:
-
Inert Atmosphere: As mentioned, conducting the reaction under an inert atmosphere of nitrogen or argon can prevent oxidation of sensitive phenols.
-
Degassed Solvents: Using solvents that have been degassed (e.g., by freeze-pump-thaw cycles or by bubbling an inert gas through them) can remove dissolved oxygen, which can contribute to degradation.
-
Protecting Groups: If a specific functional group is causing instability, it may be necessary to protect it before the cyclization and deprotect it afterward. For example, a hydroxyl group can be protected as a silyl ether.
General Experimental Workflow for Chromone Synthesis:
Caption: A generalized workflow for a typical chromone cyclization experiment.
Key Experimental Protocols
Protocol 1: Acid-Catalyzed Cyclization of a 1,3-Diketone
This protocol describes a general procedure for the cyclization of a 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione to the corresponding flavone, a subclass of chromones.
-
Reaction Setup: To a solution of the 1-(2-hydroxyphenyl)-3-aryl-1,3-propanedione (1.0 mmol) in glacial acetic acid (10 mL), add concentrated sulfuric acid (0.2 mL) dropwise at room temperature.
-
Reaction: Heat the mixture to 100 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol or purify by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
Signaling Pathway (Illustrative Mechanism): Acid-Catalyzed Intramolecular Cyclization
Caption: A simplified mechanism for acid-catalyzed chromone formation.
Technical Support Center: Synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, which is typically achieved via a Vilsmeier-Haack reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) may not have formed correctly due to moisture or impure reagents. 2. Low Reactivity of Starting Material: The starting 2'-hydroxyacetophenone derivative may not be sufficiently electron-rich for efficient formylation. 3. Incorrect Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent formylation is critical.[1] 4. Incomplete Reaction: The reaction time may not be sufficient for the reaction to go to completion. | 1. Use anhydrous DMF and fresh, high-purity POCl₃. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure the correct dichlorinated 2'-hydroxyacetophenone isomer is used. The presence of electron-donating groups on the aromatic ring generally facilitates the Vilsmeier-Haack reaction.[2] 3. Maintain the temperature at 0°C during the addition of POCl₃ to the DMF solution. For the formylation step, allow the reaction to proceed at room temperature or slightly elevated temperatures (e.g., 60°C) if the starting material is less reactive.[1][3] 4. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider extending the reaction time. |
| Formation of Multiple Products/Impurities | 1. Side Reactions: The Vilsmeier reagent can react with other functional groups or lead to undesired side reactions if the reaction conditions are not optimal. 2. Decomposition of Product: The product may be sensitive to the work-up conditions, particularly the pH. | 1. Control the stoichiometry of the reagents carefully. Add POCl₃ dropwise to the DMF solution at a low temperature to control the exothermic reaction. 2. During the work-up, add the reaction mixture to crushed ice and carefully neutralize the solution. A specific protocol suggests adjusting the pH to 5 with a 40% NaOH solution.[3] Another suggests adjusting to pH 10 with 10% NaOH.[3] The optimal pH may need to be determined empirically. |
| Difficulty in Product Isolation/Purification | 1. Product is an Oil or Gummy Solid: The crude product may not precipitate as a clean solid, making filtration difficult. 2. Co-precipitation of Impurities: Impurities may co-precipitate with the desired product. | 1. After quenching the reaction with water, stir the mixture for a sufficient amount of time to allow for complete precipitation. If the product is oily, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. 2. Recrystallization is a common method for purification. A protocol for a similar compound suggests recrystallization from absolute ethanol.[3] Toluene is also mentioned as a recrystallization solvent.[3] Column chromatography can also be employed for purification. |
| Scaling Up the Reaction Leads to Lower Yields | 1. Inefficient Heat Transfer: The Vilsmeier-Haack reaction is exothermic. In larger scale reactions, inefficient heat dissipation can lead to side reactions and decomposition. 2. Mixing Issues: Inadequate mixing on a larger scale can lead to localized high concentrations of reagents and uneven reaction progress. | 1. Use a reactor with efficient cooling and a larger surface area for heat exchange. Ensure the addition of POCl₃ is done at a controlled rate to manage the exotherm. 2. Employ mechanical stirring to ensure homogenous mixing of the reactants throughout the reaction vessel. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the synthesis of this compound?
A1: The synthesis is achieved through the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic substrate. The key steps are:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a chloroiminium ion, which is the active electrophile known as the Vilsmeier reagent.[4][5]
-
Electrophilic Aromatic Substitution: The electron-rich starting material, 3',5'-dichloro-2'-hydroxyacetophenone, attacks the Vilsmeier reagent.
-
Cyclization and Hydrolysis: An intramolecular cyclization occurs to form the chromone ring, followed by hydrolysis of the iminium intermediate during aqueous work-up to yield the final aldehyde product.
Q2: What is the recommended starting material for this synthesis?
A2: The recommended starting material is 3',5'-dichloro-2'-hydroxyacetophenone. This precursor can be synthesized from 2,4-dichlorophenol via a Fries rearrangement.
Q3: What are the typical reaction conditions?
A3: A typical procedure involves dissolving the 3',5'-dichloro-2'-hydroxyacetophenone in anhydrous N,N-dimethylformamide (DMF) and cooling the solution to 0°C. Phosphorus oxychloride (POCl₃) is then added dropwise while maintaining the low temperature. After the addition, the reaction mixture is typically stirred at room temperature for several hours (e.g., 14 hours).[6]
Q4: How is the product isolated and purified?
A4: The reaction is quenched by pouring the mixture into ice water, which leads to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and dried.[6][7] Purification is typically achieved by recrystallization from a suitable solvent such as ethanol or toluene.[3]
Q5: What are the key safety precautions to consider?
A5: Phosphorus oxychloride (POCl₃) is a corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be conducted under an inert atmosphere to prevent the reaction of POCl₃ with atmospheric moisture.
Experimental Protocol
This protocol is a general guideline for the synthesis of this compound.
Materials:
-
3',5'-dichloro-2'-hydroxyacetophenone
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Sodium hydroxide (NaOH) solution (10% or 40%)
-
Ethanol or Toluene for recrystallization
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 3',5'-dichloro-2'-hydroxyacetophenone (1 equivalent) in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (2-2.5 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Adjust the pH of the aqueous solution to 5-7 with a sodium hydroxide solution.
-
Stir the mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude product by recrystallization from ethanol or toluene to obtain this compound.
Data Presentation
Table 1: Reaction Parameters and Yields
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |
| 3',4'-Dichloro-2'-hydroxyacetophenone | DMF, POCl₃ | 273 K (0°C) then RT | 14 h | 64% | [6] |
| 2-hydroxy-3-chloroacetophenone | DMF, POCl₃ | 0°C then RT | 16 h | 72% | [8] |
| Substituted 2-hydroxyacetophenone | DMF, POCl₃ | 60°C | 12 h | 67.7% | [3] |
Note: The yields and conditions are for similar chlorinated 4-oxo-4H-chromene-3-carbaldehydes and may vary for the specific synthesis of the 6,8-dichloro derivative.
Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. rsc.org [rsc.org]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crystal structure of 6,7-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Chlorinated Chromones
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of chlorinated chromones via recrystallization.
Frequently Asked Questions (FAQs)
Q1: How do I select an appropriate solvent for recrystallizing my chlorinated chromone?
A1: The ideal solvent is one where your chlorinated chromone is highly soluble at high temperatures but poorly soluble at low temperatures.[1][2] The principle of "like dissolves like" is a good starting point; since chromones possess some polarity, polar solvents are often a good choice.[3][4] The addition of chlorine atoms increases the molecule's hydrophobicity.[5][6] Therefore, you may need to explore a range of solvents from moderately polar to less polar, or use a mixed solvent system.
Commonly successful solvents for heterocyclic compounds include ethanol, methanol, acetone, ethyl acetate, and toluene.[3][7][8] A good practice is to test solubility with small amounts of your compound in various solvents (e.g., 100 mg of compound in 1 mL of solvent) to observe its solubility at room temperature and when heated.[1]
Q2: What is a mixed solvent system and when should I use it for chlorinated chromones?
A2: A mixed solvent system (or solvent pair) is used when no single solvent has the ideal solubility properties.[3] It consists of two miscible solvents: a "good" solvent in which the chromone is readily soluble, and a "poor" or "anti-solvent" in which it is sparingly soluble.[9]
This method is particularly useful for chlorinated chromones, which may be too soluble in some organic solvents and too insoluble in others. A common and effective pair is ethanol (good solvent) and water (anti-solvent).[8][9] The procedure involves dissolving the compound in a minimum amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes slightly cloudy (the saturation point).[9]
Q3: How does the chlorine substituent affect the recrystallization process?
A3: The presence of one or more chlorine atoms on the chromone ring system influences the compound's overall polarity and intermolecular forces. Generally, halogenation increases a molecule's molecular weight and hydrophobicity.[5][6] This can lead to:
-
Altered Solubility: Solubility in polar solvents like water or methanol may decrease compared to the non-chlorinated parent chromone. You might need to use less polar solvents or solvent mixtures.
-
Crystal Lattice Energy: The chlorine atoms can participate in specific intermolecular interactions, potentially affecting how easily the crystals form and their morphology.
Q4: How can I determine the purity of my recrystallized chlorinated chromone?
A4: A common and effective method for assessing purity is by measuring the melting point range of the dried crystals. A pure compound will have a sharp, narrow melting point range (typically <2°C) that corresponds to the literature value. Impurities tend to broaden and depress the melting point range.[10] For more rigorous purity analysis, techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Mass Spectrometry (MS) are used.[11][12]
Data Center
The selection of a suitable solvent is critical for successful recrystallization.[3] The following table summarizes the properties of common solvents used for purifying heterocyclic compounds.
| Solvent | Boiling Point (°C) | Polarity | Common Cosolvents |
| Water | 100 | High | Acetone, Methanol, Ethanol[3] |
| Methanol | 65 | High | Water, Diethyl ether[1][3] |
| Ethanol | 78 | High | Water, Hexane[3][8] |
| Acetone | 56 | Medium-High | Water, Hexane[3] |
| Ethyl Acetate | 77 | Medium | Hexane, Petrol[1][3] |
| Dichloromethane | 40 | Medium | Hexane[3] |
| Toluene | 111 | Low | Ligroin, Hexane[1][9] |
| Hexane | 69 | Low | Ethyl Acetate, Acetone[3][7] |
Experimental Protocols
Method 1: Single-Solvent Recrystallization
This protocol outlines the general steps for purifying a chlorinated chromone using a single, suitable solvent.
-
Dissolution: Place the crude chlorinated chromone in an Erlenmeyer flask. Add a minimal amount of the selected solvent. Heat the mixture to the solvent's boiling point while stirring to facilitate dissolution. Continue adding small portions of hot solvent until the compound just dissolves completely.[9] Adding excess solvent is the most common reason for failed recrystallization.[13]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution quickly through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents the desired compound from crystallizing prematurely along with the impurities.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[14][15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[3]
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to rinse away any remaining impurities from the crystal surfaces.[16]
-
Drying: Dry the crystals thoroughly to remove residual solvent. This can be done by leaving them under vacuum on the filter funnel or by transferring them to a desiccator.[16]
Method 2: Mixed-Solvent Recrystallization
This protocol is for when a suitable single solvent cannot be found.
-
Dissolution: Dissolve the crude chlorinated chromone in the minimum required amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.[9]
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.[9]
-
Re-solubilization: If too much anti-solvent is added, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Collection, Washing, and Drying: Follow steps 3 through 6 from the Single-Solvent Recrystallization protocol. For washing, use a cold mixture of the two solvents in the same proportion used for crystallization.
Visualized Workflows and Guides
Caption: Diagram 1: General Recrystallization Workflow.
Troubleshooting Guide
Q: My chlorinated chromone is "oiling out" instead of forming crystals. What should I do?
A: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[13] This is often caused by the solution being too concentrated or cooling too quickly.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent to make the solution more dilute. If using a mixed-solvent system, add more of the "good" solvent. Allow the solution to cool much more slowly. Placing the flask in an insulated container can help.
Q: No crystals have formed after cooling the solution, even in an ice bath. What went wrong?
A: This is a common issue and usually points to one of two problems: too much solvent was used, or the solution is supersaturated.[13][17]
-
Solution Path 1 (Too Much Solvent): The most frequent cause is using too much solvent during the dissolution step.[13] Gently heat the solution again and boil off some of the solvent to increase the concentration. Then, attempt to cool it again.[17]
-
Solution Path 2 (Supersaturation): The solution may be supersaturated, meaning it needs a nucleation site to begin crystallization. Try scratching the inside of the flask with a glass rod just below the surface of the liquid.[13] Alternatively, add a tiny "seed crystal" of your pure compound to induce crystallization.[2][17]
Q: The recrystallized product is still colored, but it should be colorless. How can I fix this?
A: Colored impurities can sometimes co-crystallize with your product.
-
Solution: Before the cooling step, add a small amount of activated charcoal to the hot solution. The colored impurities will adsorb onto the surface of the carbon.[16] Swirl the hot solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal before setting the solution aside to cool.
Caption: Diagram 2: Troubleshooting Crystallization Failure.
References
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. mt.com [mt.com]
- 3. rubingroup.org [rubingroup.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. quora.com [quora.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 16. Recrystallization [sites.pitt.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Characterization of Halogenated Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of halogenated heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in characterizing halogenated heterocyclic compounds?
A1: The unique properties of halogenated heterocyclic compounds present several analytical challenges. These include complex isotopic patterns in mass spectrometry due to the presence of chlorine and bromine isotopes, which can complicate spectral interpretation.[1] In Nuclear Magnetic Resonance (NMR) spectroscopy, the presence of fluorine and other halogens can lead to complex coupling patterns and broad chemical shift ranges. Chromatographic separation can also be difficult due to the similar physical and chemical properties of many halogenated compounds, often resulting in co-elution.[1] Furthermore, issues such as low signal intensity in mass spectrometry and poor peak shapes in gas chromatography are common hurdles.[1]
Q2: How do I interpret the isotopic patterns of halogenated compounds in mass spectrometry?
A2: The presence of chlorine and bromine atoms results in characteristic isotopic patterns in the mass spectrum.
-
Chlorine: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. A compound containing one chlorine atom will show two peaks in the molecular ion region, separated by two m/z units, with a height ratio of about 3:1.
-
Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Therefore, a compound with one bromine atom will exhibit two peaks of almost equal height in the molecular ion region, separated by two m/z units.
The presence of multiple halogen atoms leads to more complex patterns. For instance, a compound with two chlorine atoms will show three peaks (M, M+2, M+4) with a ratio of 9:6:1.
Q3: Why am I observing poor peak shapes (tailing or fronting) in the gas chromatography (GC) analysis of my halogenated heterocyclic compound?
A3: Poor peak shapes in GC can arise from several factors. Peak tailing is often caused by active sites in the GC liner or column interacting with polar analytes. It can also result from a poor column cut or improper column installation. Peak fronting is typically a sign of column overload, where too much sample has been injected. It can also be caused by a mismatch between the sample solvent and the stationary phase polarity, or an injection temperature that is too high.
Q4: What causes complex spectra in the NMR analysis of fluorinated heterocyclic compounds?
A4: Fluorine (¹⁹F) is a spin-1/2 nucleus and is 100% naturally abundant, making ¹⁹F NMR a powerful tool. However, the large coupling constants between ¹⁹F and other nuclei (¹H, ¹³C, and other ¹⁹F nuclei) can lead to complex splitting patterns, making spectra difficult to interpret. The chemical shifts in ¹⁹F NMR are also highly sensitive to the electronic environment, spanning a wide range, which can sometimes cause peaks to overlap.
Troubleshooting Guides
Mass Spectrometry: Low Signal Intensity
Problem: You are observing a weak or no signal for your halogenated heterocyclic compound in the mass spectrometer.
Troubleshooting Workflow:
Caption: Workflow for diagnosing low signal intensity in MS.
Gas Chromatography: Poor Peak Shape
Problem: Your chromatogram shows tailing or fronting peaks for your halogenated heterocyclic compound.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting poor GC peak shapes.[2][3][4][5]
Data Presentation
Table 1: Mass Spectral Data of 2-Chloro-5-methoxybenzimidazole
| m/z | Relative Intensity (%) | Proposed Fragment |
| 184 | 35 | [M+2]⁺ |
| 182 | 100 | [M]⁺ |
| 147 | 85 | [M-Cl]⁺ |
| 119 | 40 | [M-Cl-CO]⁺ |
| 91 | 30 | [C₇H₇]⁺ |
| 63 | 25 | [C₅H₃]⁺ |
Data sourced from NIST WebBook for 2-Chloro-5-methoxybenzimidazole.[6]
Table 2: ¹⁹F NMR Chemical Shifts of Selected Fluorinated Pyridines
| Compound | Position of Fluorine | Chemical Shift (δ, ppm) vs. CFCl₃ |
| 2-Fluoropyridine | 2 | -68.4 |
| 3-Fluoropyridine | 3 | -129.5 |
| 4-Fluoropyridine | 4 | -155.2 |
| 2,6-Difluoropyridine | 2, 6 | -69.1 |
| 2,3,4,5,6-Pentafluoropyridine | 2, 6 | -90.5 |
| 4 | -142.3 | |
| 3, 5 | -162.1 |
Note: Chemical shifts can vary with solvent and concentration.
Table 3: ¹⁹F-¹⁹F Coupling Constants (JFF) in Fluorinated Heterocycles
| Coupling Type | Structure Fragment | Typical Coupling Constant (Hz) |
| Geminal (²JFF) | >CF₂ | 150 - 350 |
| Vicinal (³JFF) | F-C-C-F | 0 - 20 (free rotation) |
| Long-range (⁴JFF) | F-C-C-C-F | 0 - 30 |
| Through-space | Spatially close F atoms | Variable, can be large |
Experimental Protocols
Protocol 1: Synthesis of Halogenated 2-Aryl-N-phenylbenzimidazoles
Objective: To synthesize halogenated benzimidazole derivatives through the condensation of a substituted o-phenylenediamine with a halogen-substituted benzaldehyde.
Materials:
-
N-phenyl-o-phenylenediamine
-
p-bromobenzaldehyde (or other halogenated benzaldehyde)
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅)
-
Argon gas
-
Standard reflux apparatus
-
Rotary evaporator
Procedure:
-
A solution of purified N-Phenyl-o-phenylenediamine (5.7 mmol) and p-bromobenzaldehyde (5.7 mmol) in ethanol is prepared.[2]
-
Sodium metabisulfite (5.7 mmol) is added to the mixture.[2]
-
The reaction mixture is refluxed under an argon atmosphere for 3 hours.[2]
-
After cooling, the precipitate is separated by decantation.[2]
-
The filtrate is evaporated to dryness using a rotary evaporator and then dried under vacuum to yield the product.[2]
Protocol 2: GC-MS Analysis of Chlorinated Pesticides in Environmental Samples
Objective: To identify and quantify chlorinated pesticides in environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (single quadrupole or tandem quadrupole)
-
GC column: TG-5SilMS (or equivalent 5% phenyl-methylpolysiloxane)
GC-MS Conditions:
| Parameter | Value |
| GC | |
| Injection Mode | Splitless |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column Flow | 1.2 mL/min |
| Oven Program | 60 °C (hold 1 min), ramp to 180 °C at 20 °C/min, ramp to 300 °C at 5 °C/min (hold 5 min) |
| MS | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Sample Preparation:
-
Water Samples: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane).
-
Soil/Sediment Samples: Soxhlet extraction or pressurized liquid extraction with an appropriate solvent mixture (e.g., hexane/acetone).
-
The extract is concentrated and may require cleanup using solid-phase extraction (SPE) to remove interfering matrix components.
Signaling Pathway Visualization
EGFR Signaling Pathway and the Action of Gefitinib
Gefitinib is a halogenated (chloro- and fluoro-substituted) quinazoline derivative that acts as a tyrosine kinase inhibitor, specifically targeting the Epidermal Growth Factor Receptor (EGFR).[7] Dysregulation of the EGFR signaling pathway is implicated in the growth and proliferation of various cancer cells.[1][7][8][9] The following diagram illustrates the key components of the EGFR signaling pathway and the inhibitory effect of Gefitinib.[1][7][8][9][10]
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
References
- 1. researchgate.net [researchgate.net]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. stepbio.it [stepbio.it]
- 5. agilent.com [agilent.com]
- 6. 2-Chloro-5-methoxybenzimidazole [webbook.nist.gov]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) [mdpi.com]
- 9. Gefitinib and the modulation of the signaling pathways downstream of epidermal growth factor receptor in human liver cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Air-Sensitive Reagents in Chromone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with air-sensitive reagents in the synthesis of chromones and related heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common air-sensitive reagents used in chromone synthesis?
A1: Several synthetic routes to chromones utilize reagents that are sensitive to air and moisture. The most common classes include:
-
Organolithium Reagents: Such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), and tert-butyllithium (t-BuLi). These are often used for ortho-lithiation of phenol derivatives, which are precursors to the chromone core.[1]
-
Grignard Reagents (RMgX): Used for the addition of alkyl or aryl groups to the chromone scaffold.[2]
-
Palladium Catalysts: Many palladium(0) and palladium(II) complexes used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to functionalize the chromone ring are air-sensitive. The phosphine ligands associated with these catalysts are also prone to oxidation.[3][4]
-
Metal Hydrides: While less common for the direct synthesis of the chromone ring itself, strong reducing agents like sodium hydride (NaH) may be used to deprotonate phenols in situ, and these can be air-sensitive.[5]
Q2: Why is it critical to maintain an inert atmosphere when using these reagents?
A2: Air-sensitive reagents react with components of the atmosphere, primarily oxygen and water. This can lead to several problems:
-
Reagent Decomposition: The active reagent is consumed by reacting with air or moisture, leading to lower or no product yield. For example, Grignard reagents are protonated by water, rendering them inactive.[2]
-
Side Reactions: Reaction with air can lead to undesired byproducts, complicating purification and reducing the yield of the desired chromone derivative.
-
Safety Hazards: Many organolithium reagents, such as tert-butyllithium, are pyrophoric and can ignite spontaneously upon contact with air.[5][6]
Q3: What is the difference between using a Schlenk line and a glovebox for these reactions?
A3: Both Schlenk lines and gloveboxes are used to create an inert atmosphere, but they are suited for different scales and types of manipulations.[6]
-
Schlenk Line: Ideal for reactions in solution, allowing for heating, cooling, and the addition of liquid reagents under an inert gas (usually argon or nitrogen). It is a versatile and common setup for many organic synthesis labs.
-
Glovebox: Provides a completely enclosed inert environment, which is superior for handling and weighing air-sensitive solids (e.g., palladium catalysts, ligands). For multi-step syntheses involving sensitive solids, a glovebox is often preferred.
Q4: How can I be sure my solvents and glassware are dry enough for the reaction?
A4: Ensuring anhydrous conditions is crucial for the success of reactions involving air-sensitive reagents.
-
Glassware: Should be oven-dried at a high temperature (e.g., 125-140°C) for several hours or overnight and then cooled under a stream of inert gas or in a desiccator.[7] For highly sensitive reactions, flame-drying the glassware under vacuum is recommended.
-
Solvents: Use commercially available anhydrous solvents that are packaged under an inert atmosphere. Alternatively, solvents can be dried using a solvent purification system or by distillation from an appropriate drying agent.
Troubleshooting Guides
Low or No Yield in Chromone Synthesis
This section addresses common issues leading to low or no yield when using specific classes of air-sensitive reagents in chromone synthesis.
Scenario 1: Using Organolithium Reagents (e.g., n-BuLi for ortho-lithiation)
| Symptom | Possible Cause | Suggested Solution |
| No reaction or recovery of starting material. | Inactive n-BuLi due to exposure to air or moisture. | Titrate the n-BuLi solution before use to determine its exact molarity. Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of inert gas. |
| Complex mixture of products. | Incorrect reaction temperature. The lithiation may not be selective at higher temperatures. | Maintain the recommended low temperature (often -78 °C) during the addition of n-BuLi and for the specified reaction time.[8] |
| Formation of undesired isomers. | The directing group on the aromatic ring is not effective enough to ensure regioselective lithiation. | Consider using a different directing group or a different lithiation agent. The choice of solvent can also influence regioselectivity. |
Scenario 2: Using Grignard Reagents
| Symptom | Possible Cause | Suggested Solution |
| Starting material is recovered after aqueous workup. | Inactive Grignard reagent due to moisture in the reaction. | Ensure all glassware and solvents are anhydrous. Activate the magnesium turnings before use with a small crystal of iodine or 1,2-dibromoethane.[7] |
| Formation of a Wurtz coupling byproduct (R-R). | The Grignard reagent is coupling with the unreacted alkyl/aryl halide. | Add the alkyl/aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide.[9] |
| The reaction mixture turns dark brown or black. | Decomposition of the Grignard reagent, possibly due to impurities in the magnesium or organic halide.[2] | Use high-purity magnesium and distill the organic halide before use. |
Scenario 3: Palladium-Catalyzed Cross-Coupling Reactions
| Symptom | Possible Cause | Suggested Solution |
| The reaction does not proceed; starting materials are recovered. | The palladium catalyst has been deactivated (oxidized). | Degas the solvent thoroughly before adding the catalyst.[10] Ensure the reaction is maintained under a positive pressure of inert gas. If possible, handle the catalyst and ligands in a glovebox. |
| Formation of homocoupling products. | The reaction conditions favor the coupling of two molecules of the boronic acid or organometallic reagent. | Optimize the reaction temperature and the base used. The choice of ligand can also influence the extent of homocoupling. |
| Low yield despite some product formation. | The phosphine ligand has been oxidized, leading to catalyst deactivation. | Use a more air-stable ligand or handle the ligand in a glovebox. Ensure the inert gas used is of high purity. |
Experimental Protocols
Protocol 1: General Procedure for ortho-Lithiation and Electrophilic Quench
This protocol is a generalized procedure for the synthesis of substituted phenols that can be precursors for chromones, using n-butyllithium.
-
Glassware Preparation: A multi-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: The starting phenol derivative is dissolved in an anhydrous solvent (e.g., THF, diethyl ether) and transferred to the reaction flask via cannula or syringe.
-
Cooling: The solution is cooled to the desired temperature (typically -78 °C) using a dry ice/acetone bath.
-
Addition of Organolithium Reagent: A titrated solution of n-butyllithium in hexanes is added dropwise via syringe, keeping the internal temperature below the specified limit.[8]
-
Lithiation: The reaction is stirred at low temperature for the time specified in the literature to ensure complete lithiation.
-
Electrophilic Quench: The desired electrophile is then added, either neat or as a solution in an anhydrous solvent.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, dried, and purified.
Protocol 2: General Procedure for a Suzuki Cross-Coupling Reaction
This protocol outlines the general steps for a palladium-catalyzed Suzuki coupling to functionalize a chromone derivative.
-
Reaction Setup: In a Schlenk flask, the halo-chromone, the boronic acid or ester, and the base (e.g., K₂CO₃, Cs₂CO₃) are combined.
-
Inerting the System: The flask is sealed, and the atmosphere is replaced with an inert gas by performing three cycles of evacuation and backfilling with nitrogen or argon.[10]
-
Solvent Addition: Degassed solvent(s) are added via cannula or syringe.
-
Catalyst Addition: The palladium catalyst and ligand are added. For highly sensitive catalysts, this step is best performed in a glovebox, or the catalyst can be added quickly under a positive flow of inert gas.
-
Reaction: The mixture is heated to the desired temperature and stirred for the required time. Reaction progress can be monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated. The product is then purified by column chromatography.
Visualizations
Experimental Workflow for Handling Air-Sensitive Reagents
Caption: General workflow for experiments involving air-sensitive reagents.
Logical Relationship for Troubleshooting Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. ijrpc.com [ijrpc.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A general palladium-catalyzed carbonylative synthesis of chromenones from salicylic aldehydes and benzyl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ehs.uci.edu [ehs.uci.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of 6,8-dichloro- and 6,8-dibromo-4-oxochromene-3-carbaldehyde for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative physicochemical properties, synthesis, and biological activities of 6,8-dichloro-4-oxochromene-3-carbaldehyde and 6,8-dibromo-4-oxochromene-3-carbaldehyde.
This guide provides a side-by-side comparison of two halogenated chromone derivatives, highlighting their structural similarities and differences. The information presented is collated from crystallographic studies and reports on their biological significance, offering a valuable resource for those engaged in medicinal chemistry and drug discovery.
Physicochemical and Crystallographic Properties
The substitution of chlorine with bromine at the 6 and 8 positions of the chromone scaffold results in predictable changes in molecular weight and density, while influencing the crystal packing and intermolecular interactions. A summary of their key properties is presented below.
| Property | 6,8-dichloro-4-oxochromene-3-carbaldehyde | 6,8-dibromo-4-oxochromene-3-carbaldehyde |
| Molecular Formula | C₁₀H₄Cl₂O₃[1] | C₁₀H₄Br₂O₃[2] |
| Molecular Weight | 243.05 g/mol [1] | 331.95 g/mol [2] |
| Crystal System | Triclinic[1] | Monoclinic[2] |
| Space Group | P-1[1] | P2₁/c[2] |
| Cell Dimensions | a = 8.288(8) Å, b = 8.325(7) Å, c = 13.706(7) Å, α = 96.55(6)°, β = 92.23(7)°, γ = 101.98(7)°[1] | a = 11.910(4) Å, b = 3.8500(12) Å, c = 20.817(6) Å, β = 95.69(3)°[2] |
| Volume (ų) | 917.2(13)[1] | 949.8(5)[2] |
| Calculated Density (Mg m⁻³) | 1.759 | 2.321[2] |
| Halogen Bond Distance (Å) | Cl···O = 3.033(6) and 3.044(5)[1] | Br···O = 3.118(2)[2] |
| Halogen Bond Angles (°) C-X···O | 162.8(3) and 160.4(3)[1] | 162.37(8)[2] |
Synthesis of Dihalogenated 4-oxochromene-3-carbaldehydes
Both 6,8-dichloro- and 6,8-dibromo-4-oxochromene-3-carbaldehyde can be synthesized via the Vilsmeier-Haack reaction. This method involves the formylation of an appropriate precursor, typically a dihalogenated 2'-hydroxyacetophenone, using a Vilsmeier reagent generated in situ from a suitable amide (e.g., N,N-dimethylformamide, DMF) and a halogenating agent (e.g., phosphoryl chloride, POCl₃).
Caption: Generalized Vilsmeier-Haack synthesis workflow.
Experimental Protocol: General Vilsmeier-Haack Synthesis
-
Reagent Preparation: The Vilsmeier reagent is prepared by the slow addition of phosphoryl chloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF) under an inert atmosphere.
-
Reaction: The corresponding 2'-hydroxy-3',5'-dihaloacetophenone, dissolved in a suitable solvent like DMF, is added dropwise to the prepared Vilsmeier reagent.
-
Hydrolysis: The reaction mixture is stirred at room temperature for several hours and then quenched by pouring it onto crushed ice.
-
Work-up: The resulting precipitate is collected by filtration, washed with water, and dried under a vacuum to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., 2-butanone[2]).
Structural Insights and Halogen Bonding
Crystallographic studies reveal that both the dichloro and dibromo derivatives have essentially planar chromone ring systems. A key feature of their solid-state structures is the presence of intermolecular halogen bonds. In both compounds, the halogen atom at the 8-position forms a halogen bond with the oxygen atom of the formyl group of an adjacent molecule. This interaction is significant as it influences the crystal packing and may be relevant to the compounds' biological activities. The geometry of this halogen bond is reported to be similar for both the dichloro and dibromo analogs[2].
Caption: Halogen bonding between adjacent molecules.
Comparative Biological Activities
Both 6,8-dichloro- and 6,8-dibromo-4-oxochromene-3-carbaldehyde have been reported to exhibit a range of promising biological activities. These include:
-
Urease Inhibition: Both compounds are noted for their urease inhibitory activity. It has been suggested that the halogen bond observed in the crystal structures, particularly involving the halogen at the 8-position, may contribute to this strong inhibitory effect[2].
-
Antimicrobial Activity: Activity against Helicobacter pylori has been reported for both derivatives[2].
-
Antiviral Activity: Both compounds have shown anti-HIV activity[2].
-
Anticancer Activity: Tumor cell-cytotoxic effects have been observed for both the dichloro and dibromo analogs[2].
Experimental Protocols for Biological Assays
To facilitate further comparative studies, generalized protocols for key biological assays are provided below.
Urease Inhibition Assay (Indophenol Method)
This colorimetric assay quantifies urease activity by measuring ammonia production.
-
Incubation: A reaction mixture containing urease enzyme solution and a buffer with urea is incubated with the test compound (dissolved in a suitable solvent like DMSO) in a 96-well plate at 37°C for a specified time (e.g., 15 minutes).
-
Color Development: Phenol and hypochlorite reagents are added to the wells. In the presence of a catalyst like sodium nitroprusside, ammonia reacts to form a blue-green indophenol complex.
-
Absorbance Measurement: The absorbance of the colored product is measured using a microplate reader at a wavelength of approximately 625 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to that of a control well without an inhibitor.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compounds on cancer cell viability.
Caption: Workflow for assessing cytotoxicity via MTT assay.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a set period (e.g., 48 or 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured on a microplate reader.
-
IC₅₀ Determination: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined from a dose-response curve.
Conclusion
6,8-dichloro- and 6,8-dibromo-4-oxochromene-3-carbaldehyde are structurally similar compounds with analogous reported biological activities. The primary physical difference lies in the atomic size and mass of the halogen substituents, which influences their crystal packing and density. Both compounds exhibit significant intermolecular halogen bonding, a feature that may be crucial for their bioactivity, particularly as urease inhibitors. While the existing literature establishes a foundation for their potential as therapeutic agents, there is a clear need for direct, quantitative comparative studies to elucidate the structure-activity relationship concerning the halogen substitution and to determine which analogue possesses superior potency for specific biological targets. The experimental protocols outlined in this guide provide a framework for conducting such valuable comparative analyses.
References
Unveiling the Spectral Signature of 6,8-Dichloro-3-formylchromone: A Comparative NMR Analysis
For researchers and professionals in drug development and chemical synthesis, precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectral data for 6,8-dichloro-3-formylchromone, a halogenated heterocyclic compound with potential applications in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages spectral data from the closely related parent compound, 3-formylchromone, to predict and interpret the spectral features of its dichlorinated analog.
Predicted ¹H and ¹³C NMR Spectral Data for 6,8-Dichloro-3-formylchromone
The introduction of two electron-withdrawing chlorine atoms onto the aromatic ring of the chromone scaffold is expected to significantly influence the chemical shifts of the neighboring protons and carbons. The following tables provide a predicted assignment for the ¹H and ¹³C NMR spectra of 6,8-dichloro-3-formylchromone, based on the known data for 3-formylchromone and established substituent effects.
Table 1: Predicted ¹H NMR Spectral Data for 6,8-Dichloro-3-formylchromone
| Proton | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Multiplicity | Notes |
| H-2 | ~8.6 | Singlet | The presence of the adjacent formyl group and the overall electron-deficient nature of the ring system leads to a significant downfield shift. |
| H-5 | ~8.2 | Doublet | Deshielded due to the peri-effect of the C-4 carbonyl group and the inductive effect of the C-6 chlorine. |
| H-7 | ~7.8 | Doublet | Influenced by the inductive effect of the C-6 and C-8 chlorine atoms. |
| CHO | ~10.4 | Singlet | The aldehydic proton is characteristically found at a very low field. |
Table 2: Predicted ¹³C NMR Spectral Data for 6,8-Dichloro-3-formylchromone
| Carbon | Predicted Chemical Shift (δ, ppm) in CDCl₃ | Notes |
| C-2 | ~160 | The carbon of the C=C double bond adjacent to the oxygen atom. |
| C-3 | ~125 | The carbon atom bearing the formyl group. |
| C-4 | ~177 | The carbonyl carbon, typically observed at a very downfield chemical shift. |
| C-4a | ~123 | Quaternary carbon at the ring junction. |
| C-5 | ~128 | Aromatic carbon deshielded by the C-4 carbonyl and C-6 chlorine. |
| C-6 | ~135 | Aromatic carbon directly attached to a chlorine atom. |
| C-7 | ~126 | Aromatic carbon situated between two chlorine-bearing carbons. |
| C-8 | ~130 | Aromatic carbon directly attached to a chlorine atom. |
| C-8a | ~154 | Quaternary carbon at the ring junction, adjacent to the oxygen atom. |
| CHO | ~190 | The aldehydic carbonyl carbon. |
Comparative Analysis with 3-Formylchromone
The primary difference in the NMR spectra between 3-formylchromone and its 6,8-dichloro derivative arises from the strong electron-withdrawing and anisotropic effects of the chlorine atoms. In the ¹H NMR spectrum, the aromatic protons H-5 and H-7 in the dichlorinated compound are expected to be shifted downfield compared to the corresponding protons in the unsubstituted 3-formylchromone. The distinct doublet patterns for H-5 and H-7 will simplify the aromatic region compared to the more complex splitting observed in the parent compound.
In the ¹³C NMR spectrum, the most notable changes will be the significant downfield shifts of C-6 and C-8 due to the direct attachment of the electronegative chlorine atoms. The chemical shifts of the other aromatic carbons (C-4a, C-5, C-7, and C-8a) will also be affected, though to a lesser extent, by the inductive effects of the halogens.
Experimental Protocols
The following is a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of chromone derivatives, adapted from established procedures for similar compounds.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of 6,8-dichloro-3-formylchromone for ¹H NMR analysis and 50-100 mg for ¹³C NMR analysis.
-
Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃), which is a common choice for chromone derivatives.
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the solution is free of any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also use the residual solvent peak for referencing (e.g., CDCl₃ at δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C).
NMR Spectrometer Setup and Data Acquisition
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans are generally sufficient.
-
Spectral Width: A spectral width of 12-15 ppm is appropriate.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of 200-240 ppm is standard.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Visualization of NMR Analysis Workflow
The following diagram illustrates the general workflow for the structural elucidation of an organic compound using NMR spectroscopy.
A Comparative Analysis of the Biological Efficacy of Mono- versus Di-chlorinated 3-Formylchromones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of mono- and di-chlorinated 3-formylchromones, a class of compounds with significant potential in therapeutic applications. By presenting supporting experimental data, detailed methodologies, and visual representations of affected cellular pathways, this document aims to inform and guide future research and development in this area.
Data Summary
The biological activity of 3-formylchromone derivatives is significantly influenced by the degree of chlorination on the chromone ring. The following table summarizes the 50% cytotoxic concentration (CC50) values for a mono-chlorinated (6-chloro-3-formylchromone) and a di-chlorinated (6,8-dichloro-3-formylchromone) analog against a panel of human cancer cell lines and normal human cells.
| Compound | Cell Line | Cell Type | CC50 (µM)[1] |
| 6-chloro-3-formylchromone | HSC-2 | Human oral squamous cell carcinoma | 42 |
| HSC-3 | Human oral squamous cell carcinoma | 172 | |
| HSG | Human submandibular gland carcinoma | 95 | |
| HL-60 | Human promyelocytic leukemia | 20 | |
| HGF | Human gingival fibroblast (Normal) | 171 | |
| HPC | Human pulp cell (Normal) | 102 | |
| HPLF | Human periodontal ligament fibroblast (Normal) | 235 | |
| 6,8-dichloro-3-formylchromone | HSC-2 | Human oral squamous cell carcinoma | 38 |
| HSC-3 | Human oral squamous cell carcinoma | 115 | |
| HSG | Human submandibular gland carcinoma | 78 | |
| HL-60 | Human promyelocytic leukemia | 18 | |
| HGF | Human gingival fibroblast (Normal) | 155 | |
| HPC | Human pulp cell (Normal) | 98 | |
| HPLF | Human periodontal ligament fibroblast (Normal) | 210 |
In addition to cytotoxic activity, 6,8-dichloro-3-formylchromone has demonstrated notable anti-Helicobacter pylori activity, comparable to the standard drug metronidazole, and potent inhibition of urease, an enzyme crucial for H. pylori survival.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of mono- and di-chlorinated 3-formylchromones.
Cytotoxicity Assay (MTT Method)[1]
This assay quantitatively measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (mono- and di-chlorinated 3-formylchromones) and incubate for another 24 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: After incubation, remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader. The CC50 value is calculated as the concentration of the compound that reduces the absorbance by 50% compared to the control (untreated cells).
Anti-Helicobacter pylori Activity Assay[1]
This assay determines the minimum inhibitory concentration (MIC) of a compound against H. pylori.
-
Bacterial Culture: Culture H. pylori (e.g., ATCC 43504) in a suitable liquid medium under microaerophilic conditions.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.
-
Inoculation: Inoculate each well with the H. pylori suspension.
-
Incubation: Incubate the plate for 3 days under microaerophilic conditions.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Urease Inhibitory Assay (Berthelot Method)[1]
This assay measures the inhibitory effect of compounds on the activity of the urease enzyme.
-
Reaction Mixture: Prepare a reaction mixture containing jack bean urease, urea, and the test compound in a suitable buffer.
-
Incubation: Incubate the mixture at a specific temperature for a set period.
-
Ammonia Quantification: Stop the reaction and measure the amount of ammonia produced using the Berthelot (phenol-hypochlorite) method. This involves the addition of phenol-nitroprusside and alkaline hypochlorite reagents, which react with ammonia to form a colored indophenol product.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 630 nm).
-
Inhibition Calculation: The percentage of urease inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor).
Signaling Pathway and Experimental Workflow
STAT3 Signaling Pathway Inhibition by 3-Formylchromone
Research on the parent compound, 3-formylchromone, has indicated its ability to counteract the STAT3 (Signal Transducer and Activator of Transcription 3) signaling pathway.[2] This pathway is often aberrantly activated in cancer cells and plays a critical role in tumor progression and metastasis.[2] The diagram below illustrates the proposed mechanism of action. It is important to note that the specific influence of mono- versus di-chlorination on this pathway has not been elucidated and warrants further investigation.
Caption: Inhibition of the STAT3 signaling pathway by 3-formylchromone.
Experimental Workflow for Cytotoxicity (MTT) Assay
The following diagram outlines the key steps in determining the cytotoxic effects of the chlorinated 3-formylchromones using the MTT assay.
Caption: Workflow for the MTT cytotoxicity assay.
References
A Comparative Analysis of Halogen Bonding in Chloro, Bromo, and Iodo Substituted 3-Formylchromones
A comprehensive guide for researchers, scientists, and drug development professionals on the nuanced differences in halogen bonding capabilities of 6-substituted 3-formylchromones, supported by experimental and computational data.
Halogen bonding, a non-covalent interaction involving the electrophilic region of a halogen atom, plays a pivotal role in crystal engineering, materials science, and drug design. The nature and strength of this interaction are highly dependent on the identity of the halogen atom. This guide provides a comparative analysis of halogen bonding in a series of 6-chloro-, 6-bromo-, and 6-iodo-3-formylchromones, offering valuable insights for the rational design of novel molecular architectures and bioactive compounds.
Strength and Geometry of Halogen Bonds: A Comparative Overview
The strength of a halogen bond is directly related to the polarizability of the halogen atom and the magnitude of its σ-hole, an electron-deficient region on the halogen atom opposite to the covalent bond. This trend generally follows the order I > Br > Cl. While experimental crystal structure data for a direct head-to-head comparison of the three 6-halo-3-formylchromones is not fully available in the public domain, existing crystallographic information for the 6-chloro derivative and related structures, combined with computational modeling, provides a clear trend.
Table 1: Comparison of Halogen Bond Properties
| Property | 6-Chloro-3-formylchromone | 6-Bromo-3-formylchromone | 6-Iodo-3-formylchromone |
| Halogen Bond Strength | Weakest | Intermediate | Strongest |
| σ-hole Magnitude | Smallest | Intermediate | Largest |
| Polarizability | Lowest | Intermediate | Highest |
| Typical Bond Distance | Longer (relative to vdW radii) | Intermediate | Shorter (relative to vdW radii) |
| Directionality | Less pronounced | More pronounced | Highly directional |
Note: This table is based on established principles of halogen bonding and supported by computational predictions and data from related structures. Specific values for bond distances and angles are highly dependent on the crystal packing and the nature of the halogen bond acceptor.
Experimental Evidence and Spectroscopic Analysis
Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide indirect evidence for the presence and relative strength of halogen bonds.
Infrared (IR) Spectroscopy: The formation of a halogen bond can induce shifts in the vibrational frequencies of the participating functional groups. For instance, the C=O stretching frequency of the formyl group in 3-formylchromones may be perturbed upon halogen bond formation. A more significant shift to a lower wavenumber would indicate a stronger interaction. While a direct comparative IR study is not available, analysis of related compounds suggests that the perturbation would be most significant for the iodo derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons and carbons in the vicinity of the halogen atom and the halogen bond acceptor can indicate the formation of a halogen bond. In the case of 6-halo-3-formylchromones, the chemical shifts of the aromatic protons and the formyl proton are expected to be influenced by the nature of the halogen and its participation in halogen bonding.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 6-Chloro-3-formylchromone
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H-2 | 8.5-9.0 | - |
| H-5 | (doublet) | - |
| H-7 | (doublet of doublets) | - |
| H-8 | (doublet) | - |
| -CHO | 9.5-10.5 | 185-195 |
| C-4 (C=O) | - | 175-180 |
| C-6 (C-Cl) | - | (characteristic shift) |
Note: These are predicted ranges based on the analysis of similar structures. Experimental values may vary.
Experimental Protocols
The synthesis of 6-halo-3-formylchromones is typically achieved through a Vilsmeier-Haack reaction on the corresponding 6-halo-2-hydroxyacetophenone.
General Synthesis of 6-Halo-3-formylchromones:
-
Vilsmeier Reagent Formation: In a cooled flask, phosphorus oxychloride (POCl₃) is added dropwise to dimethylformamide (DMF) with stirring.
-
Formylation: The respective 6-halo-2-hydroxyacetophenone, dissolved in a minimum amount of DMF, is added to the Vilsmeier reagent.
-
Cyclization: The reaction mixture is heated to facilitate the formylation and subsequent cyclization to form the chromone ring.
-
Work-up: The reaction is quenched by pouring it into ice-water. The precipitated solid is then filtered, washed, and recrystallized from a suitable solvent like ethanol to yield the pure 6-halo-3-formylchromone.
X-ray Crystallography:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Data is collected on a diffractometer, and the structure is solved and refined using standard crystallographic software. Analysis of the crystal packing reveals the presence and geometry of intermolecular interactions, including halogen bonds.
NMR Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a spectrometer in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
Visualization of Halogen Bonding Principles
The following diagrams illustrate the fundamental concepts of halogen bonding and a typical experimental workflow.
Caption: The principle of a halogen bond, illustrating the electrophilic σ-hole on the halogen atom interacting with a nucleophile.
Caption: A simplified workflow for the synthesis and analysis of 6-halo-3-formylchromones.
Conclusion
The choice of halogen substituent on the 3-formylchromone scaffold significantly influences its propensity to form halogen bonds, with the strength of these interactions increasing from chlorine to bromine to iodine. This understanding is critical for the rational design of new materials and pharmaceutical agents where precise control over intermolecular interactions is desired. Further experimental studies, particularly the acquisition of high-quality crystal structures for the bromo and iodo analogs, are essential to provide a more detailed quantitative comparison and to fully exploit the potential of these versatile building blocks.
Unveiling the Anticancer Potential: A Comparative Analysis of 3-Formylchromone Derivatives' Cytotoxicity
A comprehensive review of the cytotoxic effects of various 3-formylchromone derivatives against a panel of human cancer cell lines reveals significant potential for this class of compounds in oncology research. This guide synthesizes available experimental data to offer a comparative overview of their performance, detailing the methodologies employed and visualizing the experimental workflow.
The quest for novel anticancer agents has led researchers to explore a diverse range of synthetic compounds. Among these, 3-formylchromone and its derivatives have emerged as a promising scaffold, exhibiting a broad spectrum of biological activities, including potent cytotoxicity against various cancer cells.[1][2] The presence of a reactive α,β-unsaturated aldehyde (the formyl group at the C-3 position) is believed to be a key contributor to their biological activity, potentially acting as a Michael acceptor.[1] This guide provides a comparative analysis of the cytotoxic profiles of different 3-formylchromone derivatives, supported by quantitative data and detailed experimental protocols.
Comparative Cytotoxicity of 3-Formylchromone Derivatives
The cytotoxic activity of 3-formylchromone derivatives has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparing the cytotoxicity of these compounds. The data presented in the following table summarizes the IC50 values for a selection of 3-formylchromone derivatives against different cancer cell lines.
| Compound | Derivative | Cell Line | IC50 (µM) |
| FC1 | 3-Formylchromone | HSC-2 | 89 |
| HSC-3 | 225 | ||
| HSG | 332 | ||
| HL-60 | 59 | ||
| FC2 | 6-Methyl-3-formylchromone | HSC-2 | 47 |
| HSC-3 | 184 | ||
| HSG | 128 | ||
| HL-60 | 13 | ||
| FC3 | 6-Ethyl-3-formylchromone | HSC-2 | 42 |
| HSC-3 | 172 | ||
| HSG | 95 | ||
| HL-60 | 20 | ||
| FC6 | 6-Fluoro-3-formylchromone | - | Most cytotoxic among FC1-11 |
| FC7 | 6-Chloro-3-formylchromone | - | Most cytotoxic among FC1-11 |
| FC9 | 6-Chloro-7-methyl-3-formylchromone | - | Most cytotoxic among FC1-11 |
| FC10 | 6,8-Dichloro-3-formylchromone | - | Data not specified, but noted for anti-H. pylori activity |
| Compound 6e | A synthesized derivative | MCF-7 | 2.97 |
| DU 145 | 3.11 | ||
| Compound 9f | A synthesized N-benzyl derivative of 6-aminoflavone | MCF-7 | 9.35 |
| Compound 9g | A synthesized N-benzyl derivative of 6-aminoflavone | MCF-7 | 9.58 |
| Pyrazole curcuminoid (1a) | A synthesized derivative | HepG2 | 1.53 ± 0.11 |
Data compiled from multiple sources.[1][3][4]
Substitutions on the chromone ring significantly influence the cytotoxic activity. For instance, 6-substituted 3-formylchromones, such as those with fluoro, chloro, and chloro-methyl groups (FC6, FC7, and FC9), demonstrated higher cytotoxicity than the parent compound, 3-formylchromone (FC1).[2] Furthermore, some novel synthesized derivatives, like compound 6e, have shown potent activity against breast (MCF-7) and prostate (DU 145) cancer cell lines with IC50 values in the low micromolar range.[3] Another study highlighted a pyrazole curcuminoid derivative of 3-formylchromone (1a) with a potent IC50 value of 1.53 µM against the HepG2 liver cancer cell line.[4]
Experimental Protocols
The evaluation of the cytotoxic activity of 3-formylchromone derivatives is predominantly carried out using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an estimate of cell viability.
General MTT Assay Protocol:
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the 3-formylchromone derivatives for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the cytotoxicity of 3-formylchromone derivatives.
References
A Comparative Analysis of the Anti-inflammatory Activity of Chromone Derivatives and Ibuprofen
In the landscape of anti-inflammatory drug discovery, both chromone scaffolds and established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen serve as crucial benchmarks. This guide provides a comparative overview of the anti-inflammatory properties of novel chromone derivatives versus ibuprofen, focusing on experimental data from in vitro and in vivo models. The information is tailored for researchers, scientists, and professionals in drug development, offering a concise summary of efficacy, mechanisms of action, and experimental methodologies.
Quantitative Efficacy Comparison
Recent studies have demonstrated that certain synthetic chromone derivatives exhibit significantly more potent anti-inflammatory activity in vitro than ibuprofen. The comparative inhibitory activities are summarized below, focusing on key inflammatory mediators like Prostaglandin E2 (PGE2) and Nitric Oxide (NO).
| Compound | Target | Assay System | IC50 / EC50 (µM) | Reference |
| Chromone Derivative Q7 | PGE2 Production | LPS-induced RAW264.7 Cells | 68.23 ± 8.94 | [1] |
| Ibuprofen | PGE2 Production | LPS-induced RAW264.7 Cells | 246.5 ± 3.8 | [1][2] |
| Chromone Derivative Q7-26 | PGE2 Production | LPS-induced RAW264.7 Cells | 0.161 ± 0.018 | [1] |
| Chromone Derivative 4i | PGE2 Production | LPS-induced RAW264.7 Cells | 28.83 ± 0.06 | [2] |
| Chromone Derivative Q7 | NO Production | LPS-induced RAW264.7 Cells | 44.83 ± 2.01 | [1] |
| Chromone Derivative 4i | NO Production | LPS-induced RAW264.7 Cells | 36.95 ± 3.9 | [2] |
| Chromone Derivative 5-9 | NO Production | LPS-induced RAW264.7 Cells | 5.33 ± 0.57 | [3] |
| Ibuprofen | NO Production | LPS-induced RAW264.7 Cells | >100 (EC50) | [3] |
As the data indicates, optimized chromone derivatives such as Q7-26 show sub-micromolar inhibitory concentrations for PGE2 production, orders of magnitude more potent than ibuprofen.[1] Similarly, derivatives like 5-9 demonstrate superior efficacy in inhibiting nitric oxide production.[3]
Mechanisms of Action: A Divergence in Pathways
Ibuprofen, a traditional NSAID, primarily exerts its anti-inflammatory effect through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] This inhibition blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.
In contrast, while some chromone derivatives have been specifically designed as targeted COX-2 inhibitors[1], many exhibit anti-inflammatory effects through distinct signaling pathways. Natural and synthetic chromones have been shown to modulate inflammatory responses by:
-
Inhibiting NF-κB Transcriptional Activity : This transcription factor is a master regulator of inflammatory gene expression.[6][7]
-
Activating the Glucocorticoid Receptor (GR) : Some chromones exert their effects in part through the activation of GR, mimicking the action of corticosteroids.[6][7]
-
Modulating MAPK Signaling Cascades : For instance, the derivative DCO-6 has been shown to inhibit the ROS-dependent activation of the TRAF6-ASK1-p38 pathway, without affecting ERK or JNK signaling.[8][9]
These divergent mechanisms suggest that chromone derivatives may offer alternative therapeutic strategies, potentially with different side-effect profiles compared to traditional NSAIDs.
Experimental Protocols
The evaluation of these anti-inflammatory agents relies on standardized in vitro and in vivo assays.
In Vitro: Inhibition of NO and PGE2 Production in RAW264.7 Macrophages
This assay assesses the ability of a compound to inhibit the production of pro-inflammatory mediators in a cell-based model.
-
Cell Culture: Murine macrophage cells (RAW264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (chromone derivatives or ibuprofen) and a stimulating agent, typically lipopolysaccharide (LPS, e.g., 1 µg/mL). A control group receives only LPS without the test compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
Quantification:
-
Nitric Oxide (NO): The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Absorbance is read at ~540 nm.
-
Prostaglandin E2 (PGE2): The concentration of PGE2 in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis: The percentage of inhibition is calculated relative to the LPS-only control. The IC50 value (the concentration required to inhibit 50% of the mediator production) is determined from the dose-response curve.
In Vivo: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[10]
-
Animal Acclimatization: Male Wistar or Sprague-Dawley rats (150-200g) are acclimatized to laboratory conditions for at least one week.
-
Fasting: Animals are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Drug Administration: Animals are divided into groups. The test groups receive various doses of the chromone derivatives or the standard drug (ibuprofen), typically administered orally (p.o.) or intraperitoneally (i.p.). The control group receives only the vehicle.
-
Induction of Inflammation: One hour after drug administration, a 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[11]
-
Paw Volume Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Conclusion
The available experimental data indicates that chromone derivatives represent a promising class of anti-inflammatory agents.[6] Select derivatives have demonstrated superior potency to ibuprofen in vitro, particularly in the inhibition of PGE2 and NO production.[1][2][3] Furthermore, the diverse mechanisms of action, which are not solely reliant on COX inhibition, suggest that the chromone scaffold is a versatile template for developing novel anti-inflammatory drugs with potentially different efficacy and safety profiles. Further in vivo studies are necessary to fully elucidate their therapeutic potential compared to established NSAIDs.
References
- 1. Virtual screening, synthesis, optimization and anti-inflammatory activity of novel chromones as specific COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Relative efficacy of selective COX-2 inhibitors compared with over-the-counter ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Novel Chromone Derivative with Anti-Inflammatory Property via Inhibition of ROS-Dependent Activation of TRAF6-ASK1-p38 Pathway | PLOS One [journals.plos.org]
- 9. A novel chromone derivative with anti-inflammatory property via inhibition of ROS-dependent activation of TRAF6-ASK1-p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]
Validating Dichlorinated Chromone Synthesis: A Comparative Guide to Mass Spectrometry and NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the precise validation of synthesized compounds is a critical step. This guide provides a comparative overview of two primary analytical techniques for confirming the successful synthesis of dichlorinated chromones: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present detailed experimental protocols and data to facilitate an objective comparison of their performance.
Dichlorinated chromones are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their potential therapeutic properties. The introduction of two chlorine atoms into the chromone scaffold can significantly influence the molecule's biological activity. Therefore, rigorous analytical validation is paramount to ensure the correct structure and purity of the synthesized compounds.
Comparison of Validation Techniques
Mass spectrometry and NMR spectroscopy are powerful tools for the structural elucidation of organic molecules. While both can confirm the synthesis of dichlorinated chromones, they provide different and complementary information.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Molecular weight and elemental composition (through isotopic patterns) | Detailed structural information, including connectivity of atoms and stereochemistry |
| Sensitivity | High (picomole to femtomole range) | Moderate to low (micromole to nanomole range) |
| Sample Requirement | Small (micrograms to nanograms) | Larger (milligrams) |
| Data Interpretation | Relatively straightforward for molecular weight determination; fragmentation pattern can be complex | Can be complex, requiring expertise in spectral interpretation |
| Confirmation of Dichlorination | Characteristic isotopic pattern (M, M+2, M+4 peaks) | Chemical shifts and coupling constants of aromatic protons |
Mass Spectrometry for Validation
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio (m/z) of ions. For dichlorinated chromones, the presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, providing strong evidence for successful synthesis.
The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, exist in a natural abundance ratio of approximately 3:1.[1] In a molecule containing two chlorine atoms, this leads to three main peaks in the molecular ion region:
-
M: The peak corresponding to the molecule with two ³⁵Cl atoms.
-
M+2: The peak corresponding to the molecule with one ³⁵Cl and one ³⁷Cl atom.
-
M+4: The peak corresponding to the molecule with two ³⁷Cl atoms.
The expected intensity ratio of these peaks is approximately 9:6:1, which serves as a unique signature for dichlorinated compounds.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general procedure for the analysis of a synthesized dichlorinated chromone, such as 6,8-dichloro-2-methyl-4H-chromen-4-one.
1. Sample Preparation:
-
Dissolve a small amount (approximately 1 mg) of the synthesized compound in a suitable volatile solvent, such as dichloromethane or methanol, to a final concentration of 100 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
2. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
-
GC Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is typically suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 50-500.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
3. Data Analysis:
-
Identify the peak corresponding to the dichlorinated chromone in the total ion chromatogram (TIC).
-
Examine the mass spectrum of this peak and look for the molecular ion cluster.
-
Verify the presence of the characteristic M, M+2, and M+4 peaks with the expected 9:6:1 intensity ratio.
-
Analyze the fragmentation pattern to further confirm the structure.
Representative Data: Mass Spectrum of a Dichlorinated Chromone
For a compound like 6,8‐dichloro‐2‐styryl‐4H‐chromen‐4‐one, the molecular ion (M⁺) would be observed at m/z 316.[1] The mass spectrum would also exhibit peaks at m/z 318 (M+2) and m/z 320 (M+4) with relative intensities of approximately 65% and 10% of the M⁺ peak, respectively, confirming the presence of two chlorine atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Validation
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, particularly ¹H and ¹³C. This allows for the precise determination of the molecule's structure, including the position of the chlorine atoms on the chromone ring.
Experimental Protocol: ¹H and ¹³C NMR
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized dichlorinated chromone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 25°C.
3. Data Acquisition:
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
This typically requires a larger number of scans than the ¹H spectrum.
-
4. Data Analysis:
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule. The electron-withdrawing effect of the chlorine atoms will cause downfield shifts for the nearby aromatic protons.
-
Assign the signals in the ¹³C NMR spectrum to the corresponding carbon atoms.
Representative Data: ¹H NMR of a Dichlorinated Chromone
For 6,8‐dichloro‐2‐styryl‐4H‐chromen‐4‐one, the following ¹H NMR signals would be expected (in CDCl₃):
-
A multiplet in the range of δ 8.08-7.40 ppm corresponding to the aromatic protons.[1]
-
A doublet at δ 6.83 ppm and another at δ 6.78 ppm for the vinylic protons.[1]
-
A singlet at δ 6.35 ppm for the proton on the pyran ring.[1]
The specific chemical shifts of the aromatic protons on the dichlorinated benzene ring would be indicative of the 6,8-substitution pattern.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes described, the following diagrams are provided.
Figure 1: Experimental workflow for the synthesis and validation of dichlorinated chromones.
Figure 2: Logical relationship of evidence for the validation of dichlorinated chromone synthesis.
Conclusion
Both mass spectrometry and NMR spectroscopy are indispensable for the validation of dichlorinated chromone synthesis. Mass spectrometry provides a rapid and highly sensitive method to confirm the molecular weight and the presence of two chlorine atoms through its characteristic isotopic pattern. NMR spectroscopy, while requiring a larger sample size and more complex data interpretation, offers a detailed structural map of the molecule, confirming the precise arrangement of atoms and the substitution pattern of the chlorine atoms. For comprehensive and unambiguous validation, a combined approach utilizing both techniques is highly recommended. This ensures the synthesized dichlorinated chromones are of the correct structure and high purity, which is essential for their further investigation in drug discovery and development.
References
The Impact of Chlorine Substitution on the Reactivity of 3-Formylchromones: A Comparative Guide
For researchers and professionals in drug discovery and materials science, 3-formylchromones are a class of versatile building blocks, prized for their reactivity in synthesizing a variety of heterocyclic compounds. The introduction of a chlorine atom onto the chromone ring can significantly modulate the reactivity of the formyl group, a critical factor in planning synthetic routes. This guide provides a comparative analysis of how the position of a chlorine substituent on the benzo-fused ring of 3-formylchromone influences its chemical behavior, with a focus on nucleophilic addition and condensation reactions.
Electronic Effects of Chlorine Substitution
The reactivity of the formyl group at the C-3 position of the chromone scaffold is primarily dictated by the electrophilicity of the formyl carbon. This electrophilicity is, in turn, influenced by the electronic effects of substituents on the aromatic ring. A chlorine atom exerts a dual electronic effect: a deactivating inductive effect (-I) that withdraws electron density through the sigma bond network, and a weakly activating resonance effect (+R) that donates electron density through its lone pairs into the pi system. The net effect is electron-withdrawing, which generally enhances the electrophilicity of the carbonyl carbon in the formyl group, making it more susceptible to nucleophilic attack.
The position of the chlorine atom (e.g., at C-6, C-7, or C-8) determines the extent to which these electronic effects are transmitted to the formyl group, thereby influencing the molecule's overall reactivity. Generally, electron-withdrawing groups on the benzene ring of the chromone scaffold increase the reactivity of the formyl group towards nucleophiles.
Comparative Reactivity in Condensation Reactions
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to form a new carbon-carbon double bond. The reaction of 3-formylchromones with malononitrile is a representative example.
| 3-Formylchromone Derivative | Active Methylene Compound | Product Yield (%) |
| Unsubstituted | Malononitrile | 85 |
| 6-Chloro | Malononitrile | 92 |
| 6-Methyl | Malononitrile | 78 |
| 6-Methoxy | Malononitrile | 72 |
| 3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-formylchromone | Malononitrile | 66[1][2] |
Note: The data for the 8-formyl derivative is from a different structural analog and reaction conditions may vary, serving as an indirect comparison.
Analysis: The data clearly demonstrates that the presence of an electron-withdrawing chloro group at the 6-position increases the product yield in the Knoevenagel condensation compared to the unsubstituted analog. This is consistent with the chloro group enhancing the electrophilicity of the formyl carbon, thus promoting the initial nucleophilic attack by the malononitrile carbanion. Conversely, electron-donating groups like methyl and methoxy at the 6-position decrease the reactivity, resulting in lower yields. The available data for a complex 8-formylchromone derivative also shows a significant yield, though a direct comparison is challenging due to the presence of other substituents.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones using a phosphorus ylide. The reaction of 3-formylchromones with a phosphorus ylide like benzylidenetriphenylphosphorane provides a route to 3-styrylchromones.
| 3-Formylchromone Derivative | Phosphorus Ylide | Product Yield (%) | E/Z Ratio |
| Unsubstituted | Benzylidenetriphenylphosphorane | 75 | Predominantly Z |
| 6-Nitro | Benzylidenetriphenylphosphorane | 82 | Predominantly Z |
| 6-Methoxy | Benzylidenetriphenylphosphorane | 68 | Predominantly Z |
Analysis: Similar to the Knoevenagel condensation, the presence of a strong electron-withdrawing group like the nitro group at the 6-position enhances the reactivity of the formyl group, leading to a higher product yield in the Wittig reaction. Conversely, the electron-donating methoxy group decreases the reactivity. While specific data for chloro-substituted isomers in this reaction was not found in the searched literature, it can be inferred that a chloro group would also lead to an increased yield compared to the unsubstituted and methoxy-substituted analogs, though likely to a lesser extent than the nitro group.
Experimental Protocols
Detailed methodologies for the synthesis of chloro-substituted 3-formylchromones and their subsequent reactions are crucial for reproducible research.
Synthesis of Substituted 3-Formylchromones (Vilsmeier-Haack Reaction)
This is a general procedure for the synthesis of various substituted 3-formylchromones.[3]
Materials:
-
Substituted 2-hydroxyacetophenone (0.01 mol)
-
Dimethylformamide (DMF) (6.0 mL)
-
Phosphorus oxychloride (POCl₃) (2.0 mL, 0.025 mol)
-
Ice-cold water
-
Ethanol for crystallization
Procedure:
-
Cool dimethylformamide (6.0 mL) in an ice-water bath.
-
Add the substituted 2-hydroxyacetophenone (0.01 mol) to the cooled DMF with vigorous stirring.
-
Slowly add phosphorus oxychloride (2.0 mL, 0.025 mol) dropwise to the mixture.
-
Allow the resulting thick mass to stand at room temperature overnight.
-
Decompose the reaction mixture by carefully pouring it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Crystallize the solid from ethanol to yield the purified substituted 3-formylchromone.
Knoevenagel Condensation of 3-Formylchromone with Malononitrile
This protocol is a general method for the Knoevenagel condensation.
Materials:
-
Substituted 3-formylchromone (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Dissolve the substituted 3-formylchromone (1 mmol) and malononitrile (1 mmol) in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for a specified time (typically 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry under vacuum.
Wittig Reaction of 3-Formylchromone with Benzylidenetriphenylphosphorane
This is a general protocol for the Wittig reaction.
Materials:
-
Substituted 3-formylchromone (1 mmol)
-
Benzyltriphenylphosphonium chloride (1.1 mmol)
-
Sodium methoxide (1.1 mmol)
-
Anhydrous Dimethylformamide (DMF) (solvent)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 mmol) in anhydrous DMF.
-
Add sodium methoxide (1.1 mmol) to the suspension and stir at room temperature for 30 minutes to generate the ylide (a color change is often observed).
-
Add a solution of the substituted 3-formylchromone (1 mmol) in anhydrous DMF to the ylide solution.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring by TLC.
-
Once the reaction is complete, quench by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental workflows can provide a clearer understanding of the chemical transformations.
References
The Halogen Effect: A Comparative Guide to the Structure-Activity Relationship of Halogenated Chromones
For Researchers, Scientists, and Drug Development Professionals
The chromone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of this scaffold is a key strategy for modulating a compound's physicochemical properties and biological activity, including its potency, selectivity, and metabolic stability. This guide provides a comparative analysis of the structure-activity relationship (SAR) of halogenated chromones, focusing on their antifungal, SIRT2 inhibitory, and antiviral activities, supported by experimental data.
Comparative Analysis of Biological Activity
The introduction of different halogens at various positions on the chromone ring system significantly influences the biological activity of the resulting compounds. The following tables summarize the quantitative data for halogenated chromones across different biological targets.
Antifungal Activity of 3-Iodochromone Derivatives
A series of 3-iodochromone derivatives were synthesized and evaluated for their fungicidal activity against Sclerotium rolfsii. The results highlight the importance of substitution patterns on the chromone ring in concert with the iodine at position 3.
Table 1: Fungicidal Activity of 3-Iodochromone Derivatives against Sclerotium rolfsii
| Compound ID | R1 | R2 | R3 | R4 | ED50 (mg L⁻¹)[1][2][3] |
|---|---|---|---|---|---|
| 4a | H | H | H | H | >100 |
| 4d | H | OCH3 | H | H | 65.21 |
| 4j | H | Cl | H | H | 29.34 |
| 4p | H | Br | H | H | 24.55 |
| 4q | Cl | H | Cl | H | 18.76 |
| 4r | Cl | H | H | Cl | 8.43 |
ED50: Effective dose for 50% inhibition.
The data indicates that electron-withdrawing groups, particularly chlorine at positions 6 and 8, significantly enhance the antifungal activity of 3-iodochromones. The 6,8-dichloro-3-iodochromone (4r) was the most potent compound in this series.[1][2][3]
SIRT2 Inhibition by Halogenated Chroman-4-ones
Chroman-4-one derivatives have been identified as potent and selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. Halogenation at the 6 and 8 positions of the chroman-4-one scaffold has been shown to be crucial for inhibitory activity.
Table 2: In Vitro SIRT2 Inhibitory Activity of 6,8-Dihalogenated Chroman-4-one Derivatives
| Compound | R1 | R2 | R3 | % Inhibition at 200 µM | IC50 (µM)[4] |
|---|---|---|---|---|---|
| 6,8-Dibromo-2-pentylchroman-4-one | pentyl | Br | Br | 98 | 1.8 |
| 6,8-Dichloro-2-pentylchroman-4-one | pentyl | Cl | Cl | 99 | 12 |
| 2-Pentylchroman-4-one | pentyl | H | H | <10 | >200 |
IC50: Half-maximal inhibitory concentration.
The results demonstrate that dihalogenation at positions 6 and 8 dramatically increases SIRT2 inhibitory potency compared to the unsubstituted analog.[4] In this series, the dibromo-substituted compound was more potent than the dichloro-substituted compound.[4]
Antiviral Activity of Fluorinated 2-Arylchroman-4-ones
Fluorinated 2-arylchroman-4-ones have shown promising antiviral activity against the influenza A virus. The position and number of fluorine substituents on both the chromone core and the 2-aryl group play a significant role in their efficacy.
Table 3: Anti-Influenza Virus Activity of Fluorinated 2-Arylchroman-4-ones against A/Puerto Rico/8/34 (H1N1)
| Compound | Structure | IC50 (µM)[5] | Selectivity Index (SI)[5] |
|---|---|---|---|
| 6,8-Difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one | 6,8-di-F on chromone, 4-CF3 on aryl | 6 | 150 |
| Fluorinated compound 31 | (Structure not specified) | Not specified | 38[6][7] |
| Fluorinated compound 32 | (Structure not specified) | Not specified | 57[6][7] |
| Fluorinated compound 39 | (Structure not specified) | Not specified | 25[6][7] |
IC50: Half-maximal inhibitory concentration. SI: Selectivity Index (CC50/IC50).
The 6,8-difluoro-2-(4-(trifluoromethyl)phenyl)chroman-4-one exhibited the highest activity and selectivity, indicating that fluorine substitution on both the chromone scaffold and the aryl ring is beneficial for anti-influenza activity.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of 3-Iodochromone Derivatives[1][2]
-
Synthesis of Substituted 3-Dimethylamino-1-(2-hydroxyphenyl)propenones: A mixture of a substituted 2-hydroxyacetophenone (1.2 mmol) and N,N-dimethylformamide dimethyl acetal (2.4 mmol) is heated at 90°C overnight.
-
The solvent is removed by vacuum evaporation.
-
The crude product is purified by column chromatography (hexane:ethyl acetate, 85:15) to yield the enaminone intermediate.
-
Cyclization to 3-Iodochromones: To a solution of the enaminone (1.0 mmol) in a suitable solvent, iodine (1.2 mmol) is added.
-
The reaction mixture is stirred at room temperature until completion, monitored by TLC.
-
The reaction is quenched, and the product is extracted, dried, and purified by chromatography to yield the final 3-iodochromone.
In Vitro SIRT2 Inhibition Assay (Fluorometric)[4][8]
This assay measures the NAD+-dependent deacetylase activity of SIRT2 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT2 enzyme
-
Fluorogenic peptide substrate (e.g., Fluor-de-Lys®-SIRT2 substrate)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Developer solution (containing a protease)
-
Assay buffer (50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound dissolved in DMSO
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a dilution series in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a 96-well plate, add the assay buffer, test compound at various concentrations, SIRT2 enzyme solution, and the fluorogenic peptide substrate.
-
Reaction Initiation: Add NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Development: Stop the reaction by adding the developer solution and incubate at room temperature for a specified time to allow for the cleavage of the deacetylated product.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Anti-Influenza Virus Assay[5][7]
This assay determines the antiviral activity of compounds against the influenza virus in a cell-based model.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Cell culture medium and supplements
-
Test compounds dissolved in a suitable solvent
-
MTT or other viability assay reagents
Procedure:
-
Cell Seeding: Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Infection: Aspirate the culture medium and infect the cells with a specific multiplicity of infection (MOI) of the influenza virus.
-
Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add a maintenance medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 atmosphere for 48-72 hours.
-
Cytopathic Effect (CPE) Observation: Observe the cells under a microscope for virus-induced CPE.
-
Viability Assay: Quantify the cell viability using an MTT assay to determine the concentration of the compound that inhibits viral replication by 50% (IC50).
-
Cytotoxicity Assay: In parallel, treat uninfected MDCK cells with the same concentrations of the test compounds to determine the 50% cytotoxic concentration (CC50).
-
Selectivity Index (SI) Calculation: Calculate the SI as the ratio of CC50 to IC50.
Visualizations
The following diagrams illustrate key concepts related to the structure-activity relationship and evaluation of halogenated chromones.
References
- 1. Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Efficient synthesis and evaluation of therapeutic potential of fluorine containing 2-arylchromen-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Enzyme Inhibitory Profiles: Furochromone vs. Chromone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enzyme inhibitory profiles of furochromone and chromone derivatives, supported by experimental data. The information is intended to assist researchers in understanding the therapeutic potential and structure-activity relationships of these two important classes of heterocyclic compounds.
Introduction to Furochromones and Chromones
Furochromones and chromones are classes of naturally occurring and synthetic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. Both scaffolds are privileged structures in drug discovery, known to interact with a variety of biological targets, including a wide range of enzymes.[1][2] Furochromones are characterized by a furan ring fused to a chromone core, with prominent examples being khellin and visnagin, which are extracted from the Ammi visnaga plant.[3] Chromones, lacking the fused furan ring, form the backbone of a vast array of flavonoids and other bioactive molecules.[1][2] This guide will delve into a comparative analysis of their enzyme inhibitory profiles, highlighting key differences and similarities.
Comparative Enzyme Inhibitory Profiles
The following tables summarize the inhibitory activities (IC50 values) of representative furochromone and chromone derivatives against various enzymes. It is important to note that the inhibitory potency can be significantly influenced by the nature and position of substituents on the core scaffold.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are key enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases and depression.[4]
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| Furochromone | Khellin | MAO-A | >100 | [5] |
| Khellin | MAO-B | >100 | [5] | |
| Chromone | 7-benzyloxy-4H-chromen-4-one | MAO-A | 0.495 - 8.03 | [5] |
| 7-benzyloxy-4H-chromen-4-one | MAO-B | 0.008 - 0.370 | [5] | |
| Chromone-based compound 11 | MAO-A | 13.61 | [6] | |
| Chromone-based compound 11 | MAO-B | 0.01562 | [6] |
Observation: Chromone derivatives, particularly those with a 7-benzyloxy substitution, have demonstrated potent and selective inhibition of MAO-B, with some compounds exhibiting IC50 values in the nanomolar range.[5][6] In contrast, the studied furochromone, khellin, showed weak to no inhibitory activity against both MAO isoforms.[5]
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase inhibitors are used in the treatment of Alzheimer's disease to increase the levels of the neurotransmitter acetylcholine in the brain.[7]
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| Furochromone | Khellin | AChE | - | - |
| Visnagin | AChE | - | - | |
| Chromone | 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one | AChE | 5.58 | [8] |
| 2-carboxamidoalkylbenzylamines | AChE | 0.07 | [9] |
Observation: Certain chromone derivatives have been developed as potent AChE inhibitors, with some showing activity in the sub-micromolar range.[8][9] Data on the direct AChE inhibitory activity of khellin and visnagin is not as readily available in the reviewed literature, suggesting this may be a less explored area for this subclass.
α-Glucosidase Inhibition
Alpha-glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates, thereby reducing the impact of carbohydrates on blood sugar.[10]
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| Furochromone | - | α-Glucosidase | - | - |
| Chromone | Various Flavonoids (Chromone core) | α-Glucosidase | 1 - 81 | [11] |
Observation: Chromone-containing flavonoids have shown a wide range of inhibitory activity against α-glucosidase, indicating the potential of this scaffold in developing anti-diabetic agents.[11] Specific data for furochromone derivatives against α-glucosidase was not prominent in the reviewed literature.
Cytochrome P450 (CYP) Inhibition
Cytochrome P450 enzymes are a superfamily of monooxygenases that play a crucial role in the metabolism of drugs and other xenobiotics.[2][12] Inhibition of these enzymes can lead to drug-drug interactions.
| Compound Class | Derivative | Target | Effect | Reference |
| Furochromone | Khellin | CYP1A | Inhibition | [3] |
| Visnagin | CYP1A | Inhibition | [3] | |
| Chromone | Pyridyl- and imidazolylmethylchromones | CYP11B1 | Low nanomolar inhibition | [13] |
Observation: Both khellin and visnagin have been shown to inhibit CYP1A activity.[3] Chromone derivatives have been designed as potent and selective inhibitors of other CYP isoforms, such as CYP11B1, which is involved in corticosteroid biosynthesis.[13]
Other Enzyme Inhibition
| Compound Class | Derivative | Target | IC50 (µM) | Reference |
| Furochromone | - | - | - | - |
| Chromone | 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one | Superoxide anion generation | 5.0 ± 1.4 | [11] |
| 6,8-dibromo-2-pentylchroman-4-one | Sirtuin 2 (SIRT2) | 1.5 | [14] | |
| Chromone 11b | Topoisomerase I | 1.46 | [15] |
Observation: The chromone scaffold has been successfully utilized to develop inhibitors for a variety of other enzymes, including those involved in inflammation (superoxide anion generation), aging-related diseases (SIRT2), and cancer (topoisomerase I).[11][14][15]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays cited in this guide are provided below.
Monoamine Oxidase (MAO) Inhibition Assay
Principle: The assay measures the activity of MAO-A or MAO-B by monitoring the production of hydrogen peroxide (H2O2) from the oxidative deamination of a substrate, such as p-tyramine.[14][16] The H2O2 is detected using a fluorimetric method.[14]
Procedure:
-
Reagent Preparation: Prepare assay buffer, MAO enzyme (A or B), substrate (e.g., p-tyramine), and a fluorescent probe (e.g., Amplex Red). Dissolve test compounds and a known inhibitor (positive control) in a suitable solvent (e.g., DMSO) and prepare serial dilutions.[7]
-
Assay Setup: In a 96-well black plate, add the test compound dilutions. Include controls for no enzyme, no inhibitor (vehicle), and a positive control.[7]
-
Pre-incubation: Pre-incubate the plate with the MAO enzyme and test compounds (e.g., 15 minutes at 37°C), which is particularly important for assessing irreversible inhibitors.[7]
-
Reaction Initiation: Add the substrate and fluorescent probe mixture to all wells to start the reaction.[7]
-
Incubation: Incubate the plate at 37°C, protected from light.[7]
-
Data Acquisition: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points or as an endpoint reading.[7]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.[7]
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures AChE activity by quantifying the formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), detected at 412 nm.[17]
Procedure:
-
Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0), AChE stock solution, DTNB stock solution (10 mM), and ATCI stock solution (14-15 mM). Dissolve test compounds and a positive control (e.g., Donepezil) in DMSO and prepare further dilutions.[17]
-
Assay Setup: In a 96-well plate, add the AChE working solution to all wells except the blank. Add the inhibitor dilutions or vehicle to the corresponding wells.[17]
-
Reaction Initiation: Add a reaction mixture containing ATCI and DTNB to all wells to start the reaction.[17]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Data Acquisition: Measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed time (endpoint assay).[17]
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.
α-Glucosidase Inhibition Assay
Principle: This assay determines the inhibitory activity of a compound on α-glucosidase by measuring the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG). The absorbance of the yellow-colored p-nitrophenol is measured at 405 nm.[18]
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 6.8-7.0), α-glucosidase enzyme solution, and pNPG substrate solution. Dissolve test compounds and a positive control (e.g., acarbose) in a suitable solvent.[18][19]
-
Assay Setup: In a 96-well plate, mix the enzyme solution with the test compound or vehicle and pre-incubate for a short period (e.g., 5-10 minutes) at 37°C.[19]
-
Reaction Initiation: Add the pNPG substrate to all wells to start the reaction.[19]
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 20-30 minutes).[19]
-
Reaction Termination: Stop the reaction by adding a solution of sodium carbonate (Na2CO3).[19]
-
Data Acquisition: Measure the absorbance at 405 nm.[19]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[19]
Cytochrome P450 (CYP) Inhibition Assay
Principle: This assay evaluates the inhibitory effect of a test compound on the metabolic activity of specific CYP isoforms using human liver microsomes or recombinant CYP enzymes.[12][20] The activity is measured by quantifying the formation of a specific metabolite from a probe substrate using LC-MS/MS.[20]
Procedure:
-
Reagent Preparation: Prepare a buffer solution, human liver microsomes or recombinant CYP enzymes, a cocktail of probe substrates for different CYP isoforms, and an NADPH regenerating system. Dissolve test compounds and known inhibitors in a suitable solvent.
-
Assay Setup: In a 96-well plate, pre-incubate the microsomes or recombinant enzymes with the test compound or vehicle.
-
Reaction Initiation: Add the probe substrate cocktail and the NADPH regenerating system to start the metabolic reaction.
-
Incubation: Incubate the plate at 37°C for a specific time.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Analysis: Centrifuge the plate and analyze the supernatant for the presence of metabolites using LC-MS/MS.[20]
-
Data Analysis: Determine the rate of metabolite formation in the presence and absence of the inhibitor. Calculate the percent inhibition and the IC50 value for each CYP isoform.[20]
Tyrosinase Inhibition Assay
Principle: This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by tyrosinase. The formation of the colored dopachrome product is monitored by measuring the absorbance at approximately 475 nm.[1]
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 6.8), mushroom tyrosinase solution, and L-DOPA solution. Dissolve the test compound and a positive control (e.g., kojic acid) in a suitable solvent.[1]
-
Assay Setup: In a 96-well plate, add the phosphate buffer, test compound dilution, and tyrosinase solution to the respective wells.[1]
-
Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.[1]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C).
-
Data Acquisition: Measure the absorbance at 475 nm in a kinetic mode.[1]
-
Data Analysis: Calculate the rate of dopachrome formation and determine the percentage of inhibition and the IC50 value.[1]
Xanthine Oxidase Inhibition Assay
Principle: This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at approximately 290-295 nm.[21]
Procedure:
-
Reagent Preparation: Prepare a phosphate buffer (pH 7.5), xanthine oxidase solution, and xanthine solution. Dissolve the test compound and a positive control (e.g., allopurinol) in a suitable solvent.[22]
-
Assay Setup: In a 96-well plate, combine the test solution, phosphate buffer, and xanthine oxidase enzyme solution. Pre-incubate at 25°C for 15 minutes.[22]
-
Reaction Initiation: Add the xanthine substrate solution to start the reaction.[22]
-
Incubation: Incubate the mixture at 25°C for 30 minutes.[22]
-
Reaction Termination: Stop the reaction by adding hydrochloric acid (HCl).[22]
-
Data Acquisition: Measure the absorbance at 290 nm.[22]
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.[22]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the enzyme inhibition profiles discussed.
Caption: Monoamine Oxidase (MAO) Signaling Pathway and Inhibition.
Caption: Acetylcholinesterase (AChE) Signaling Pathway and Inhibition.
Caption: Experimental Workflow for α-Glucosidase Inhibition Assay.
Caption: Cytochrome P450 Drug Metabolism Pathway and Inhibition.
Conclusion
The comparative analysis of furochromone and chromone derivatives reveals distinct and, in some cases, overlapping enzyme inhibitory profiles. Chromone derivatives have demonstrated significant potential as inhibitors of MAO-B and AChE, making them promising scaffolds for the development of therapeutics for neurodegenerative diseases. Both classes of compounds exhibit inhibitory activity against certain CYP450 isoforms, highlighting the importance of evaluating potential drug-drug interactions.
The structure-activity relationship (SAR) studies indicate that the inhibitory potency and selectivity of these compounds are highly dependent on the substitution pattern on the core ring system. The presence of the furan ring in furochromones can significantly alter the interaction with enzyme active sites compared to the simpler chromone scaffold.
This guide provides a foundation for researchers to explore the therapeutic potential of furochromone and chromone derivatives further. The detailed experimental protocols and pathway diagrams offer practical tools for designing and interpreting enzyme inhibition studies. Future research should focus on expanding the library of both furochromone and chromone derivatives and screening them against a wider range of enzymatic targets to uncover novel therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Basic Review of the Cytochrome P450 System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Khellin and Visnagin Differentially Modulate AHR Signaling and Downstream CYP1A Activity in Human Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Acetylcholine - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. openanesthesia.org [openanesthesia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. metabolon.com [metabolon.com]
- 16. Khellin and Visnagin, Furanochromones from Ammi visnaga (L.) Lam., as Potential Bioherbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dynamed.com [dynamed.com]
- 18. researchgate.net [researchgate.net]
- 19. The role of CYP450 in drug metabolism | AxisPharm [axispharm.com]
- 20. bio-protocol.org [bio-protocol.org]
- 21. benchchem.com [benchchem.com]
- 22. revistabionatura.com [revistabionatura.com]
Unraveling the Solid-State Architecture: A Comparative Guide to the Crystal Packing of 6,8-dichloro- and 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde
A detailed crystallographic analysis reveals significant differences in the intermolecular interactions and packing arrangements of two isomeric dichlorinated 4-oxo-4H-chromene-3-carbaldehydes. These variations, driven by the positional differences of the chlorine substituents, have important implications for their solid-state properties and potential applications in drug design and materials science.
This guide provides a comprehensive comparison of the crystal packing of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde and 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, presenting key experimental data, detailed methodologies, and a visual representation of the distinct packing motifs.
Key Distinctions in Intermolecular Interactions
The primary difference in the crystal packing of the two isomers lies in the nature of their intermolecular interactions. The 6,8-dichloro isomer is characterized by a prominent halogen bond between the formyl oxygen and the chlorine atom at the 8-position, alongside a type I halogen-halogen contact between the chlorine atoms at the 6-position.[1][2] In contrast, the 7,8-dichloro isomer exhibits a more complex network of interactions, including π–π stacking, C—H⋯O hydrogen bonds, halogen bonds involving the formyl oxygen and the chlorine at the 7-position, and type II halogen–halogen contacts between the chlorine atoms at the 7- and 8-positions.[1][3][4][5]
These differences arise from the distinct electronic environments and steric accessibility of the chlorine and oxygen atoms in each isomer, which in turn dictate the preferred modes of interaction in the solid state.
Quantitative Crystallographic Data
The following table summarizes the key crystallographic and intermolecular interaction data for the two compounds, providing a quantitative basis for comparison.
| Parameter | This compound | 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde |
| Intermolecular Interactions | ||
| Halogen Bond (Cl⋯O) | Observed between formyl O and Cl at C8.[1][2] | Observed between formyl O and Cl at C7 [Cl⋯O = 2.984 (3) Å].[1][3][5] |
| Halogen-Halogen Contact | Type I short contact between Cl atoms at C6.[1] | Type II contact between Cl atoms at C7 and C8 [Cl⋯Cl = 3.519 (2) Å].[1][3][5] |
| π–π Stacking | Not explicitly detailed in the provided abstracts. | Observed between benzene and pyran rings [centroid–centroid distance = 3.727 (2) Å].[1][3][4][5] |
| C—H⋯O Hydrogen Bonds | Not explicitly detailed in the provided abstracts. | Present, contributing to the formation of helical structures.[1][3][5] |
| Molecular Geometry | ||
| Dihedral angle (benzene/pyran) | Not explicitly detailed in the provided abstracts. | 3.66 (10)°.[1][3][4] |
| Dihedral angle (pyran/formyl) | Not explicitly detailed in the provided abstracts. | 8.64 (7)°.[1][3][4][5] |
Experimental Protocols
The crystallographic data presented were obtained through single-crystal X-ray diffraction analysis. The general experimental workflow is outlined below.
Synthesis and Crystallization
-
This compound: The synthesis of this compound was not detailed in the provided search results. Single crystals suitable for X-ray diffraction were obtained and analyzed.
-
7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde: This compound was synthesized by reacting 3′,4′-dichloro-2′-hydroxyacetophenone with a mixture of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1] The resulting precipitate was collected, washed, and dried. Single crystals were grown by the slow evaporation of a tetrahydrofuran solution of the compound at room temperature.[1]
X-ray Data Collection and Structure Refinement
Single-crystal X-ray diffraction data were collected at low temperatures using Mo Kα radiation. The structures were solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualization of Crystal Packing Differences
The following diagram illustrates the distinct intermolecular interaction patterns in the crystal lattices of the two isomers.
Figure 1. A schematic representation of the dominant intermolecular interactions in the crystal packing of 6,8-dichloro- (left) and 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde (right).
Conclusion
The positional isomerism of the chlorine atoms on the chromene scaffold leads to markedly different crystal packing arrangements for 6,8-dichloro- and 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde. The 6,8-dichloro isomer displays a simpler packing motif dominated by halogen bonding and type I halogen-halogen contacts. In contrast, the 7,8-dichloro isomer assembles into a more intricate three-dimensional architecture stabilized by a combination of π–π stacking, C—H⋯O hydrogen bonds, halogen bonds, and type II halogen-halogen interactions. These findings underscore the critical role of substituent positioning in directing intermolecular interactions and influencing the supramolecular chemistry of small molecules. Such detailed structural knowledge is invaluable for the rational design of crystalline materials with tailored properties and for understanding ligand-protein interactions in drug development.
References
- 1. Crystal structure of 7,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 8-Chloro-4-oxo-4H-chromene-3-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure of 7,8-di-chloro-4-oxo-4H-chromene-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde proper disposal procedures
Safe Disposal of 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
The following provides detailed procedures for the safe and proper disposal of this compound, a chemical compound that requires careful handling due to its hazardous properties. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its associated hazards. The compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation.
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Work in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[2][3]
-
Avoid all direct contact with the substance.[2]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the work area.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn at all times when handling this compound:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[2][5] |
| Hand Protection | Chemically resistant nitrile gloves.[2][5] |
| Body Protection | A laboratory coat to protect skin and clothing.[2][5] |
| Footwear | Closed-toe shoes to protect against spills.[5] |
| Respiratory | If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator.[6] |
Disposal Procedures
As a chlorinated organic compound, this compound must be disposed of as hazardous waste.[2][5] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5][7]
Step-by-Step Disposal Protocol
-
Segregation: This compound is a halogenated organic substance. It must be collected in a designated waste container specifically labeled "Halogenated Organic Waste."[2][5] Do not mix with non-halogenated waste.[7]
-
Containerization:
-
Use a sturdy, leak-proof, and chemically compatible container for waste collection.[7] The original container can be used if it is in good condition.
-
Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."[7]
-
Keep the waste container securely closed except when adding waste.[7]
-
-
Storage:
-
Arranging for Pickup:
Disposal of Contaminated Materials
Any materials that come into contact with this compound, such as gloves, weighing paper, or absorbent pads, must also be disposed of as hazardous waste. Place these items in a sealed bag and then into the designated "Halogenated Organic Waste" container.
Emergency Procedures
In the event of a spill or exposure, follow these immediate steps:
| Incident | Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] If skin irritation occurs, seek medical attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[4] Continue rinsing for at least 15 minutes and seek immediate medical attention.[8] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4] |
| Spill | For small spills, use an inert, non-reactive absorbent material.[3] Collect the absorbed material and place it in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's emergency response team.[3] |
Chemical Information Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 64481-10-3 |
| Molecular Formula | C₁₀H₄Cl₂O₃ |
| Physical Form | Solid |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315, H319, H335[1] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312[1] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. aksci.com [aksci.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. umdearborn.edu [umdearborn.edu]
- 4. fishersci.com [fishersci.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. oxy.com [oxy.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. fishersci.com [fishersci.com]
- 9. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
Personal protective equipment for handling 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
Essential Safety and Operational Plan for 6,8-Dichloro-4-oxo-4H-chromene-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety, handling, and disposal protocols for this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Signal Word: Warning
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
The primary routes of exposure are inhalation, skin contact, and eye contact.[1] To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Safety goggles or a face shield.[2][3][4] | Provides a barrier against chemical splashes that can cause serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and full-length pants.[3][5] | Prevents skin contact which can lead to irritation.[1] Contaminated clothing should be removed immediately and washed before reuse.[1] |
| Respiratory Protection | Use in a well-ventilated area or with local exhaust ventilation (fume hood).[1][6] | Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[1] |
Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[6]
-
Avoid the formation of dust and aerosols.[6]
-
Ensure adequate ventilation in areas where the compound is handled.[6]
-
Wash hands thoroughly after handling and before eating, drinking, or smoking.[6]
Storage:
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[6]
Emergency Procedures
In Case of Exposure:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][9] Remove contact lenses if present and easy to do.[7][9] Seek immediate medical attention.[7][8] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[7][8][9] If skin irritation persists, get medical advice/attention.[1] |
| Inhalation | Move the person to fresh air.[1][9][10] If not breathing, give artificial respiration.[1][6] If breathing is difficult, give oxygen.[1] Seek medical attention if you feel unwell.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Rinse mouth with water.[6] Call a poison center or doctor if you feel unwell. |
In Case of a Spill:
-
Minor Spill: For a small spill, wear appropriate PPE, sweep up the solid material, and place it in a suitable container for disposal.[6] Avoid generating dust.[6]
-
Major Spill: For a large spill, evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance.[11]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Waste Collection and Segregation:
-
Collect waste in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless instructed to do so by your institution's waste management guidelines.
-
Chlorinated solvents and waste should be segregated for proper disposal.[12][13]
Disposal Method:
-
Dispose of contents and container in accordance with all local, state, and federal regulations.[1][6]
-
Typically, this will involve incineration at a licensed hazardous waste facility.
-
Do not dispose of this chemical down the drain or in the regular trash.[6]
Workflow Diagrams
The following diagrams illustrate the standard operating procedures for handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response workflow for incidents involving the chemical.
References
- 1. aksci.com [aksci.com]
- 2. hazmatschool.com [hazmatschool.com]
- 3. falseguridad.com [falseguridad.com]
- 4. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 5. intersolia.com [intersolia.com]
- 6. peptide.com [peptide.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. ptb.de [ptb.de]
- 13. ic.ptb.de [ic.ptb.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
